3'-O-Methylcatechin
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16/h2-6,13,16-20H,7H2,1H3/t13-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHJXXLBWQXMRO-XJKSGUPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(CC3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](CC3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559036 | |
| Record name | (2R,3S)-2-(4-Hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60383-97-3 | |
| Record name | (2R,3S)-2-(4-Hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3'-O-Methylcatechin: A Technical Guide to its Discovery and Biosynthesis for Drug Development Professionals
This guide provides an in-depth exploration of 3'-O-Methylcatechin, a methylated metabolite of the widely occurring dietary flavonoid, (+)-catechin. Intended for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, its physicochemical properties, and the intricate enzymatic pathway responsible for its biosynthesis. A comprehensive understanding of these aspects is crucial for harnessing the therapeutic potential of this significant plant metabolite.
Introduction: The Significance of a Methylated Metabolite
This compound, a member of the catechin class of flavonoids, is a naturally occurring compound found in certain plants and as a key metabolite of (+)-catechin in mammals.[1] (+)-Catechin is a major polyphenol present in a variety of fruits, vegetables, and beverages, including tea and red wine.[1] Upon ingestion, catechins undergo extensive metabolism, with O-methylation being a critical transformation pathway.[2][3][4] This process, primarily mediated by the enzyme Catechol-O-methyltransferase (COMT), significantly alters the bioavailability, bioactivity, and pharmacokinetic profile of the parent catechin. Understanding the formation of this compound is therefore paramount for evaluating the physiological effects attributed to catechin-rich diets and for the development of novel therapeutics based on flavonoid scaffolds.
Discovery and Characterization: Unveiling a Key Catechin Metabolite
The discovery of this compound is intrinsically linked to the broader investigation of flavonoid metabolism in mammals. While a singular "discovery" paper is not prominent in the literature, its identification emerged from a series of studies in the late 20th century focused on the metabolic fate of catechins. Early research demonstrated that catechins were O-methylated by liver enzymes, suggesting the existence of methylated derivatives in vivo.[3][4]
A significant advancement in the characterization of this compound came from the work of Donovan et al. (1999), who described the chemical synthesis and unambiguous identification of 3'- and 4'-O-methylated analogs of (+)-catechin and (-)-epicatechin.[5] This research was pivotal in providing the authenticated standards necessary for their detection and quantification in biological matrices. Subsequent studies confirmed the presence of 3'-O-methyl-(+)-catechin and its glucuronidated conjugates as major urinary metabolites in humans following the consumption of (+)-catechin.
Physicochemical Properties
The methylation at the 3'-hydroxyl group of the B-ring imparts distinct physicochemical properties to this compound compared to its parent compound, (+)-catechin.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₆ | PubChem[1] |
| Molecular Weight | 304.29 g/mol | PubChem[1] |
| IUPAC Name | (2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | PubChem[1] |
| CAS Number | 60383-97-3 | Santa Cruz Biotechnology[6] |
| Natural Sources | Pinus sylvestris, Picea abies | PubChem[1] |
These properties are crucial for developing analytical methods for its detection and for understanding its interaction with biological systems.
The Biosynthetic Pathway: A Focus on Enzymatic Methylation
The biosynthesis of this compound from (+)-catechin is a targeted enzymatic process. The primary enzyme responsible for this transformation is Catechol-O-methyltransferase (COMT) , a ubiquitous enzyme in mammals that plays a key role in the metabolism of catechol-containing compounds, including neurotransmitters and flavonoids.[7]
The reaction involves the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of the catechol moiety on the B-ring of (+)-catechin. This enzymatic reaction is magnesium-dependent.[8]
The kinetic mechanism of COMT generally follows an ordered sequential mechanism, where SAM binds to the enzyme first, followed by the catechol substrate.[9] The methylation reaction then occurs, and the products, S-adenosyl-L-homocysteine (SAH) and the methylated catechol, are subsequently released.[9]
Biosynthetic Pathway of this compound
Caption: Enzymatic methylation of (+)-catechin to this compound by COMT.
Enzyme Kinetics
While specific kinetic parameters for the methylation of (+)-catechin by COMT can vary depending on the enzyme source (e.g., human vs. rat) and experimental conditions, studies on related catechins provide valuable insights. For instance, the methylation of (-)-epigallocatechin (EGC) by human liver cytosol COMT exhibits a Km of 4.0 µM and a Vmax of 1.28 nmol/mg/min.[10] These values indicate a high affinity of the enzyme for catechin substrates.
Experimental Protocols: A Practical Guide
This section provides detailed methodologies for the study of this compound, from its isolation and synthesis to the characterization of its biosynthetic enzyme.
Isolation and Purification of this compound from Natural Sources
While this compound is present in low concentrations in plants, the following protocol outlines a general strategy for the enrichment and purification of catechins, which can be adapted for the isolation of its methylated form.
Protocol 1: Extraction and Purification of Catechins
-
Extraction:
-
Homogenize fresh plant material (e.g., pine needles) with a suitable solvent such as 80% methanol or 70% ethanol.
-
Perform extraction using sonication or maceration for a defined period.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet to ensure maximum recovery.
-
Combine the supernatants and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Resuspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate). Catechins and their methylated derivatives are typically enriched in the ethyl acetate fraction.
-
-
Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on Sephadex LH-20 or silica gel.
-
Elute with a gradient of solvents (e.g., chloroform-methanol or toluene-acetone) to separate different classes of compounds.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing the target compound using preparative reverse-phase HPLC.
-
Use a C18 column with a mobile phase gradient of water (with a small percentage of formic or acetic acid) and acetonitrile or methanol.
-
Monitor the elution profile using a UV detector at approximately 280 nm.
-
Collect the fractions corresponding to the peak of this compound and confirm its identity and purity by LC-MS/MS and NMR.
-
Workflow for Isolation and Purification
Caption: A typical workflow for the isolation and purification of this compound.
Chemical Synthesis of this compound
For research purposes, chemical synthesis is often the most practical approach to obtain sufficient quantities of this compound. The following is a conceptual protocol based on established methods for the selective methylation of flavonoids.
Protocol 2: Chemical Synthesis of this compound
-
Protection of Hydroxyl Groups:
-
Protect the hydroxyl groups on the A- and C-rings of (+)-catechin to prevent non-specific methylation. This can be achieved using protecting groups like benzyl or silyl ethers. The catechol B-ring is typically less reactive under these conditions.
-
-
Selective Methylation:
-
Treat the protected catechin with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a mild base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone or DMF). This will preferentially methylate the more accessible 3'-hydroxyl group of the B-ring.
-
-
Deprotection:
-
Remove the protecting groups under appropriate conditions (e.g., hydrogenolysis for benzyl groups or fluoride treatment for silyl groups) to yield this compound.
-
-
Purification:
-
Purify the final product using preparative HPLC as described in Protocol 1.
-
Catechol-O-methyltransferase (COMT) Enzyme Assay
This protocol provides a method to measure the activity of COMT using (+)-catechin as a substrate.
Protocol 3: COMT Enzyme Assay
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
The final reaction mixture should contain:
-
COMT enzyme source (e.g., recombinant human COMT or liver cytosol)
-
(+)-Catechin (substrate, e.g., 10-100 µM)
-
S-adenosyl-L-methionine (SAM) (co-substrate, e.g., 50-200 µM)
-
Magnesium chloride (MgCl₂) (cofactor, e.g., 1-5 mM)
-
Dithiothreitol (DTT) (to maintain enzyme stability, e.g., 1 mM)
-
-
-
Enzymatic Reaction:
-
Pre-incubate all reaction components except the substrate at 37°C for 5 minutes.
-
Initiate the reaction by adding (+)-catechin.
-
Incubate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or by adding a strong acid (e.g., perchloric acid).
-
-
Analysis of Product Formation:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Analyze the supernatant for the formation of this compound using a validated HPLC or LC-MS/MS method.
-
Quantify the product by comparing its peak area to a standard curve of authentic this compound.
-
Calculate the enzyme activity as the amount of product formed per unit time per amount of protein (e.g., pmol/min/mg protein).
-
Conclusion and Future Directions
This compound represents a fascinating and biologically significant molecule at the intersection of nutrition and pharmacology. Its formation through COMT-mediated methylation of dietary (+)-catechin highlights a crucial metabolic pathway that dictates the ultimate physiological impact of flavonoids. For drug development professionals, a deep understanding of its biosynthesis, physicochemical properties, and methods for its study is essential.
Future research should focus on elucidating the specific biological activities of this compound, as it may possess unique therapeutic properties distinct from its parent compound. Further investigation into the regulation of COMT activity and its genetic polymorphisms will also be critical in understanding inter-individual variations in catechin metabolism and response to flavonoid-based interventions. The protocols and information provided in this guide offer a solid foundation for advancing our knowledge of this important metabolite and its potential applications in human health.
References
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Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. (n.d.). PubMed Central. [Link]
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This compound. (n.d.). PubChem. [Link]
- Synthesis of catechin and epicatechin conjugates. (n.d.).
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A method for the measurement of catechol-O-methyltransferase activity using norepinephrine, an endogenous substrate. (2001). Analyst. [Link]
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Synthesis of (−)-Epicatechin 3-(3- O -Methylgallate) and (+)-Catechin 3-(3- O -Methylgallate), and Their Anti-Inflammatory Activity. (n.d.). ResearchGate. [Link]
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A New Synthetic Strategy for Catechin-Class Polyphenols: Concise Synthesis of (-)-Epicatechin and Its 3-O-Gallate. (n.d.). ResearchGate. [Link]
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The activity of catechol-O-methyltransferase (COMT) is not impaired by high doses of epigallocatechin-3-gallate (EGCG) in vivo. (2014). PubMed. [Link]
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Methylation of tea catechins by rat liver homogenates. (1999). PubMed. [Link]
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A Preliminary Investigation of the Impact of catechol-O-methyltransferase Genotype on the Absorption and Metabolism of Green Tea Catechins. (n.d.). PubMed. [Link]
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Multisubstrate-based system: a kinetic mechanism study of catechol-O-methyltransferase. (n.d.). The FEBS Journal. [Link]
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Characterization of two O-methyltransferases involved in the biosynthesis of O-methylated catechins in tea plant. (2023). PubMed Central. [Link]
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The activity of catechol-O-methyltransferase (COMT) is not impaired by high doses of epigallocatechin-3-gallate (EGCG) in vivo. (n.d.). ResearchGate. [Link]
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Inhibition of human liver catechol-O-methyltransferase by tea catechins and their metabolites: structure-activity relationship and molecular-modeling studies. (n.d.). PubMed. [Link]
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Formation and identification of 4′-O-methyl-(−)-epigallocatechin in humans. (n.d.). ResearchGate. [Link]
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This compound. (n.d.). Human Metabolome Database. [Link]
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Methylation of Tea Catechins by Rat Liver Homogenates. (1999). Oxford Academic. [Link]
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Enzymatic kinetics for catechol using mushroom tyrosinase in solution,... (n.d.). ResearchGate. [Link]
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Identification and characterization of methylated and ring-fission metabolites of tea catechins formed in humans, mice, and rats. (n.d.). PubMed. [Link]
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catechol. (n.d.). Organic Syntheses. [Link]
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Green Tea Extract and Catechol-O-Methyltransferase Genotype Modify Fasting Serum Insulin and Plasma Adiponectin Concentrations in a Randomized Controlled Trial of Overweight and Obese Postmenopausal Women. (n.d.). ResearchGate. [Link]
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Full article: Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. (n.d.). Taylor & Francis. [Link]
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Enzyme kinetics fundamentals & terms: Km, kcat, specificity constant/catalytic efficiency, activity. (2024). YouTube. [Link]
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A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes. (n.d.). Frontiers. [Link]
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Proportions of the conjugate forms of catechin and 3-O-methylcatechin... (n.d.). ResearchGate. [Link]
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Enzymology of Methylation of Tea Catechins and Inhibition of catechol-O-methyltransferase by (-)-Epigallocatechin Gallate. (n.d.). PubMed. [Link]
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A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes. (2016). National Institutes of Health. [Link]
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Catechol-O-Methyltransferase (COMT) Genotype, Varies. (n.d.). Mayo Clinic Laboratories. [Link]
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Enzyme Kinetics with Michaelis-Menten Curve | V, [s], Vmax, and Km Relationships. (2015). YouTube. [Link]
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Showing experiments where this compound has been detected in biofluids Metabolism. (n.d.). Phenol-Explorer. [Link]
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Kinetics and crystal structure of catechol-o-methyltransferase complex with co-substrate and a novel inhibitor with potential therapeutic application. (n.d.). PubMed. [Link]
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An In-depth Technical Guide to 3'-O-Methylcatechin: Physicochemical Properties and Analytical Considerations
Authored by a Senior Application Scientist
Foreword: This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 3'-O-Methylcatechin. As a key metabolite of the widely studied catechin, understanding its distinct physicochemical properties is paramount for elucidating its biological activity, optimizing its use in experimental models, and developing analytical methodologies for its detection and quantification. This document moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its chemical behavior and the practical application of this knowledge in a laboratory setting.
Molecular Identity and Structural Elucidation
This compound, a flavonoid belonging to the flavan-3-ol class, is a naturally occurring derivative of (+)-catechin.[1] Its structure is characterized by the methylation of the hydroxyl group at the 3' position of the B-ring. This seemingly minor modification has significant implications for its chemical and biological properties.
Molecular Formula: C₁₆H₁₆O₆[1]
Molecular Weight: 304.29 g/mol [1]
IUPAC Name: (2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol[1]
CAS Number: 60383-97-3[1]
Structural Diagram:
Caption: Factors influencing the stability and degradation of this compound.
Synthesis and Biogenesis
This compound is a metabolite of (+)-catechin, formed through the action of the enzyme catechol-O-methyltransferase (COMT). [1]This enzymatic methylation is a key step in the metabolism of catechins in humans and other mammals.
Biosynthetic Pathway:
Caption: Enzymatic synthesis of this compound from Catechin.
Chemical Synthesis: The regioselective synthesis of this compound presents a challenge due to the multiple hydroxyl groups on the catechin scaffold. A common strategy involves a series of protection and deprotection steps to selectively methylate the desired hydroxyl group.
Illustrative Synthetic Workflow:
Caption: A generalized workflow for the chemical synthesis of this compound.
Conclusion and Future Directions
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. While much can be inferred from its structure and the behavior of related compounds, there remains a need for further experimental characterization, particularly in obtaining definitive melting and boiling points, and detailed, publicly accessible spectroscopic data. A deeper understanding of its stability under various conditions and its reactivity profile will be crucial for its application in preclinical and clinical research. The development of robust and validated analytical methods for its quantification in biological matrices is also a key area for future investigation. As research into the metabolic fate and biological activities of dietary flavonoids continues to expand, a thorough understanding of the properties of metabolites like this compound will be indispensable.
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FooDB. 3'-Methylcatechin. Food Database. [Link]
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Human Metabolome Database. 3'-O-methyl-(-)-epicatechin. HMDB. [Link]
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Navarro-Núñez, L., et al. (2010). Antioxidant evaluation of O-methylated metabolites of catechin, epicatechin and quercetin. Food Chemistry, 121(3), 743-750. [Link]
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SpectraBase. This compound. Wiley. [Link]
- Davis, A. L., et al. (1996). ¹H and ¹³C NMR assignments of the cis- and trans- B-ring diastereoisomers of luteolinidin, 5-deoxyluteolinidin, and their flavan-4-ol and flavan-3,4-diol analogues. Magnetic Resonance in Chemistry, 34(11), 887-892.
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MDPI. Beyond Antioxidant Activity: Redox Properties of Catechins May Affect Changes in the DNA Methylation Profile—The Example of SRXN1 Gene. [Link]
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MDPI. The Catechins Profile of Green Tea Extracts Affects the Antioxidant Activity and Degradation of Catechins in DHA-Rich Oil. [Link]
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ResearchGate. Illustration of regiospecific methylation of the hydroxyls in (+)‐catechin. [Link]
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PubMed. Kinetic study of catechin stability: effects of pH, concentration, and temperature. [Link]
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The Enigmatic Role of 3'-O-Methylcatechin in Plant Biology: A Technical Guide
Abstract
Flavonoids represent a vast and functionally diverse class of plant secondary metabolites, integral to survival, adaptation, and interaction with the environment. Among these, catechins and their derivatives are paramount for their roles in plant defense and as potent antioxidants. This technical guide delves into the specialized world of a methylated catechin, 3'-O-Methylcatechin, a molecule that, while less abundant than its parent compound, (+)-catechin, exhibits unique biochemical properties and biological functions. We will explore its biosynthesis, its crucial roles in antioxidant defense and allelopathic interactions, and provide detailed methodologies for its extraction, quantification, and functional analysis. This document is intended for researchers in plant biology, natural product chemistry, and drug development seeking a comprehensive understanding of this intriguing plant metabolite.
Introduction: The Significance of Methylation in Flavonoid Function
Plants produce a vast arsenal of chemical compounds that are not directly involved in primary growth and development but are crucial for interacting with their environment. These secondary metabolites, including flavonoids, play pivotal roles in defense against herbivores and pathogens, protection from abiotic stresses like UV radiation, and as signaling molecules. (+)-Catechin is a major flavan-3-ol found in numerous plant species, renowned for its antioxidant and defense-related properties[1][2].
The biological activity of flavonoids can be significantly altered through various biochemical modifications, with O-methylation being a particularly important transformation. The methylation of a hydroxyl group on the flavonoid backbone, catalyzed by O-methyltransferases (OMTs), can enhance the metabolic stability and membrane transport efficiency of the compound[3]. This compound is a derivative of (+)-catechin where the hydroxyl group at the 3' position of the B-ring is replaced by a methoxy group[1]. This seemingly minor modification has profound implications for its chemical reactivity and biological role within the plant. This guide provides a detailed exploration of the current understanding of this compound in the plant kingdom.
Biosynthesis of this compound
The biosynthesis of this compound is an extension of the well-established flavonoid pathway. The core catechin structure is synthesized via the phenylpropanoid and flavonoid biosynthetic pathways. The final, and defining, step in the formation of this compound is the regiospecific methylation of the 3'-hydroxyl group of the B-ring of (+)-catechin.
This crucial methylation step is catalyzed by a specific class of enzymes known as catechol-O-methyltransferases (COMTs) or more broadly, flavonoid O-methyltransferases (FOMTs) . These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor to transfer a methyl group to the hydroxyl moiety of the catechin substrate[4]. While the general mechanism of flavonoid methylation is understood, the specific OMTs responsible for the 3'-O-methylation of catechin can vary between plant species and exhibit distinct substrate and positional specificities[4]. For instance, O-methyltransferases from various plants have been shown to catalyze the methylation of different positions on the flavonoid ring system[4][5]. The expression and activity of these OMTs are often tightly regulated and can be induced by various developmental cues and environmental stresses, suggesting that the production of this compound is a controlled and targeted process.
The biosynthetic pathway leading to this compound can be visualized as follows:
Caption: Biosynthetic pathway of this compound from Phenylalanine.
Biological Roles of this compound in Plants
The presence of this compound has been reported in various plant species, including Pinus sylvestris and Picea abies[1]. Its biological functions are multifaceted, primarily revolving around antioxidant defense and chemical interactions with other organisms.
Antioxidant Activity and Oxidative Stress Mitigation
Plants are constantly exposed to environmental stressors that lead to the production of reactive oxygen species (ROS), which can cause significant damage to cellular components. Catechins are potent antioxidants capable of scavenging free radicals[6][7]. The antioxidant capacity of catechins is largely attributed to the number and arrangement of hydroxyl groups on their B-ring[6].
While O-methylation of the catechol group in the B-ring can decrease the overall antioxidant activity compared to the parent compound, this compound still retains significant radical scavenging capabilities[8][9]. Studies have shown that at physiological pH, 3'-O-methyl catechin exhibits relatively high antioxidant activity, comparable to that of its parent compound and other potent flavonoid antioxidants[8]. This suggests that this compound plays a role in the plant's antioxidant network, contributing to the detoxification of ROS and the mitigation of oxidative stress induced by factors such as ozone exposure[10]. The mechanism of action is believed to involve not only hydrogen atom transfer but also an electronic transfer from the phenolate form[11].
Role in Plant Defense
The accumulation of catechins is a well-documented plant defense response against pathogens and herbivores[2][12]. These compounds can act as feeding deterrents, toxins, or inhibitors of microbial growth. For instance, increased levels of catechins in poplar leaves upon rust fungus infection have been shown to inhibit spore germination and hyphal growth[2].
While direct evidence for the specific role of this compound in plant defense is still emerging, its structural similarity to other defense-related flavonoids suggests a potential role. The methylation of defense compounds can be a strategy to increase their lipophilicity, thereby enhancing their ability to permeate microbial cell membranes. Furthermore, the production of this compound could be part of a broader defense strategy involving a cocktail of related compounds with slightly different properties, providing a more robust defense against a wider range of threats.
Allelopathic Potential
Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other organisms by releasing biochemicals into the environment. Catechins have been identified as potent allelochemicals. For example, the invasive plant Centaurea maculosa exudes (±)-catechin from its roots, which can induce a wave of reactive oxygen species (ROS) in the roots of susceptible neighboring plants, leading to growth inhibition and cell death[13].
The role of this compound as an allelochemical is an area of active research. Its altered chemical properties, including increased stability and potentially different solubility, could influence its persistence and mobility in the soil environment, thereby affecting its allelopathic interactions. Further investigation is needed to elucidate the specific allelopathic effects of this compound on soil microbes and competing plants.
Methodologies for the Study of this compound
The accurate extraction, quantification, and functional analysis of this compound are crucial for understanding its biological roles. Due to its close structural similarity to other catechins, chromatographic separation is essential.
Extraction from Plant Tissues
The extraction of catechins from plant material is the first critical step. The choice of solvent and extraction method can significantly impact the yield and purity of the extract.
Table 1: Comparison of Extraction Solvents for Catechins
| Solvent | Polarity | Advantages | Disadvantages |
| Water | High | Inexpensive, non-toxic | May extract a wide range of polar compounds |
| Methanol | High | High extraction efficiency for catechins[14] | Toxic |
| Ethanol | High | Less toxic than methanol, good efficiency | Can extract chlorophyll and other pigments |
| Ethyl Acetate | Medium | Good for selective extraction of less polar flavonoids | Lower efficiency for highly polar catechins |
| 70% Methanol | High | Effective for extracting tea polyphenols[15] | Toxic |
Experimental Protocol: Pressurized Liquid Extraction (PLE)
This method is efficient for extracting catechins from solid plant matrices[14].
-
Sample Preparation: Lyophilize and grind the plant tissue to a fine powder.
-
Extraction Cell: Pack the powdered sample into an extraction cell.
-
Solvent: Use methanol as the extraction solvent[14].
-
PLE Conditions:
-
Collection: Collect the extract and concentrate it under reduced pressure.
-
Purification: The crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography to remove interfering compounds.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the separation and quantification of individual catechins in a complex mixture[14][15][16].
Experimental Protocol: HPLC Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required. For higher sensitivity and structural confirmation, coupling to a mass spectrometer (LC-MS) is recommended.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is generally employed to achieve good separation.
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
-
-
Gradient Program: A typical gradient might start with a low percentage of B, gradually increasing to elute more hydrophobic compounds. The exact gradient will need to be optimized based on the specific sample matrix and column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 280 nm.
-
Quantification: Prepare a calibration curve using a pure standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.
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An In-Depth Technical Guide to the In Vivo Metabolism of Catechin to 3'-O-Methylcatechin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catechins, a major class of flavonoids found abundantly in tea, fruits, and chocolate, are lauded for their potential health benefits, largely attributed to their antioxidant properties. However, their efficacy in vivo is intrinsically linked to their bioavailability and metabolic fate. A primary metabolic pathway for catechins is O-methylation, a reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT). This guide provides a comprehensive technical overview of the in vivo conversion of catechin to one of its principal methylated metabolites, 3'-O-methylcatechin. We will delve into the enzymatic machinery, detail robust experimental methodologies for studying this metabolic transformation, and discuss the physiological implications of this biotransformation. This document is intended to serve as a practical resource for researchers in pharmacology, nutrition, and drug development, offering both foundational knowledge and actionable protocols.
Introduction: The Significance of Catechin Methylation
The biological activities of catechins, such as (+)-catechin and its isomer (-)-epicatechin, have been extensively studied in vitro. However, translating these findings to in vivo systems requires a thorough understanding of their metabolic journey upon ingestion. Catechins undergo extensive Phase II metabolism, primarily in the small intestine and liver, leading to glucuronidated, sulfated, and methylated conjugates.[1][2] Methylation, in particular, is a critical step that can modulate the biological half-life, tissue distribution, and even the bioactivity of the parent compound.
The formation of this compound is a significant metabolic event. The enzyme responsible, Catechol-O-methyltransferase (COMT), transfers a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group on the B-ring of the catechin molecule.[3][4] Understanding this process is paramount for several reasons:
-
Bioavailability and Pharmacokinetics: Methylation can alter the physicochemical properties of catechins, potentially affecting their absorption, distribution, and excretion.
-
Modulation of Biological Activity: The addition of a methyl group can change the antioxidant capacity and interaction with cellular targets compared to the parent catechin.[5]
-
Interindividual Variability: Genetic polymorphisms in the COMT gene can lead to variations in enzyme activity, potentially explaining differences in catechin metabolism and its health effects among individuals.[6]
This guide will provide the technical framework necessary to investigate the in vivo metabolism of catechin to this compound, from the whole organism to the enzymatic level.
The Core Enzymatic Player: Catechol-O-Methyltransferase (COMT)
COMT is a ubiquitous enzyme that plays a crucial role in the metabolism of a wide array of endogenous and xenobiotic catecholic compounds, including neurotransmitters and dietary polyphenols.[4][7]
Mechanism of Action
COMT catalyzes the transfer of a methyl group from SAM to a hydroxyl group of a catechol substrate. This reaction requires a divalent cation, typically Mg²⁺, which is coordinated in the active site and facilitates the orientation of the catechol substrate for optimal methyl transfer.[4] The methylation of catechins primarily occurs on the 3' or 4' hydroxyl groups of the B-ring.
COMT Kinetics with Catechin Substrates
The efficiency of COMT-mediated methylation varies among different catechin derivatives. Kinetic parameters such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) are crucial for understanding the substrate preference and metabolic rate.
| Substrate | Kₘ (µM) | Vₘₐₓ (pmol/mg protein/min) | Source Organism | Reference |
| (-)-Epicatechin | 2.2 - 8.2 | 132 - 495 | Human Placenta | [8] |
| (-)-Epigallocatechin | 3.9 - 6.7 | 152 - 310 | Human Placenta | [8] |
Table 1: Michaelis-Menten Kinetic Parameters for COMT-mediated Methylation of Catechins.
Experimental Workflow for In Vivo Catechin Metabolism Studies
A robust in vivo experimental design is critical for accurately assessing the metabolic fate of catechins. The following sections outline a comprehensive workflow, from animal studies to bioanalytical quantification.
Figure 1: A comprehensive workflow for in vivo catechin metabolism studies.
In Vivo Animal Model Protocol (Rat)
Rats are a commonly used model for studying the metabolism of xenobiotics due to their physiological similarities to humans in many aspects of drug metabolism.
Protocol 3.1.1: Rat Model for Catechin Metabolism Study
-
Animal Selection and Acclimation:
-
Use adult male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Acclimate the animals for at least one week in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).
-
Provide a standard chow diet and water ad libitum. To minimize interference from dietary flavonoids, a polyphenol-free diet can be provided for a few days prior to the study.
-
-
Catechin Administration:
-
Sample Collection:
-
Blood: Collect serial blood samples (approx. 200 µL) from the tail vein or a cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Immediately centrifuge the blood at 4°C to separate the plasma.
-
Urine: House the rats in metabolic cages for the collection of urine over 24 or 48 hours.[11]
-
To prevent degradation of catechins, the urine collection vessels should contain a preservative like sodium azide.
-
-
Sample Storage:
-
Immediately freeze plasma and urine samples at -80°C until analysis to ensure the stability of the catechins and their metabolites.
-
Biological Sample Preparation for Analysis
Proper sample preparation is crucial for the accurate quantification of catechins and their metabolites, which are often present in conjugated forms and at low concentrations in biological matrices.[12]
Protocol 3.2.1: Plasma/Urine Sample Preparation
-
Thawing and Stabilization:
-
Thaw frozen plasma or urine samples on ice.
-
To prevent oxidation, add a solution of ascorbic acid and EDTA to the samples.[13]
-
-
Enzymatic Hydrolysis (Deconjugation):
-
To a 100 µL aliquot of plasma or urine, add a buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Add a mixture of β-glucuronidase and sulfatase enzymes.[13]
-
Incubate the mixture at 37°C for 45-60 minutes to cleave the glucuronide and sulfate conjugates, releasing the free forms of catechin and its metabolites.
-
-
Protein Precipitation (for plasma):
-
After enzymatic hydrolysis, add two volumes of ice-cold acetonitrile to the plasma sample to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) for Clean-up and Concentration:
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant from the protein precipitation step or the hydrolyzed urine onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the catechins and their metabolites with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for HPLC-MS/MS analysis.
-
Bioanalytical Quantification by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and selective quantification of catechins and their metabolites in complex biological matrices.[14]
Protocol 4.1.1: HPLC-MS/MS Method for Catechin and this compound
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with two solvents:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient might start with a low percentage of B, which is gradually increased to elute the analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
Catechin: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z)
-
Internal Standard: A stable isotope-labeled catechin is recommended for accurate quantification.
-
-
Table 2: Example MRM Transitions for Catechin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Catechin | 289.1 | 139.1 |
| This compound | 303.1 | 151.1 |
Note: These are example transitions and should be optimized for the specific instrument used.
In Vitro COMT Enzyme Assay
An in vitro enzyme assay is essential for determining the kinetic parameters of catechin methylation and for screening potential inhibitors.
Figure 2: Workflow for an in vitro COMT enzyme assay.
Protocol 5.1.1: COMT Activity Assay
-
Reagents and Buffers:
-
Buffer: 100 mM Tris-HCl, pH 7.4.
-
COMT Source: Commercially available recombinant COMT or liver cytosol prepared from rats or humans.[3]
-
Substrate: (+)-Catechin solution.
-
Co-substrate: S-adenosyl-L-methionine (SAM) solution.
-
Cofactor: MgCl₂ solution.
-
Stopping Reagent: 1 M Perchloric acid or ice-cold methanol.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the buffer, COMT enzyme solution, catechin solution, and MgCl₂.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the SAM solution.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stopping reagent.
-
Centrifuge to pellet any precipitated protein.
-
Analyze the supernatant for the formation of this compound using the HPLC-MS/MS method described in Section 4.
-
-
Data Analysis:
-
By varying the concentration of catechin while keeping SAM concentration saturating, a Michaelis-Menten curve can be generated to determine Kₘ and Vₘₐₓ.
-
Pharmacokinetic and Biological Implications
Pharmacokinetic Profile
Following oral administration, both catechin and its methylated metabolite, this compound, can be detected in the plasma.
Table 3: Example Pharmacokinetic Parameters in Rats after Oral Administration of Catechin
| Compound | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Reference |
| Catechin | ~0.75 | Varies with dose | Varies with dose | [15] |
| This compound | ~1.3 | Varies with dose | Varies with dose | [16] |
Note: These are approximate values and can vary significantly based on the dose, formulation, and animal model.
Biological Activity of this compound
The methylation of the 3'-hydroxyl group can alter the biological properties of catechin. While O-methylation can decrease the antioxidant activity compared to the parent compound, this compound still retains significant radical scavenging capabilities.[5] Further research is needed to fully elucidate the impact of this methylation on other biological activities, such as anti-inflammatory and anti-cancer effects. It is plausible that the methylated metabolites contribute to the overall health effects attributed to catechin consumption.
Conclusion and Future Directions
The in vivo metabolism of catechin to this compound, mediated by COMT, is a fundamental process that influences the bioavailability and bioactivity of this important dietary polyphenol. The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to investigate this metabolic pathway.
Future research should focus on:
-
Human Studies: Conducting more human intervention studies to understand the impact of COMT polymorphisms on catechin metabolism and its link to health outcomes.
-
Bioactivity of Metabolites: A more comprehensive evaluation of the biological activities of this compound and other methylated metabolites.
-
Gut Microbiome Interaction: Investigating the interplay between the gut microbiome and host metabolism in the overall disposition of catechins.
A deeper understanding of these aspects will be crucial for the development of evidence-based recommendations for catechin intake and for the design of novel therapeutic strategies based on these natural compounds.
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Cloud-Clone Corp. (n.d.). ELISA Kit for Catechol-O-Methyltransferase (COMT). Retrieved from [Link]
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3'-O-Methylcatechin and its Glycosylated Derivatives: From Metabolism to Mechanism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-Catechin is one of the most abundant and well-studied flavonoids in the human diet, linked to a variety of health benefits. However, its journey through the body transforms it into a suite of metabolites that are the true bioactive agents. This guide focuses on a pivotal metabolite, 3'-O-Methylcatechin (3'MC), and its subsequent conjugated forms, which include the critical "glycosylated derivatives" (glucuronides). We delve into the core chemistry, advanced analytical methodologies, and the nuanced biological activities of these compounds. For the drug development professional, understanding this metabolic fate is paramount, as 3'MC and its conjugates represent the primary circulating forms of catechin, dictating its systemic exposure, tissue distribution, and ultimate pharmacological effect. This document provides the foundational knowledge and practical protocols necessary to accurately study and potentially harness the therapeutic potential of these key catechin metabolites.
Chapter 1: The Metabolic Identity of Catechin
The Parent Compound: (+)-Catechin
(+)-Catechin is a flavan-3-ol, a class of flavonoids found abundantly in tea, red wine, cocoa, and various fruits.[1] Its structure, featuring a catechol B-ring, is a potent scavenger of reactive oxygen species (ROS) in vitro.[2] However, the therapeutic relevance of a dietary compound is not solely defined by its original form but by the concentration and activity of the metabolites that reach systemic circulation.
The Metabolic Landscape: Methylation and Conjugation
Upon ingestion, (+)-catechin undergoes extensive Phase I and Phase II metabolism, primarily in the small intestine and liver.[3] The catechol-O-methyltransferase (COMT) enzyme plays a crucial role in Phase I metabolism by methylating one of the hydroxyl groups on the catechol B-ring, using S-adenosylmethionine (SAM) as a methyl donor.[4] This process yields this compound (3'MC) and 4'-O-Methylcatechin. Subsequently, these methylated forms, along with any remaining parent catechin, undergo Phase II conjugation. This includes sulfation and, most significantly, glucuronidation—a form of glycosylation where glucuronic acid is attached. The resulting glucuronide and sulfate conjugates are the predominant forms found in human plasma.[3]
The Central Role of this compound (3'MC)
This compound is not merely a transitional molecule; it is a stable and primary metabolite of (+)-catechin found in plasma.[3][5] Its formation is a critical metabolic step that alters the physicochemical properties of the parent compound. While O-methylation slightly reduces the intrinsic antioxidant activity, 3'MC retains significant radical scavenging capacity at physiological pH.[6] Crucially, it is 3'MC and its subsequent glucuronidated and sulfated derivatives that constitute the bioavailable and circulating forms of ingested catechin, making them the most relevant molecules for studying in vivo biological effects.[3]
Chapter 2: Physicochemical Properties and Synthesis
Chemical Structure and Properties of this compound
This compound, or (+)-catechin-3'-methyl ether, is a polyphenol and monomethoxybenzene.[1] The methylation at the 3' position of the B-ring impacts its hydrogen-donating potential and lipophilicity compared to the parent catechin.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3'-O-methyl-(-)-epicatechin |
| Molecular Formula | C₁₆H₁₆O₆ | C₁₆H₁₆O₆ |
| Molecular Weight | 304.29 g/mol [1] | 304.29 g/mol [7] |
| logP | 1.68 - 2.44[8] | 1.3 - 1.94[7] |
| Water Solubility | 0.32 g/L[8] | 0.32 g/L[7] |
| Hydrogen Bond Donors | 4[8] | 4[7] |
| Hydrogen Bond Acceptors | 6[8] | 6[7] |
| Polar Surface Area | 99.38 Ų[8] | 99.38 Ų[7] |
Glucuronidated and Sulfated Derivatives of 3'MC
Glycosylation (specifically, glucuronidation) and sulfation dramatically increase the water solubility and molecular weight of 3'MC. This modification is a classic detoxification pathway that facilitates urinary and biliary excretion.[3] From a drug development perspective, these conjugates are often less able to passively diffuse across cell membranes, potentially limiting their intracellular activity unless specific transporters are involved or deconjugation occurs at the target tissue.
Synthesis Strategies
The scarcity of commercial standards for 3'MC and its conjugates necessitates robust synthesis strategies for research.
3'MC is endogenously produced from catechin via COMT.[4] Animal models administered with high doses of catechin can serve as a source for isolating the metabolite from urine or plasma for initial characterization.[9]
A targeted approach to producing 3'MC involves recombinant COMT. This method offers high specificity for methylation of the catechol ring.
Protocol 1: Chemoenzymatic Synthesis of this compound
-
Reaction Setup: In a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.6), combine (+)-catechin (1 equivalent), S-adenosylmethionine (SAM) (1.5 equivalents), MgCl₂ (1 mM), and purified recombinant human COMT enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. Monitor the reaction progress by reverse-phase HPLC.
-
Causality Insight: SAM is the methyl donor, and Mg²⁺ is a required cofactor for COMT activity. The reaction is monitored to prevent further degradation and maximize yield.
-
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 1% formic acid. This precipitates the enzyme and halts the reaction.
-
Purification: Centrifuge to remove the precipitated protein. The supernatant can be concentrated under vacuum and purified using preparative HPLC with a C18 column to isolate this compound from unreacted catechin and the SAM byproduct, S-adenosylhomocysteine.
-
Verification: Confirm the identity and purity of the final product using LC-MS/MS and NMR spectroscopy.
Chapter 3: Analytical Methodologies
Accurate quantification of 3'MC and its derivatives in biological matrices is non-trivial due to low concentrations and the presence of multiple isomers and conjugates.
Extraction from Biological Matrices
A critical first step is the efficient extraction of the analytes from complex matrices like plasma or urine. Solid-Phase Extraction (SPE) is the method of choice for its ability to clean up the sample and concentrate the analytes.
Protocol 2: Solid-Phase Extraction (SPE) of 3'MC from Plasma
-
Sample Pre-treatment: To 500 µL of plasma, add an internal standard. For total 3'MC measurement, incubate with β-glucuronidase and sulfatase at 37°C. For free 3'MC, skip this step. Acidify the sample with 2% phosphoric acid.
-
Self-Validation: The internal standard (e.g., a stable isotope-labeled version of the analyte) is crucial as it co-elutes and experiences similar matrix effects, allowing for accurate correction of extraction losses and ionization suppression.
-
-
SPE Cartridge Conditioning: Use a mixed-mode or reverse-phase SPE cartridge. Condition sequentially with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the analytes with 1 mL of acetonitrile or methanol.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
High-Fidelity Quantification: HPLC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity for accurate quantification.
Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for phenolic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the analyte. |
| Gradient | 5% B to 95% B over 10 minutes | Allows for separation from other metabolites and endogenous matrix components. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Phenolic hydroxyl groups are readily deprotonated in negative mode, yielding a strong [M-H]⁻ ion. |
| Precursor Ion (m/z) | 303.1 | Corresponds to the deprotonated molecular ion [M-H]⁻ of 3'MC. |
| Product Ions (m/z) | e.g., 137.0, 179.0 | Specific fragments generated by collision-induced dissociation, used for quantification (quantifier) and confirmation (qualifier). |
Chapter 4: Biological Activity and Pharmacological Relevance
The Antioxidant Cascade: A Structure-Activity Perspective
The antioxidant activity of flavonoids is largely attributed to the hydroxyl groups on the B-ring.[2] O-methylation at the 3' position prevents this hydroxyl from participating in electron or hydrogen donation, which would theoretically decrease antioxidant activity. However, studies show that while there is a reduction, the activity is not eliminated.[6]
Table 3: Relative Antioxidant Activity Comparison
| Compound | Antioxidant Capacity (FRAP Assay) | Radical Scavenging (ABTS, pH 7.4) |
| (+)-Catechin | High | High |
| This compound | Moderate-High | Moderate-High[6] |
| Quercetin | Very High | Very High[6] |
| 3'-O-Methylquercetin | High | High[6] |
Note: Values are relative and based on published findings.[6]
The retained activity of 3'MC is significant because it is present in plasma at higher concentrations and for a longer duration than the parent catechin.[3] This suggests that the sustained, moderate antioxidant pressure from metabolites like 3'MC may be more physiologically relevant than the short-lived, high-potency effect of the parent compound seen in vitro.
Signaling Pathways and Mechanistic Insights
Beyond direct radical scavenging, flavonoids and their metabolites are known to modulate intracellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. Catechins can activate Nrf2, leading to the upregulation of a battery of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). It is highly plausible that 3'MC, as a major circulating metabolite, contributes to this effect.
Chapter 5: Future Directions and Drug Development Implications
A Biomarker of Bioavailability
Measuring plasma or urinary levels of 3'MC and its conjugates can serve as a reliable biomarker for the absorption and metabolism of dietary catechins. This is invaluable for clinical studies seeking to correlate flavonoid intake with health outcomes.
Therapeutic Potential: Challenges and Opportunities
The therapeutic development of 3'MC itself is challenging due to its rapid clearance via glucuronidation and sulfation. However, this presents an opportunity for medicinal chemists. Designing prodrugs or structural analogs of 3'MC that are resistant to conjugation could lead to compounds with improved pharmacokinetic profiles and enhanced therapeutic efficacy. Understanding the structure-activity relationship of these metabolites is the first step toward developing next-generation flavonoid-based therapeutics that work with, rather than against, the body's metabolic machinery.
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Donovan, J. L., et al. (1999). Catechin is Present as Metabolites in Human Plasma after Consumption of Red Wine. The Journal of Nutrition. Available from: [Link]
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Wang, Y., et al. (2024). Biosynthesis and Application of Catechins and Their Derivatives in Camellia sinensis. Molecular Horticulture. Available from: [Link]
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Mita, S. R., et al. (2024). Physicochemical Properties and Activities of Catechins. Encyclopedia.pub. Available from: [Link]
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Sarni-Manchado, P., et al. (2000). Enzymatic synthesis of [3'-O-methyl-(3)H]malvidin-3-glucoside from petunidin-3-glucoside. Journal of Labelled Compounds and Radiopharmaceuticals. Available from: [Link]
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de la Torre, M. C., et al. (2010). Antioxidant evaluation of O-methylated metabolites of catechin, epicatechin and quercetin. Food Chemistry. Available from: [Link]
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A Comprehensive Technical Review of 3'-O-Methylcatechin: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-O-Methylcatechin, a methylated metabolite of the abundant dietary flavonoid (+)-catechin, is emerging as a molecule of significant interest in the fields of pharmacology and drug discovery. As a naturally occurring compound found in certain plants and formed in vivo after consumption of catechin-rich foods, it possesses a unique biochemical profile. This technical guide provides an in-depth review of the current research on this compound, consolidating information on its chemical properties, synthesis, multifaceted biological activities, and underlying mechanisms of action. By synthesizing data from diverse studies, this document aims to serve as a critical resource for researchers exploring its therapeutic applications, from antioxidant and anti-inflammatory to anticancer and neuroprotective strategies.
Introduction to this compound
This compound, chemically known as (+)-catechin-3'-methyl ether, is a polyphenol belonging to the flavan-3-ol class of flavonoids.[1] It is structurally distinguished from its parent compound, (+)-catechin, by the methylation of the hydroxyl group at the 3' position on its B-ring.[1] This seemingly minor structural modification has significant implications for its biological activity and metabolic fate.
While present in some plants like Pinus sylvestris and Picea abies, this compound is most prominently recognized as a primary metabolite of (+)-catechin in humans.[1] Following oral ingestion of catechin-rich foods and beverages, such as tea, wine, and various fruits, (+)-catechin undergoes extensive metabolism, with O-methylation being a key transformation. This process is primarily catalyzed by the enzyme catechol-O-methyltransferase (COMT) in the liver and other tissues.[2] The resulting this compound is then found circulating in plasma and is a major catechin metabolite excreted in urine.[3] Understanding the biological properties of this metabolite is therefore crucial to fully elucidating the health benefits attributed to catechin consumption.
Chemical Properties and Synthesis
Chemical Structure and Properties
-
IUPAC Name: (2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol[4]
-
Molecular Formula: C₁₆H₁₆O₆[4]
-
Molecular Weight: 304.29 g/mol [4]
-
Structure: The core structure is the flavan-3-ol skeleton, consisting of two benzene rings (A and B) and a dihydropyran heterocycle (C ring). The key feature is the methoxy group (-OCH₃) at the C3' position of the B-ring.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 304.29 g/mol | PubChem[4] |
| XLogP3 | 0.7 | PubChem[4] |
| Hydrogen Bond Donor Count | 4 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
| Polar Surface Area | 99.4 Ų | PubChem[4] |
Chemical Synthesis
The scarcity of this compound in natural sources necessitates chemical synthesis for detailed biological investigation. A key challenge in the synthesis is achieving regiospecific methylation, selectively targeting the 3'-hydroxyl group while leaving other hydroxyl groups on the A and C rings unprotected.
A successful strategy involves a stepwise differentiation approach based on the varying electronic properties of the hydroxyl groups.[5] The vicinal phenolic hydroxyls on the B-ring are more acidic and can be preferentially methylated under mild basic conditions.[5]
The following diagram outlines a logical workflow for the regiospecific synthesis of this compound, based on established chemical principles for flavonoid modification.
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An In-Depth Technical Guide to 3'-O-Methylcatechin: From Chemical Identity to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3'-O-Methylcatechin, a key metabolite of the widely studied dietary flavonoid, (+)-catechin. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the practical application and scientific relevance of this compound in research and drug development. We will delve into its fundamental properties, analytical methodologies, biological activities, and its emerging potential in therapeutic research, supported by detailed protocols and visual guides.
Core Identification: CAS Number and Nomenclature
Correctly identifying a chemical entity is the foundation of sound scientific research. This compound is registered under the CAS number 60383-97-3 .[1] Understanding its various synonyms is crucial for comprehensive literature searches and unambiguous communication in scientific discourse.
| Identifier Type | Identifier |
| CAS Number | 60383-97-3[1] |
| IUPAC Name | (2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol[2] |
| Common Synonyms | 3'-O-Methyl-(+)-catechin[1] |
| Catechin-3'-methyl ether[2] | |
| 3'-O-Methylcyanidanol | |
| (+)-catechin-3'-methyl ether[2] | |
| Systematic Name | (2R,3S)-3,4-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-2H-1-benzopyran-3,5,7-triol[1] |
Molecular Formula: C₁₆H₁₆O₆[1] Molecular Weight: 304.29 g/mol [1]
Physicochemical and Analytical Characterization
A thorough understanding of a compound's physicochemical properties is paramount for its application in experimental settings.
Table of Physicochemical Properties:
| Property | Value | Source |
| Water Solubility | 0.32 g/L | ALOGPS |
| logP | 1.68 | ALOGPS |
| pKa (Strongest Acidic) | 9.0 | ChemAxon |
| Polar Surface Area | 99.38 Ų | ChemAxon |
| Hydrogen Bond Donors | 4 | ChemAxon |
| Hydrogen Bond Acceptors | 6 | ChemAxon |
Synthesis of this compound
While this compound is a natural metabolite, its synthesis in the laboratory is essential for obtaining the pure compound required for research purposes. Both enzymatic and chemical synthesis routes have been explored.
Enzymatic Synthesis:
This method mimics the natural metabolic pathway using the enzyme Catechol-O-methyltransferase (COMT).
-
Principle: COMT catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol moiety of (+)-catechin.
-
Protocol Outline:
-
Dissolve (+)-catechin and a molar excess of SAM in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add purified COMT enzyme.
-
Incubate the reaction mixture at 37°C.
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify this compound from the reaction mixture using preparative HPLC.[3]
-
Chemical Synthesis:
A common chemical synthesis approach involves the selective methylation of (+)-catechin.
-
Principle: This method utilizes protecting groups to block the more reactive hydroxyl groups, allowing for the specific methylation of the 3'-hydroxyl group.
-
Protocol Outline:
-
Protect the hydroxyl groups at positions 5, 7, and 4' of (+)-catechin using a suitable protecting group (e.g., benzyl groups).
-
Selectively methylate the free 3'-hydroxyl group using a methylating agent (e.g., dimethyl sulfate) in the presence of a mild base.
-
Remove the protecting groups to yield this compound.
-
Purify the final product using column chromatography or preparative HPLC.
-
Analytical Methodologies
Accurate quantification and characterization of this compound are critical for pharmacokinetic, metabolism, and bioactivity studies.
High-Performance Liquid Chromatography (HPLC):
HPLC is the most common technique for the analysis of this compound in various matrices, including plasma and tissue extracts.
-
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.
-
Step-by-Step Protocol for Plasma Analysis:
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 5% to 30% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm or a mass spectrometer for higher sensitivity and specificity.[4]
-
-
Workflow for HPLC Analysis of this compound in Plasma:
Caption: Workflow for the analysis of this compound in plasma using HPLC.
Biological Activity and Therapeutic Potential
As a primary metabolite of (+)-catechin, this compound is increasingly recognized for its own biological activities, which may contribute to the health benefits associated with catechin-rich foods.
Antioxidant Activity
This compound retains significant antioxidant properties, although the methylation of the catechol group can influence its activity compared to the parent compound.
-
Mechanism of Action: Like other flavonoids, this compound can act as a radical scavenger, donating a hydrogen atom to neutralize free radicals. It can also chelate metal ions involved in the generation of reactive oxygen species (ROS).
-
Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay:
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Assay Procedure:
-
Add 10 µL of the this compound solution (at various concentrations) to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubate at 37°C for 10 minutes.
-
Measure the absorbance at 593 nm.
-
-
Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with FeSO₄·7H₂O.
-
Anti-Inflammatory Effects and Modulation of Signaling Pathways
Chronic inflammation is a key driver of many diseases. Catechins and their metabolites have been shown to possess anti-inflammatory properties, often through the modulation of key cellular signaling pathways.
NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.
-
Role of Catechins: Studies have shown that catechins can inhibit the activation of NF-κB.[5][6] This is often achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
-
Experimental Protocol: NF-κB Activation Assay in RAW 264.7 Macrophages:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to induce NF-κB activation.
-
-
Nuclear Extraction: Isolate nuclear proteins from the cells using a nuclear extraction kit.
-
NF-κB DNA Binding Assay:
-
Use a commercially available ELISA-based kit to measure the binding of the p65 subunit of NF-κB in the nuclear extracts to a consensus DNA sequence.
-
Quantify the results by measuring the absorbance according to the manufacturer's instructions.
-
-
MAPK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis, and is also linked to inflammation.
-
Role of Catechins: Catechins have been demonstrated to modulate MAPK signaling, although the specific effects can be cell-type and stimulus-dependent.
-
Investigation: The effect of this compound on the phosphorylation of key MAPK proteins (ERK, JNK, and p38) can be investigated by Western blotting using phospho-specific antibodies.
Signaling Pathway of Catechin Metabolite-Mediated Anti-Inflammatory Effects:
Caption: Proposed mechanism of the anti-inflammatory action of this compound.
Neuroprotective Potential
The ability of catechins and their metabolites to cross the blood-brain barrier has sparked interest in their potential for neuroprotection.
-
Mechanism of Action: The neuroprotective effects are likely multifactorial, involving antioxidant activity, anti-inflammatory actions within the central nervous system, and modulation of neuronal signaling pathways.
-
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells:
-
Cell Culture and Treatment:
-
Culture human neuroblastoma SH-SY5Y cells in a suitable medium.
-
Pre-treat the cells with various concentrations of this compound for 24 hours.
-
-
Induction of Oxidative Stress:
-
Expose the cells to an oxidative stressor such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for a further 24 hours.
-
-
Cell Viability Assay:
-
Assess cell viability using the MTT assay. A higher absorbance indicates greater cell viability and thus a neuroprotective effect of this compound.[7]
-
-
Anticancer Research
The potential of catechins in cancer prevention and therapy is an active area of research.[8][9][10] As a bioavailable metabolite, this compound may play a role in these effects.
-
Potential Mechanisms: The anticancer effects of catechins are attributed to their ability to induce apoptosis, inhibit cell proliferation and angiogenesis, and modulate various signaling pathways involved in cancer progression.[10]
Conclusion and Future Directions
This compound is an important and biologically active metabolite of (+)-catechin. Its presence in systemic circulation following the consumption of catechin-rich foods suggests that it may contribute significantly to the observed health benefits. For researchers in drug development, this compound represents a promising natural compound with multifaceted therapeutic potential, particularly in the areas of anti-inflammatory and neuroprotective applications.
Future research should focus on elucidating the specific molecular targets of this compound and further exploring its efficacy in in vivo models of disease. A deeper understanding of its pharmacokinetic profile and metabolism in humans will also be crucial for its potential translation into clinical applications.
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Kelm MA, et al. RP-HPLC-coulometric method for the detection of (+)-catechin, (-)-epicatechin, 3'-O-methyl-epicatechin, and 4'-O-methyl-epicatechin in human, dog and cat plasma. J Agric Food Chem. 2003;51(20):6026-31. [Link].
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Methodological & Application
Synthesis Protocol for 3'-O-Methylcatechin: A Standard for Metabolomic and Pharmacokinetic Studies
Introduction
3'-O-Methylcatechin, a methylated metabolite of (+)-catechin, is a crucial standard for researchers in the fields of nutrition, pharmacology, and drug development.[1] As a primary metabolite of catechin, a major polyphenol found in various fruits, vegetables, and beverages like green tea, its availability as a pure standard is essential for accurate quantification in biological matrices and for studying its pharmacokinetic profile and biological activities.[1][2] This application note provides a detailed, field-proven protocol for the regioselective synthesis of this compound, its purification, and comprehensive characterization. The methodology is designed to be robust and reproducible, enabling laboratories to generate a high-purity standard for their research needs.
The selective methylation of the 3'-hydroxyl group on the B-ring of the catechin molecule is a key challenge due to the presence of multiple reactive hydroxyl groups. This protocol employs a regioselective approach that favors methylation at the desired position, followed by a straightforward purification scheme.
Chemical Reaction Workflow
The synthesis of this compound from (+)-catechin involves a regioselective methylation reaction. The workflow is designed to protect other hydroxyl groups from methylation, thus ensuring a high yield of the desired product.
Caption: Synthesis and purification workflow for this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (+)-Catechin Hydrate | ≥98% | Sigma-Aldrich | Starting material. |
| Dimethyl Sulfate (DMS) | ≥99% | Sigma-Aldrich | Caution: Highly toxic and corrosive. Handle with extreme care in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | Mild base. |
| Acetone | HPLC Grade | Fisher Scientific | Reaction solvent. |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | Extraction solvent. |
| Hexane | HPLC Grade | Fisher Scientific | Chromatography mobile phase component. |
| Methanol | HPLC Grade | Fisher Scientific | HPLC mobile phase component. |
| Deionized Water | |||
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
Detailed Synthesis Protocol
This protocol is adapted from established methods for the regioselective methylation of catechins.[3] The key to regioselectivity lies in the controlled addition of the methylating agent and the use of a mild base, which preferentially activates the more acidic 3'-hydroxyl group of the catechol moiety on the B-ring.
Step 1: Dissolution of (+)-Catechin
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g of (+)-catechin hydrate in 100 mL of acetone.
-
Stir the mixture at room temperature until the (+)-catechin is completely dissolved.
Step 2: Regioselective Methylation
-
To the stirred solution, add 1.5 equivalents of anhydrous potassium carbonate.
-
Slowly, add 1.1 equivalents of dimethyl sulfate dropwise over a period of 30 minutes using a dropping funnel. CAUTION: Dimethyl sulfate is highly toxic. Perform this step in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1, v/v). The starting material, (+)-catechin, and the product, this compound, will have different Rf values.
Step 3: Reaction Quenching and Work-up
-
Once the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of 50 mL of deionized water.
-
Neutralize the mixture to pH ~7 with a dilute solution of hydrochloric acid (1 M).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
Purification Protocol
The crude product will be a mixture of this compound, unreacted (+)-catechin, and potentially a small amount of the 4'-O-methylated isomer. Purification is critical to obtain a high-purity standard. High-Performance Liquid Chromatography (HPLC) is the recommended method for achieving high purity.[3][4]
Preparative HPLC Parameters
| Parameter | Specification |
| Column | C18 reverse-phase, 5 µm, 10 x 250 mm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Methanol |
| Gradient | 20-80% B over 40 minutes |
| Flow Rate | 4 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 1 mL of a 10 mg/mL solution of the crude product in methanol |
-
Dissolve the crude product in a minimal amount of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Collect the fractions corresponding to the major peak, which is this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound as a white to off-white solid.
Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed by analytical techniques.
Chemical Structure
Caption: Chemical structure of this compound.
Expected Analytical Data
| Analytical Technique | Expected Results |
| ¹H NMR (500 MHz, CD₃OD) | δ (ppm): 6.95 (d, J=1.9 Hz, H-2'), 6.85 (d, J=8.1 Hz, H-5'), 6.78 (dd, J=8.1, 1.9 Hz, H-6'), 5.94 (d, J=2.3 Hz, H-6), 5.88 (d, J=2.3 Hz, H-8), 4.58 (d, J=7.6 Hz, H-2), 4.00 (m, H-3), 3.85 (s, 3H, -OCH₃), 2.88 (dd, J=16.1, 5.5 Hz, H-4a), 2.52 (dd, J=16.1, 8.3 Hz, H-4b). |
| ¹³C NMR (125 MHz, CD₃OD) | δ (ppm): 157.8, 157.2, 156.0, 147.5, 146.2, 132.1, 120.2, 115.8, 111.7, 99.8, 96.3, 95.5, 82.9, 68.8, 56.5, 28.6. |
| Mass Spectrometry (ESI-MS) | m/z: 305.1071 [M+H]⁺, 303.0925 [M-H]⁻. Expected fragmentation pattern includes losses of water and retro-Diels-Alder fragmentation of the C-ring.[5] |
| HPLC Purity | >98% (by peak area at 280 nm) |
Conclusion
This application note provides a comprehensive and reproducible protocol for the synthesis of high-purity this compound standard. The regioselective methylation strategy, coupled with a robust HPLC purification method, ensures the generation of a reliable standard for quantitative and metabolic studies. The detailed characterization data provides a benchmark for the validation of the synthesized compound. This protocol is intended to empower researchers to produce their own this compound standard, thereby facilitating advancements in the understanding of catechin metabolism and its implications for human health.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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- Google Patents.
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Zhu, Y., Zhang, Y., & Chen, J. (2019). Regiospecific methylation of all the hydroxyls in (+)-catechin by a stepwise differentiation strategy. Journal of the Science of Food and Agriculture, 99(9), 4364–4371. [Link]
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Zu, Y., et al. (2020). Efficient Chemical Synthesis of (Epi)catechin Glucuronides: Brain-Targeted Metabolites for Treatment of Alzheimer's Disease and Other Neurological Disorders. ACS Omega, 5(46), 30085–30096. [Link]
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Slavova-Kazakova, A., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(11), 151. [Link]
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Shahidi, F., & Yeo, J. (2018). Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages. Food Reviews International, 34(6), 557-583. [Link]
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Cuevas-Valenzuela, J., et al. (2018). HPLC-qTOF-MS/MS-Based Profiling of Flavan-3-ols and Dimeric Proanthocyanidins in Berries of Two Muscadine Grape Hybrids FLH 13-11 and FLH 17-66. Molecules, 23(10), 2465. [Link]
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Laskar, M. A., et al. (2010). NMR Assignments of Four Catechin Epimers. Asian Journal of Chemistry, 22(8), 6149-6154. [Link]
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Application Note: A Validated HPLC-UV Method for the Quantification of 3'-O-Methylcatechin in Human Plasma
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of 3'-O-Methylcatechin in human plasma. This compound is a primary metabolite of (+)-catechin, a common flavonoid found in various foods and beverages, making its measurement in plasma crucial for pharmacokinetic and bioavailability studies.[1][2] The described method employs a straightforward protein precipitation extraction procedure and a reversed-phase HPLC system, ensuring sensitivity, accuracy, and precision. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for catechin metabolite analysis. All procedures are in accordance with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[3][4]
Introduction
Catechins, a class of polyphenolic compounds abundant in tea, wine, and various fruits, are known for their antioxidant properties and potential health benefits, including reduced risk of cardiovascular diseases and certain cancers.[5][6] Upon ingestion, catechins undergo extensive metabolism, with this compound being a significant circulating metabolite.[2][7] Accurate quantification of this metabolite in plasma is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of dietary catechins.
Existing HPLC methods for catechins often focus on a broad range of related compounds or are coupled with mass spectrometry.[8] This application note presents a more accessible and dedicated HPLC-UV method specifically optimized and validated for this compound, providing a cost-effective and reliable alternative for laboratories without access to mass spectrometry. The method's validation encompasses selectivity, linearity, accuracy, precision, and stability, ensuring trustworthy data for clinical and preclinical research.[4][9]
Materials and Reagents
-
Chemicals and Solvents:
-
This compound analytical standard (≥98% purity)
-
Taxifolin (Internal Standard, IS, ≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (sourced from a certified vendor, stored at -80°C)
-
-
Instrumentation and Equipment:
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Column oven
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
-
Chromatographic Conditions
The chromatographic separation was optimized to achieve a good resolution between this compound, the internal standard, and endogenous plasma components.
| Parameter | Condition |
| Column | Reversed-phase C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 10-30% B (0-10 min), 30-90% B (10-12 min), 90% B (12-14 min), 10% B (14-20 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | 280 nm |
| Internal Standard | Taxifolin |
Rationale for Parameter Selection: A C18 column was chosen for its excellent retention and separation of moderately polar compounds like catechins. The gradient elution with an acidified mobile phase (0.1% formic acid) ensures good peak shape and resolution. Acetonitrile is selected as the organic modifier due to its low viscosity and UV cutoff. A detection wavelength of 280 nm provides optimal sensitivity for catechins and their metabolites. Taxifolin is a suitable internal standard as it is structurally similar to the analyte and exhibits similar chromatographic behavior.
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Taxifolin (IS) in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and QC samples.
-
Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations ranging from 10 to 2000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at three concentration levels: Low (30 ng/mL), Medium (300 ng/mL), and High (1500 ng/mL).
Plasma Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to HPLC analysis.[10][11]
Protocol:
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 200 µL of plasma sample, calibration standard, or QC sample into the respective tubes.
-
Add 20 µL of the internal standard working solution (Taxifolin, 1 µg/mL) to all tubes except for the blank.
-
Vortex briefly to mix.
-
Add 600 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins. The 3:1 ratio of acetonitrile to plasma is a common and effective ratio for this purpose.[12]
-
Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Diagram: Plasma Sample Preparation Workflow
Key parameters for the HPLC method validation.
Conclusion
This application note provides a detailed, robust, and validated HPLC-UV method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the optimized chromatographic conditions allow for reliable and accurate measurements suitable for pharmacokinetic studies. The method meets the stringent requirements of international bioanalytical method validation guidelines, ensuring its applicability in regulated environments.
References
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Fast HPLC-DAD Method for Estimation of Catechin for Standardization of Extracts and Antiasthmatic Polyherbal Formulations Containing Albizia lebbeck. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand). Molecules. Available at: [Link]
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Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand). MDPI. Available at: [Link]
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Analysis of tea catechins in human plasma by high-performance liquid chromatography with solid-phase extraction. PubMed. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Catechin is present as metabolites in human plasma after consumption of red wine. PubMed. Available at: [Link]
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European Medicines Agency guideline on bioanalytical method validation: what more is there to say? ResearchGate. Available at: [Link]
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Analysis of Tea Catechins in Human Plasma by High-Performance Liquid Chromatography with Solid-Phase Extraction. ResearchGate. Available at: [Link]
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Plasma pharmacokinetics of catechin metabolite 4'-O-Me-EGC in healthy humans. PubMed. Available at: [Link]
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Extraction of Flavonoids From Natural Sources Using Modern Techniques. PMC. Available at: [Link]
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Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
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RP-HPLC-coulometric method for the detection of (+)-catechin, (-)-epicatechin, 3 '-O-methyl-epicatechin, and 4 '-O-methyl-epicatechin in human, dog and cat plasma. ResearchGate. Available at: [Link]
-
Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies. PMC. Available at: [Link]
-
Sample Pretreatment for HPLC. Nacalai Tesque. Available at: [Link]
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Solid-Phase Extraction of Catechins from Green Tea with Deep Eutectic Solvent Immobilized Magnetic Molybdenum Disulfide Molecularly Imprinted Polymer. PMC. Available at: [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available at: [Link]
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Separating Flavinoids from Plasma Proteins using UHPLC-MS. News-Medical.Net. Available at: [Link]
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Guideline Bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]
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Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Available at: [Link]
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Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]
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Structures of (-)-epicatechin glucuronide identified from plasma and urine after oral ingestion of (-). PubMed. Available at: [Link]
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Showing metabocard for this compound (HMDB0041507). Human Metabolome Database. Available at: [Link]
-
(+)-Catechin in human plasma after ingestion of a single serving of reconstituted red wine. ResearchGate. Available at: [Link]
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Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages. MDPI. Available at: [Link]
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Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. MDPI. Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]
-
Analysis of Tea Catechins in Human Plasma by High-Performance Liquid Chromatography with Solid-Phase Extraction. ACS Publications. Available at: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. TGA Consultation Hub. Available at: [Link]
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Proportions of the conjugate forms of catechin and 3-O-methylcatechin... ResearchGate. Available at: [Link]
-
Best way for t-he precipitation of protein in plasma HPLC. Chromatography Forum. Available at: [Link]
-
Stability of the flavan-3-ols epicatechin and catechin and related dimeric procyanidins derived from cocoa. PubMed. Available at: [Link]
-
Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies. MDPI. Available at: [Link]
-
Development of two step liquid-liquid extraction tandem UHPLC-MS/MS method for the simultaneous determination of Ginkgo flavonoids, terpene lactones and nimodipine in rat plasma. PubMed. Available at: [Link]
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FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. LinkedIn. Available at: [Link]
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Bioanalytical Method Validation. FDA. Available at: [Link]
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Isolating 3'-O-Methylcatechin: A Detailed Application Note and Protocol for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed methodology for the isolation of 3'-O-Methylcatechin from plant extracts. This document offers in-depth technical protocols, the scientific rationale behind experimental choices, and robust validation strategies to ensure the purity and identity of the isolated compound.
Introduction: The Significance of this compound
This compound is a methylated flavan-3-ol, a class of polyphenolic compounds known for their diverse biological activities. As a metabolite of the more common catechin, it is found in various plant sources, including certain species of pine (Pinus) and spruce (Picea).[1] The methylation of catechins can significantly alter their bioavailability and therapeutic properties, making the isolation of these specific metabolites crucial for pharmacological and nutraceutical research.
This guide will provide a systematic approach to navigate the complexities of natural product isolation, focusing on the unique challenges presented by this compound.
Physicochemical Properties of this compound
Understanding the physicochemical properties of the target molecule is fundamental to designing an effective isolation strategy.
| Property | Value | Source |
| Molecular Formula | C16H16O6 | [1] |
| Molecular Weight | 304.29 g/mol | [1] |
| Predicted Water Solubility | 0.32 g/L | [2] |
| Predicted logP | 1.68 | [2] |
The moderate polarity of this compound, as indicated by its predicted logP value, suggests that a combination of polar and non-polar solvents will be necessary for its extraction and purification. Its structure is closely related to other catechins, necessitating high-resolution chromatographic techniques for successful separation.
Experimental Workflow: From Plant Material to Pure Compound
The isolation of this compound is a multi-step process that requires careful planning and execution. The following workflow provides a comprehensive overview of the key stages.
Sources
3'-O-Methylcatechin as a biomarker for tea consumption
Application Note & Protocol
3'-O-Methylcatechin as a Specific and Reliable Biomarker for Tea Consumption
Audience: Researchers, scientists, and drug development professionals.
Abstract
Monitoring dietary intake in clinical and epidemiological studies requires objective and reliable biomarkers. Tea, a beverage consumed globally, is rich in bioactive catechins, which are extensively metabolized upon ingestion.[1] This document provides a detailed guide to the use of this compound, a key metabolite of tea catechins, as a specific biomarker for tea consumption. We will explore the scientific rationale for its use, present a detailed protocol for its quantification in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and discuss data interpretation and applications. This guide is intended to provide researchers with the necessary tools to accurately assess tea consumption in human studies.
Part 1: The Scientific Basis - Metabolism and Specificity
Introduction to Tea Catechins and Metabolism
Tea (Camellia sinensis) is a primary source of a class of flavonoids called flavan-3-ols, commonly known as catechins. The most abundant of these are (-)-epigallocatechin-3-gallate (EGCG), (-)-epigallocatechin (EGC), (-)-epicatechin-3-gallate (ECG), and (-)-epicatechin (EC).[2] When consumed, these parent compounds undergo extensive Phase II metabolism in the small intestine and liver.[1] This metabolic process, which includes methylation, glucuronidation, and sulfation, significantly alters their structure and bioavailability.[3]
A crucial enzymatic step in this pathway is O-methylation, catalyzed by Catechol-O-methyltransferase (COMT).[4][5] This enzyme specifically targets the catechol group on the B-ring of catechins like (+)-catechin and its isomers, transferring a methyl group to the 3'- or 4'-hydroxyl position. The resulting methylated metabolites, such as this compound, are more stable and have different pharmacokinetic profiles than their parent compounds.[6]
Why this compound is a Superior Biomarker
While measurement of parent catechins like EGCG can indicate recent consumption, their utility as long-term biomarkers is limited by rapid absorption and excretion, with half-lives often under three hours.[7] In contrast, their methylated metabolites offer several advantages:
-
Increased Specificity: The O-methylation process is a specific metabolic consequence of catechin absorption and systemic circulation. Measuring this compound confirms not just ingestion, but also bioavailability and metabolic processing.
-
Improved Pharmacokinetics: Metabolites can have longer half-lives than parent compounds, providing a wider window for detection and a more integrated measure of consumption over time.
-
Reflects Biological Activity: Since catechins are rapidly metabolized, their biological effects may be mediated by these metabolites.[1] Quantifying them is therefore crucial for correlating tea intake with health outcomes.
The metabolic conversion of catechins into their methylated forms is a key validation step. The diagram below illustrates this enzymatic process.
Caption: Metabolic pathway of tea catechins to this compound.
Part 2: Analytical Protocol - Quantification of this compound in Human Plasma
This section details a robust and validated method for quantifying this compound in human plasma using UPLC-MS/MS. This technique offers high sensitivity and selectivity, essential for detecting low concentrations of metabolites in complex biological matrices.[8][9][10]
Principle of the Method
The method involves the isolation of this compound and an internal standard (IS) from plasma using solid-phase extraction (SPE). The extracted analytes are then separated chromatographically on a reverse-phase UPLC column and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve.
Materials and Reagents
-
Standards: this compound (analytical standard), Isotope-labeled internal standard (e.g., this compound-d3).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).
-
Reagents: Phosphoric Acid, EDTA, L-Ascorbic acid.
-
SPE Cartridges: C18 or similar polymeric reverse-phase cartridges (e.g., Waters Oasis HLB).[11]
-
Biological Matrix: Human plasma collected in EDTA tubes.[12]
Sample Collection and Handling
-
Collection: Collect whole blood into tubes containing EDTA as an anticoagulant.
-
Stabilization: To prevent oxidation of catechins, immediately add a stabilizer solution (e.g., 10 µL of 0.2 M EDTA and 1% L-ascorbic acid per 1 mL of blood).
-
Processing: Centrifuge at 1,600 x g for 15 minutes at 4°C within 30 minutes of collection.[12]
-
Storage: Immediately freeze the resulting plasma at -80°C until analysis.[2] Catechins are prone to degradation, and multiple freeze-thaw cycles should be avoided.[2]
Sample Preparation: Solid-Phase Extraction (SPE)
Causality: SPE is critical for removing plasma proteins, salts, and phospholipids that interfere with LC-MS/MS analysis, a process known as matrix effects. It also serves to concentrate the analyte, thereby increasing the sensitivity of the assay.[13]
-
Thaw: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Spike: To 200 µL of plasma, add 10 µL of the internal standard working solution. Vortex briefly.
-
Precipitate & Acidify: Add 200 µL of 0.5% phosphoric acid in acetonitrile to precipitate proteins.[13] Vortex for 30 seconds, then centrifuge at 10,000 x g for 5 minutes. The acid ensures the catechins are in a neutral, less polar state, which improves binding to the C18 stationary phase.
-
Condition SPE Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute: Elute the analytes with 1 mL of acetonitrile. The high organic content disrupts the hydrophobic interaction between the analytes and the C18 sorbent.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step ensures compatibility with the UPLC system and focuses the analytes into a small plug for sharp chromatographic peaks.
UPLC-MS/MS Instrumentation and Conditions
Causality: The parameters below are optimized for the separation of structurally similar catechin isomers and sensitive detection. The use of a sub-2-µm particle column (UPLC) provides higher resolution and faster analysis times compared to traditional HPLC.[2] Tandem MS (MS/MS) provides specificity by monitoring a specific precursor-to-product ion transition for each analyte.[14][15]
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B |
| Column Temp | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temp | 150°C |
| Desolvation Temp | 500°C[15] |
| MRM Transitions | Analyte: this compound, Precursor Ion (m/z): 303.1, Product Ion (m/z): 137.0. IS: this compound-d3, Precursor Ion (m/z): 306.1, Product Ion (m/z): 140.0 |
Calibration and Quality Control
Causality: A self-validating protocol requires robust calibration and QC. A calibration curve prepared in a representative matrix (e.g., charcoal-stripped plasma) corrects for extraction inefficiency and matrix effects. QC samples at low, medium, and high concentrations are analyzed with each batch to ensure the accuracy and precision of the run.[2]
-
Calibration Standards: Prepare a stock solution of this compound in methanol. Perform serial dilutions to create working standards. Spike 200 µL of blank plasma with these standards to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
QC Samples: Prepare QC samples in blank plasma at three concentration levels (e.g., Low: 3 ng/mL, Medium: 75 ng/mL, High: 400 ng/mL).
-
Validation: The method should be validated for linearity, accuracy, precision (intra- and inter-day variations <15%), selectivity, recovery, and stability according to regulatory guidelines.[2]
The entire analytical workflow is summarized in the diagram below.
Caption: UPLC-MS/MS workflow for this compound quantification.
Part 3: Data Interpretation and Applications
Data Analysis
The concentration of this compound in unknown samples is determined using the data acquisition software. A calibration curve is generated by plotting the peak area ratio (Analyte Area / Internal Standard Area) versus the nominal concentration of the calibration standards. A linear regression with a 1/x weighting factor is typically applied.
Expected Concentrations
The concentration of catechin metabolites in plasma is highly variable and depends on the amount of tea consumed, the type of tea, and individual metabolic differences.[5] Repeated tea consumption throughout the day can lead to a gradual increase in plasma catechin levels.[16] Studies have shown that plasma concentrations of methylated catechin metabolites can reach low micromolar (µM) or high nanomolar (nM) ranges following consumption of green tea extracts.
| Study Type | Dosage | Analyte | Peak Plasma Concentration (Cmax) | Reference |
| Human Intervention | 836 mg green tea catechins | 4'-O-methyl EGCG | ~0.08 µM | [5] |
| Human Intervention | Repeated black tea consumption | Total Catechins | ~0.34 µM | [16] |
Note: Data for this compound specifically is limited; values for related methylated catechins are provided as an estimate.
Applications in Research and Drug Development
-
Nutritional and Epidemiological Studies: Use this compound to objectively verify tea intake reported in food frequency questionnaires, strengthening the association between tea consumption and health outcomes.[17]
-
Clinical Trials: Monitor patient compliance in intervention studies involving tea or tea extracts. This ensures that observed effects are directly attributable to the intervention.
-
Drug Development: Investigate potential drug-nutrient interactions. Tea catechins are known to inhibit certain enzymes, including COMT.[4] Measuring methylated metabolites can help assess the impact of co-administered drugs on catechin metabolism or vice-versa.
References
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Wang, Y., et al. (2015). Synthesis and Quantitative Analysis of Plasma-Targeted Metabolites of Catechin and Epicatechin. American Chemical Society. Available at: [Link]
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Cabrera, C., et al. (2015). Synthesis and quantitative analysis of plasma-targeted metabolites of catechin and epicatechin. PubMed. Available at: [Link]
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Nakagawa, K., et al. (1997). Analytical method of measuring tea catechins in human plasma by solid-phase extraction and HPLC with electrochemical detection. PubMed. Available at: [Link]
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Rothwell, J. A., et al. (2018). Biomarkers of intake for coffee, tea, and sweetened beverages. Genes & Nutrition. Available at: [Link]
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Higdon, J. V., & Frei, B. (2003). Tea catechins and polyphenols: health effects, metabolism, and antioxidant functions. Oregon State University. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
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Jamrógiewicz, M., et al. (2023). Determination of 3- and 4-chloromethcathinone interactions with plasma proteins: study involving analytical and theoretical methods. National Institutes of Health. Available at: [Link]
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van het Hof, K. H., et al. (1999). Plasma and lipoprotein levels of tea catechins following repeated tea consumption. PubMed. Available at: [Link]
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Lee, H., et al. (2018). Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies. Molecules. Available at: [Link]
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Liyanage, T., et al. (2024). A systematic approach to analyzing catechins and catechin derivatives in Ceylon black tea using liquid chromatography coupled with triple quadrupole mass spectrometry. Food Chemistry. Available at: [Link]
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Phenol-Explorer. (n.d.). Showing pharmacokinetics for this compound metabolite after consumption of Catechin in rats Metabolism. Phenol-Explorer. Available at: [Link]
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Abee, T., et al. (2018). HPLC-qTOF-MS/MS-Based Profiling of Flavan-3-ols and Dimeric Proanthocyanidins in Berries of Two Muscadine Grape Hybrids FLH 13-11 and FLH 17-66. Molecules. Available at: [Link]
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Llorach, R., et al. (2019). Metabolic Signature of a Functional High-Catechin Tea after Acute and Sustained Consumption in Healthy Volunteers through 1H NMR Based Metabolomics Analysis of Urine. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Lee, M. J., et al. (2005). Analysis of Tea Catechins in Human Plasma by High-Performance Liquid Chromatography with Solid-Phase Extraction. ResearchGate. Available at: [Link]
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Agilent Technologies. (2011). Rapid Tea Analysis on Poroshell 120 SB-C18 with LC/MS. Agilent Technologies. Available at: [Link]
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ResearchGate. (n.d.). Biomarkers of tea intake discovered in observational studies. ResearchGate. Available at: [Link]
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Rohaeti, E., et al. (2015). Qualitative analysis of catechins from green tea GMB-4 clone using HPLC and LC-MS/MS. ResearchGate. Available at: [Link]
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Younes, M., et al. (2018). Scientific opinion on the safety of green tea catechins. EFSA Journal. Available at: [Link]
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Yang, C. S., et al. (2007). Validation of Green Tea Polyphenol Biomarkers in a Phase II Human Intervention Trial. Cancer Prevention Research. Available at: [Link]
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Agilent Technologies. (n.d.). Urinary Catecholamines, Metanephrines, and 3-Methoxytyramine in a Single LC/MS/MS Run. Agilent Technologies. Available at: [Link]
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Lee, M. J., et al. (2004). Strong inhibitory effects of common tea catechins and bioflavonoids on the O-methylation of catechol estrogens catalyzed by human liver cytosolic catechol-O-methyltransferase. Drug Metabolism and Disposition. Available at: [Link]
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Pauli, G. F., et al. (2018). Orthogonal analytical methods for botanical standardization: Determination of green tea catechins by qNMR and LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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MDPI. (n.d.). Influence of Key Processes on the Aroma Formation of Cicada Black Tea. MDPI. Available at: [Link]
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MDPI. (n.d.). European Teas (Camellia sinensis) as a New Frontier in the Specialty Tea Market: Characterizing the Antioxidant, Polyphenolic, and Sensory Profiles Through a Systematic, Comparative Approach. MDPI. Available at: [Link]
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Inoue-Choi, M., et al. (2022). Tea Consumption and All-Cause and Cause-Specific Mortality in the UK Biobank. Annals of Internal Medicine. Available at: [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for Catechin (HMDB0002780). HMDB. Available at: [Link]
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Feng, Z., et al. (2013). A Preliminary Investigation of the Impact of catechol-O-methyltransferase Genotype on the Absorption and Metabolism of Green Tea Catechins. European Journal of Drug Metabolism and Pharmacokinetics. Available at: [Link]
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Application Notes and Protocols for Bioavailability and Pharmacokinetic Studies of 3'-O-Methylcatechin
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
3'-O-Methylcatechin, a primary metabolite of the dietary flavonoid (+)-catechin, represents a key molecule in understanding the biological activity of tea, wine, and various fruits.[1] Unlike its parent compound, this compound is one of the major forms found circulating in plasma, primarily as glucuronide and sulfate conjugates.[2][3] Therefore, a thorough investigation of its bioavailability and pharmacokinetics is paramount to elucidating the health benefits attributed to catechin-rich foods. This guide provides a comprehensive overview of the principles and detailed protocols for assessing the bioavailability and pharmacokinetic profile of this compound, designed for researchers in pharmacology, nutraceuticals, and drug development.
Introduction: The Significance of a Metabolite
Dietary flavonoids, such as (+)-catechin, undergo extensive Phase I and Phase II metabolism in the intestine and liver following ingestion.[4] This biotransformation significantly alters their structure and biological properties. This compound is a product of this extensive metabolism, formed by the action of catechol-O-methyltransferase (COMT). Studies have shown that after consuming catechin-rich products like red wine, the plasma concentrations of metabolites, including this compound and its conjugates, are far more abundant than the parent catechin.[2] This underscores a critical paradigm in flavonoid research: the biological effects observed may be attributable to the metabolites rather than the ingested precursor.[5] Consequently, robust and validated methodologies to quantify the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential for any meaningful assessment of the physiological impact of catechins.
Bioavailability Assessment: From In Vitro Prediction to In Vivo Reality
Bioavailability is a measure of the rate and extent to which a substance is absorbed and becomes available at the site of action. For orally administered compounds like catechins, this is largely governed by intestinal permeability and first-pass metabolism.
In Vitro Intestinal Permeability: The Caco-2 Cell Model
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that mimics the human intestinal epithelium. It is an invaluable tool for predicting the oral absorption of compounds.
Rationale: Caco-2 cells differentiate to form a polarized monolayer with tight junctions and brush border enzymes, simulating the barrier function of the small intestine. By measuring the transport of this compound across this monolayer, we can estimate its potential for passive diffusion and active transport, providing a key indicator of its oral bioavailability.
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Seed the cells onto Transwell® polycarbonate membrane inserts (0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 19-21 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value >250 Ω·cm² typically indicates a well-formed, intact monolayer.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. An apparent permeability coefficient (Papp) of <1.0 x 10⁻⁶ cm/s for Lucifer yellow is acceptable.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).
-
Prepare the transport medium: Dissolve this compound in HBSS to a final concentration of 10 µM.
-
Apical to Basolateral (A-B) Transport: Add the this compound solution to the apical (AP) chamber and fresh HBSS to the basolateral (BL) chamber.
-
Basolateral to Apical (B-A) Transport: Add the this compound solution to the BL chamber and fresh HBSS to the AP chamber.
-
Incubate at 37°C on an orbital shaker.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh HBSS.
-
Collect samples from the donor chamber at the beginning and end of the experiment.
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method (see Section 4).
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀)
-
dQ/dt is the steady-state flux (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor chamber (µmol/mL).
-
-
Interpretation of Results:
-
Papp < 1 x 10⁻⁶ cm/s: Low permeability
-
1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s: Moderate permeability
-
Papp > 10 x 10⁻⁶ cm/s: High permeability
An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests the involvement of active efflux transporters.
In Vivo Pharmacokinetic Studies
Pharmacokinetic studies are essential to understand the time course of a compound's concentration in the body. Animal models are crucial for these investigations before proceeding to human trials.[6]
Rationale for Animal Model Selection: Rodents, particularly Sprague-Dawley or Wistar rats, are frequently used for pharmacokinetic studies of flavonoids due to their well-characterized metabolic pathways, cost-effectiveness, and ease of handling.[4] Their physiological and metabolic similarities to humans in many aspects make them a suitable initial model. However, it is important to acknowledge inter-species differences in metabolism.
Workflow for a Rodent Pharmacokinetic Study
Caption: Workflow for a typical rodent pharmacokinetic study.
-
Animal Handling:
-
Use male Sprague-Dawley rats (200-250 g).
-
Acclimatize the animals for at least one week with free access to standard chow and water.[7]
-
Fast the rats overnight (12-18 hours) before dosing, with continued access to water.
-
-
Dosing:
-
Prepare a formulation of this compound (e.g., in 0.5% carboxymethylcellulose) for oral administration.
-
Administer a single dose via oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the tail vein or via a cannulated jugular vein at pre-defined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge the blood at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Pharmacokinetic Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t₁/₂ (Half-life): Time for the plasma concentration to decrease by half.
-
CL/F (Apparent Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd/F (Apparent Volume of Distribution): Theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
-
Quantitative Pharmacokinetic Data
The following table summarizes representative pharmacokinetic parameters for this compound, synthesized from available literature. It is important to note that these values can vary significantly based on the dose, formulation, and species.
| Parameter | Human (after 120 mL Red Wine)[8] | Rat (after 172 µmol/kg bw Catechin/Epicatechin mix)[9] |
| Tmax (hours) | ~1.1 | Not explicitly stated for 3'-O-MC, but metabolites peaked around 3h in a similar study. |
| Cmax (µmol/L) | ~0.01 | 18.9 (µmol after 24h in urine, plasma Cmax not specified) |
| AUC (µmol/L·h) | ~0.05 | Not available |
| Urinary Excretion (% of dose) | Not available | ~1.47% (as this compound from the mix) |
Analytical Methodology: Quantification of this compound
Accurate quantification of this compound and its conjugates in biological matrices is critical. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high selectivity and sensitivity.[2]
Sample Preparation: The Key to Accurate Results
The goal of sample preparation is to extract the analyte from the complex biological matrix (plasma) and remove interfering substances.
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., isotope-labeled this compound or a structurally similar compound like isorhamnetin).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube.
-
-
Enzymatic Hydrolysis (for total this compound quantification):
-
Rationale: To measure the total amount of this compound (free and conjugated), the glucuronide and sulfate groups must be cleaved. This is achieved using enzymes from Helix pomatia.[10] It's important to be aware that the stability of the free polyphenol during this process can be a concern, and direct quantification of conjugates is preferred if standards are available.[10][11]
-
Evaporate the supernatant from step 1 to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/sulfatase from Helix pomatia.
-
Incubate at 37°C for 2 hours.
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile.
-
-
Solid-Phase Extraction (SPE) - Cleanup:
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the sample from step 2 (or the supernatant from step 1 if not performing hydrolysis).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar impurities.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Workflow Diagram
Caption: Sample preparation workflow for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
The following are representative parameters. Method development and optimization are required for specific instrumentation.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Q1 (Precursor Ion): m/z 303.1, Q3 (Product Ion): To be determined empirically (e.g., fragments corresponding to retro-Diels-Alder fission). |
| Collision Energy | To be optimized for the specific instrument and transition. |
Conclusion and Future Directions
The protocols and methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of this compound's bioavailability and pharmacokinetics. Accurate assessment of this key metabolite is fundamental to understanding the in vivo mechanisms of action of dietary catechins. Future research should focus on the direct quantification of glucuronidated and sulfated conjugates of this compound, as synthetic standards become more available.[12][13] This will circumvent the potential inaccuracies associated with enzymatic hydrolysis and provide a more detailed picture of its metabolic fate. Furthermore, physiologically based pharmacokinetic (PBPK) modeling can be employed to better extrapolate findings from animal models to human scenarios, ultimately bridging the gap between dietary intake and physiological response.[14]
References
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Donovan, J. L., Bell, J. R., Kasim-Karakas, S., German, J. B., Walzem, R. L., Hansen, R. J., & Waterhouse, A. L. (1999). Catechin is present as metabolites in human plasma after consumption of red wine. The Journal of Nutrition, 129(9), 1662–1668. [Link]
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Baba, S., Osakabe, N., Natsume, M., Muto, Y., Takizawa, T., & Terao, J. (2001). In vivo comparison of the bioavailability of (+)-catechin, (-)-epicatechin and their mixture in orally administered rats. The Journal of Nutrition, 131(11), 2885–2891. [Link]
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Das, S., & Singh, D. R. (2023). Potential role of different animal models for the evaluation of bioactive compounds. Journal of Applied Biology & Biotechnology, 11(5), 1-12. [Link]
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Quifer-Rada, P., Martínez-Huélamo, M., & Lamuela-Raventos, R. M. (2017). Is enzymatic hydrolysis a reliable analytical strategy to quantify glucuronidated and sulfated polyphenol metabolites in human fluids?. Food & Function, 8(7), 2419–2424. [Link]
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Charron, T. G., Chen, Y., Ferruzzi, M. G., & Pasinetti, G. M. (2020). Efficient Chemical Synthesis of (Epi)catechin Glucuronides: Brain-Targeted Metabolites for Treatment of Alzheimer's Disease and Other Neurological Disorders. ACS Omega, 5(46), 30043–30052. [Link]
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Phenol-Explorer Database. Showing experiments where this compound has been detected in biofluids. [Link]
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ResearchGate. Is enzymatic hydrolysis a reliable analytical strategy to quantify glucuronidated and sulfated polyphenol metabolites in human fluids?. [Link]
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Li, C., Wu, Y., Wang, Y., Li, L., & Huo, X. (2017). Physiologically based pharmacokinetic modeling of tea catechin mixture in rats and humans. Scientific Reports, 7(1), 1478. [Link]
-
Charron, T. G., Chen, Y., Ferruzzi, M. G., & Pasinetti, G. M. (2015). Synthesis and Quantitative Analysis of Plasma-Targeted Metabolites of Catechin and Epicatechin. Journal of Agricultural and Food Chemistry, 63(7), 1957–1965. [Link]
-
Phenol-Explorer Database. Showing all polyphenol metabolites originating from consumption of (-)-Epicatechin and (+)-catechin, mixture. [Link]
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Mullen, W. (2005). Liquid Chromatography Tandem Mass Spectrometry Identification of Apple Polyphenol Metabolites in Human Urine and Plasma. Nottingham ePrints. [Link]
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Chen, F., Zhang, Y., & Zhu, Y. (2012). Determination and pharmacokinetic study of catechin in rat plasma by HPLC. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 67(1), 60-63. [Link]
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Cires, M. J., & de la Torre-Carbot, K. (2013). Microbial Metabolomic Fingerprinting in Urine after Regular Dealcoholized Red Wine Consumption in Humans. Journal of Agricultural and Food Chemistry, 61(36), 8634–8643. [Link]
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Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0041507). [Link]
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Chen, J., Lin, H., & Hu, M. (2012). Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences. Pharmaceutical Research, 29(8), 2139–2152. [Link]
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Kivilompolo, M. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. [Link]
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PeerJ. (2019). Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS. [Link]
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Pandey, K. B., & Rizvi, S. I. (2009). Flavonoids: an overview. Journal of nutritional science and vitaminology, 55(6), 469-487. [Link]
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Gu, L., Kelm, M. A., Hammerstone, J. F., Beecher, G., Holden, J., Haytowitz, D., ... & Prior, R. L. (2004). Serial Review: Flavonoids and Isoflavones (Photoestrogens): Absorption, Metabolism, and Bioactivity. Free Radical Biology and Medicine, 36(10), 1215-1233. [Link]
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ResearchGate. (2003). Epicatechin and its in vivo metabolite, 3'-O-methyl epicatechin, protect human fibroblasts from oxidative-stress-induced cell death involving caspase-3 activation. [Link]
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Application Notes and Protocols for Cell Culture Studies Using 3'-O-Methylcatechin
Introduction: Unveiling the Potential of a Key Catechin Metabolite
3'-O-Methylcatechin is a methylated metabolite of catechin, a prominent member of the flavonoid family of polyphenols found abundantly in tea, fruits, and chocolate. While the biological activities of major catechins like epigallocatechin gallate (EGCG) are well-documented, their metabolites, formed after ingestion, are the primary compounds that circulate in the bloodstream and interact with cells throughout the body.[1] Understanding the cellular effects of these metabolites, such as this compound, is therefore crucial for elucidating the mechanisms behind the health benefits associated with polyphenol-rich diets.
Emerging evidence suggests that O-methylation can modulate the biological properties of catechins, including their bioavailability and specific molecular interactions.[2] this compound has demonstrated significant antioxidant activity, comparable in some assays to its parent compound, suggesting it can contribute to cellular protection against oxidative stress.[3] Furthermore, the established anti-inflammatory, anti-cancer, and neuroprotective roles of the broader catechin family provide a strong rationale for investigating this compound in these contexts.[4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute cell culture studies investigating the bioactivity of this compound. The protocols herein are designed to be adaptable and are grounded in established methodologies, providing a robust starting point for exploring the therapeutic potential of this intriguing metabolite.
Part 1: Foundational Protocols and Preliminary Assessments
Before delving into specific mechanistic studies, it is critical to establish foundational parameters for working with this compound in a cell culture setting. This includes proper handling and the determination of its cytotoxic profile to inform the concentration ranges for subsequent experiments.
Preparation of this compound Stock Solution
The quality and accuracy of your experimental outcomes are directly tied to the correct preparation of your test compound. This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (DMSO).
Rationale: DMSO is a widely used solvent in cell culture for water-insoluble compounds. However, it can be toxic to cells at higher concentrations. Therefore, it is essential to prepare a concentrated stock solution to minimize the final DMSO concentration in the culture medium, typically keeping it below 0.5%.[5]
Protocol:
-
Materials:
-
This compound powder (high purity)
-
Anhydrous, sterile DMSO
-
Sterile, light-protecting microcentrifuge tubes or vials
-
-
Procedure:
-
Based on the molecular weight of this compound (304.29 g/mol ), calculate the mass required to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM).[6]
-
Example for 1 mL of a 10 mM stock: 304.29 g/mol * 0.010 mol/L * 0.001 L = 0.00304 g = 3.04 mg.
-
-
Aseptically weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Determining Cytotoxicity and Optimal Concentration Range with an MTT Assay
A crucial first step is to determine the concentration range of this compound that is non-toxic to your chosen cell line(s). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondrial dehydrogenases, which are active only in living cells.
Rationale: This dose-response experiment will establish the sub-toxic concentration range for use in subsequent functional assays, ensuring that the observed effects are due to the specific bioactivity of the compound and not a result of general cytotoxicity.
Recommended Cell Lines:
-
For Anti-inflammatory assays: RAW 264.7 (murine macrophage cell line)[7][8]
-
For Anti-cancer assays: A panel of relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC3 for prostate cancer)[4][9]
-
For Neuroprotection assays: SH-SY5Y (human neuroblastoma cell line)
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in a logarithmic growth phase and provides a sufficient signal for the assay. |
| This compound Conc. | 0.1 µM to 200 µM (serial dilution) | Covers a broad range to identify the IC50 (half-maximal inhibitory concentration) if cytotoxic, and to define a safe range. Based on effective concentrations of related catechins.[9] |
| Incubation Time | 24, 48, and 72 hours | Assesses both short-term and long-term effects on cell viability. |
| DMSO Control | Highest concentration of DMSO used in dilutions | Differentiates the effect of the compound from that of the solvent. |
MTT Assay Protocol:
-
Cell Plating: Seed cells in a 96-well plate at the predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤0.1%. Replace the old medium with the medium containing the different concentrations of the compound. Include wells with medium only (blank), and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for the desired time points (24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formation of purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) * 100. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀.
Part 2: Investigating the Anti-Inflammatory and Antioxidant Properties
Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Catechins are known to modulate these processes. The following protocols are designed to assess the potential of this compound in these key areas.
Workflow for Anti-inflammatory and Antioxidant Studies
Caption: Potential inhibition points of this compound in the NF-κB signaling pathway.
Protocol: Western Blot Analysis of NF-κB Pathway Proteins
Western blotting allows for the detection and quantification of specific proteins, providing insight into the activation state of signaling pathways. Key proteins to analyze in the NF-κB pathway include the phosphorylated (activated) form of IκBα (p-IκBα) and the total and phosphorylated levels of the p65 subunit of NF-κB.
Rationale: A decrease in the phosphorylation of IκBα and p65, or prevention of IκBα degradation, in the presence of this compound would strongly suggest that its anti-inflammatory effects are mediated through the inhibition of the NF-κB pathway.
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with a selected effective, non-toxic concentration of this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes) to observe phosphorylation events.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of the target proteins to the loading control. Calculate the ratio of phosphorylated protein to total protein to assess the activation status.
Conclusion and Future Directions
This guide provides a structured approach to initiating cell culture-based investigations into the biological activities of this compound. By systematically evaluating its cytotoxicity, antioxidant potential, and anti-inflammatory effects, researchers can build a comprehensive profile of this key catechin metabolite. The mechanistic studies focusing on the NF-κB pathway offer a deeper understanding of its mode of action.
Future studies could expand upon these protocols to explore other relevant signaling pathways (e.g., MAPK, Nrf2), investigate its effects on a wider range of cell types including primary cells, and assess its potential in models of specific diseases such as cancer cell migration and invasion, or in neuronal models of oxidative stress. The data generated from these in vitro studies will be invaluable for guiding subsequent pre-clinical and clinical research into the therapeutic applications of this compound.
References
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Ortega, N., Macià, A., Romero, M. P., Reguant, J., & Motilva, M. J. (2010). Antioxidant evaluation of O-methylated metabolites of catechin, epicatechin and quercetin. Journal of Pharmacy and Pharmacology, 62(11), 1636–1644. [Link]
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Wang, Y., Li, X., & Yang, C. S. (2023). Characterization of two O-methyltransferases involved in the biosynthesis of O-methylated catechins in tea plant. Nature Communications, 14(1), 4966. [Link]
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Dutta, S., Puzari, M., Gogoi, R., & Dutta, A. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of Ethnopharmacology, 155(1), 836–841. [Link]
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Sartorius. (n.d.). Cell Culture Guide - Techniques and Protocols. Assay Genie. [Link]
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Gao, X., Liu, Y., & Chen, X. (2022). Catechin Mediates Ferroptosis to Exert an Anti-Inflammatory Effect on RAW 264.7 Cells. Foods, 11(11), 1585. [Link]
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Fang, W. F., & Wu, C. C. (2010). An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. Journal of Natural Products, 73(7), 1295–1297. [Link]
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Zhang, Y., & Chen, J. (2012). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Pakistan Journal of Pharmaceutical Sciences, 25(4), 793–798. [Link]
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Taciak, B., Białasek, M., & Krol, M. (2018). Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages. PLoS One, 13(6), e0198943. [Link]
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Muraina, I. A., Eloff, J. N., & Jiratchariyakul, W. (2009). Can MTT be used to quantify the antioxidant activity of plant extracts? Phytomedicine, 16(6-7), 633–636. [Link]
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Sp, S., & Park, H. S. (2016). Catechin polyphenols: Neurodegeneration and neuroprotection in neurodegenerative diseases. Journal of Ginseng Research, 40(3), 195–203. [Link]
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Sharma, G. N., & Gupta, G. (2014). Cytotoxic and antioxidant activities of catechins in inhibiting the malignancy of breast cancer. Journal of Cancer Research and Therapeutics, 10(3), 677–683. [Link]
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Gerhardt, J., & Limes, T. (2017). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Methods in Molecular Biology, 1641, 15–33. [Link]
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National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. [Link]
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Donovan, J. L., Bell, J. R., Kasim-Karakas, S., German, J. B., Walzem, R. L., Hansen, R. J., & Waterhouse, A. L. (1999). Catechin is present as metabolites in human plasma after consumption of red wine. The Journal of Nutrition, 129(9), 1662–1668. [Link]
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Suganuma, M., Okabe, S., Kai, Y., Sueoka, N., Sueoka, E., & Fujiki, H. (1998). Synergistic effects of (-)-epigallocatechin gallate with (-)-epicatechin, sulindac, or tamoxifen on cancer-preventive activity in the human lung cancer cell line PC-9. Cancer Research, 59(1), 44–47. [Link]
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Interpath Services. (2022, May 14). Cell Culture 101: Uses, Techniques, & Best Practices. [Link]
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Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. [Link]
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ResearchGate. (n.d.). Western blot analysis of NF-κB pathway activation in RAW264.7.... [Link]
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National Center for Biotechnology Information. (n.d.). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. [Link]
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Karger Publishers. (n.d.). Novel Method to Assess Macrophage Phenotype Using Eluted Media. [Link]
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MDPI. (n.d.). Targeting Skin Aging Hallmarks In Vitro: Antioxidant, Anti-Inflammatory, and Anti-Senescence Effects of Phenolic-Rich Extracts from Cistus L. Species. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. [Link]
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National Center for Biotechnology Information. (n.d.). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [Link]
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ResearchGate. (n.d.). A, Protocol and time course for cell proliferation assay. Twenty-four h.... [Link]
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MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. [Link]
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National Center for Biotechnology Information. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. [Link]
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ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. [Link]
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MDPI. (n.d.). Monitoring the Levels of Cellular NF-κB Activation States. [Link]
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Application Notes and Protocols for Investigating the Effects of 3'-O-Methylcatechin on Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Bioactivity of a Key Catechin Metabolite
3'-O-Methylcatechin is a prominent metabolite of (+)-catechin, a flavonoid abundant in various fruits, vegetables, and beverages like tea and red wine.[1] As a naturally occurring compound in certain plants and a product of mammalian metabolism, this compound is of significant interest in pharmacology and drug development.[1] The process of O-methylation, often mediated by enzymes such as Catechol-O-methyltransferase (COMT), can significantly alter the biological properties of catechins, including their bioavailability, stability, and interaction with cellular targets.[2]
This guide provides a comprehensive overview and detailed protocols for investigating the effects of this compound on enzyme kinetics. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step methodologies but also to instill a deep understanding of the rationale behind the experimental design, ensuring the generation of robust and reliable data.
Scientific Rationale and Potential Enzymatic Targets
While direct and extensive research on the specific enzymatic targets of this compound is an emerging field, compelling evidence from studies on structurally related O-methylated catechins allows us to hypothesize and explore its potential interactions with key enzyme families.
Catechol-O-methyltransferase (COMT)
COMT is a crucial enzyme involved in the metabolism of catecholamines and other catechol-containing compounds.[2] Given that this compound is a methylated catechol, it is a prime candidate for interaction with COMT. This interaction could manifest as either a substrate for further metabolism or, more intriguingly, as an inhibitor of COMT activity. The inhibition of COMT is a clinically relevant mechanism, for instance, in the treatment of Parkinson's disease, where COMT inhibitors are used to prevent the breakdown of L-DOPA.[3] Studies on other tea catechins, such as (-)-epigallocatechin-3-gallate (EGCG), have demonstrated potent inhibitory effects on COMT, often through a non-competitive mechanism.[4] This precedent strongly suggests that this compound may also act as a modulator of COMT activity.
Protein Kinases
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders. Research has shown that O-methylated catechins can act as direct inhibitors of various protein tyrosine kinases, such as Lyn, Syk, and Bruton's tyrosine kinase, as well as downstream serine/threonine kinases like Akt and JNK.[5] This inhibitory action provides a molecular basis for the anti-allergic and anti-inflammatory effects observed with these compounds.[5] Therefore, investigating the impact of this compound on a panel of protein kinases is a logical and promising avenue of research.
Experimental Workflow for Kinetic Analysis
The following diagram outlines a typical workflow for characterizing the effects of this compound on a target enzyme.
Caption: A logical workflow for the kinetic characterization of this compound's enzymatic interactions.
Detailed Protocols
The following protocols are provided as a robust starting point for your investigations. It is imperative to note that optimization of buffer conditions, substrate concentrations, and incubation times will be necessary for each specific enzyme and experimental setup.
Protocol 1: Determination of IC50 of this compound for COMT Inhibition
This protocol is adapted from established methods for assessing COMT inhibition.[6]
Principle: This assay measures the activity of COMT by monitoring the O-methylation of a substrate, which leads to a change in a measurable signal (e.g., fluorescence or absorbance). The inhibitory effect of this compound is determined by measuring the reduction in enzyme activity at various concentrations of the compound.
Materials:
-
Recombinant human COMT
-
This compound
-
S-adenosyl-L-methionine (SAM)
-
Aesculetin (substrate)
-
Scopoletin (product standard)
-
Phosphate buffer (100 mM, pH 7.4)
-
MgCl₂
-
L-cysteine
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of COMT, SAM, and aesculetin in phosphate buffer containing MgCl₂ and L-cysteine.
-
-
Assay Setup:
-
In a 96-well plate, add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., 3,5-Dinitrocatechol).
-
Add the COMT enzyme solution to each well and incubate for a short period (e.g., 5 minutes) at 37°C to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate (aesculetin) and co-substrate (SAM) to all wells.
-
-
Signal Detection:
-
Monitor the increase in fluorescence over time at an excitation wavelength of 355 nm and an emission wavelength of 460 nm. The product, scopoletin, is fluorescent, while the substrate, aesculetin, is not.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Determining the Mode of COMT Inhibition by this compound
Principle: By systematically varying the concentrations of both the substrate and this compound, the mode of inhibition can be determined using graphical analysis of the kinetic data (e.g., Lineweaver-Burk plot).
Procedure:
-
Perform the COMT activity assay as described in Protocol 1.
-
Set up a matrix of experiments with varying concentrations of the substrate (aesculetin) and at least two different fixed concentrations of this compound, in addition to a control with no inhibitor.
-
Measure the initial reaction rates for each condition.
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).
-
Analyze the plot to determine the mode of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
-
-
Calculate the inhibition constant (Ki) from the data.
-
Caption: Relationship between inhibition type and its effect on kinetic parameters as visualized on a Lineweaver-Burk plot.
Protocol 3: In Vitro Protein Kinase Inhibition Assay
This is a general protocol that can be adapted for various protein kinases.[7][8]
Principle: This assay measures the transfer of a phosphate group from ATP to a specific substrate by a protein kinase. The inhibition of this activity by this compound is quantified.
Materials:
-
Purified active protein kinase
-
Specific kinase substrate (peptide or protein)
-
This compound
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Detection reagents (e.g., phosphospecific antibodies for ELISA or Western blot, or reagents for luminescence-based assays)
-
96-well plates
Procedure:
-
Assay Setup:
-
In a 96-well plate, add varying concentrations of this compound.
-
Add the protein kinase and its specific substrate to each well.
-
-
Reaction Initiation:
-
Start the kinase reaction by adding ATP.
-
-
Reaction Termination and Detection:
-
Stop the reaction after a defined incubation period (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method:
-
Radiometric Assay: Spot the reaction mixture onto a membrane, wash away unincorporated [γ-³²P]ATP, and measure the radioactivity of the phosphorylated substrate.
-
ELISA-based Assay: Use a phosphospecific antibody to capture and quantify the phosphorylated substrate.
-
Luminescence-based Assay: Use a system that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Determine the IC50 value.
-
Data Interpretation and Presentation
All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Kinetic Parameters of this compound Inhibition
| Enzyme Target | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| COMT | [Experimental Value] | [Experimental Value] | [Determined from Kinetic Data] |
| Protein Kinase X | [Experimental Value] | [Experimental Value] | [Determined from Kinetic Data] |
| Protein Kinase Y | [Experimental Value] | [Experimental Value] | [Determined from Kinetic Data] |
Causality and Mechanistic Insights
Understanding the mechanism of inhibition is crucial for drug development.
-
Competitive Inhibition: Suggests that this compound binds to the active site of the enzyme, directly competing with the natural substrate.[] This implies structural similarity between this compound and the substrate.
-
Non-competitive Inhibition: Indicates that this compound binds to an allosteric site on the enzyme, causing a conformational change that reduces its catalytic efficiency without preventing substrate binding.[10]
-
Molecular Modeling: In silico docking studies can provide valuable insights into the potential binding modes of this compound within the enzyme's active or allosteric sites, helping to explain the observed kinetic data at a molecular level.
Conclusion and Future Directions
The study of this compound's effects on enzyme kinetics is a promising area of research with potential implications for drug discovery. The protocols and guidelines presented here provide a solid framework for initiating these investigations. Future studies should focus on screening this compound against a broader panel of enzymes, validating in vitro findings in cell-based and in vivo models, and exploring the structure-activity relationships of related methylated catechins to optimize their therapeutic potential.
References
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Koie, T., et al. (2014). Inhibitory Effects of Eight Green Tea Catechins on Cytochrome P450 1A2, 2C9, 2D6, and 3A4 Activities. Biol. Pharm. Bull., 37(9), 1545-1549. [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]
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Lu, H., et al. (2005). Inhibition of human liver catechol-O-methyltransferase by tea catechins and their metabolites: structure-activity relationship and molecular-modeling studies. Biochem. Pharmacol., 69(10), 1523-1533. [Link]
-
Wang, Y., et al. (2020). Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1364-1373. [Link]
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Edmondson, D. E., & Weyler, W. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2475. [Link]
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Fujimura, Y., et al. (2004). O-methylated catechins from tea leaves inhibit multiple protein kinases in mast cells. J. Immunol., 172(7), 4486-4492. [Link]
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Andexer, J. N., & Richter, M. (2015). Regiocomplementary O-Methylation of Catechols by Using Three-Enzyme Cascades. ChemBioChem, 16(16), 2321-2324. [Link]
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PubChem. (n.d.). This compound. [Link]
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Chen, C. M., et al. (2001). 3-O-methylquercetin more selectively inhibits phosphodiesterase subtype 3. Naunyn Schmiedebergs Arch Pharmacol., 364(4), 381-387. [Link]
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Zhu, B. T., et al. (2008). Molecular modelling study of the mechanism of high-potency inhibition of human catechol-O-methyltransferase by (-)-epigallocatechin-3-O-gallate. Xenobiotica, 38(2), 136-152. [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0041507). [Link]
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FooDB. (n.d.). Showing Compound 3'-Methylcatechin (FDB021479). [Link]
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Gonthier, M. P., et al. (2003). Microbial aromatic acid metabolites formed in the gut account for a major fraction of the polyphenols excreted in urine of rats fed red wine polyphenols. J Nutr, 133(2), 461-467. [Link]
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Palma-Morales, M., et al. (2020). (PDF) Inhibition of catechol- O -methyltransferase (COMT) by some plant-derived alkaloids and phenolics. ResearchGate. [Link]
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Donovan, J. L., et al. (1999). Analysis of (+)-catechin, (-)-epicatechin and their 3'- and 4'-O-methylated analogs. A comparison of sensitive methods. J Chromatogr B Biomed Sci Appl., 726(1-2), 277-283. [Link]
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PremedHQ Science Academy. (2016, January 8). Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics [Video]. YouTube. [Link]
-
Andrey K. (2015, March 19). Mechanism of Chymotrypsin and Catalytic Triad [Video]. YouTube. [Link]
-
JoVE (Journal of Visualized Experiments). (2022, September 30). Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview [Video]. YouTube. [Link]
-
Assay Guidance Manual. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]
-
Medicosis Perfectionalis. (2023, March 13). Competitive vs. Noncompetitive vs. Mixed vs. Uncompetitive Inhibitors - Enzyme Kinetics Comparison [Video]. YouTube. [Link]
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Analytical Strategies for the High-Resolution Separation of 3'-O-Methylcatechin from its Positional and Stereoisomers
An Application Guide for Researchers and Drug Development Professionals
Abstract
3'-O-Methylcatechin is a primary metabolite of (+)-catechin, a widely studied flavonoid with significant antioxidant properties.[1][2] The enzymatic methylation of catechins in the body produces a mixture of constitutional isomers, primarily this compound and 4'-O-Methylcatechin, which possess nearly identical physicochemical properties.[1][3] Distinguishing and quantifying these isomers is critical for accurately assessing metabolic pathways, pharmacokinetic profiles, and biological activity. This document provides a detailed guide on the analytical techniques and methodologies required to achieve baseline separation of this compound from its challenging isomers, with a primary focus on High-Performance Liquid Chromatography (HPLC) and its advanced applications.
The Analytical Challenge: Resolving Closely Related Isomers
The primary challenge in analyzing this compound lies in its structural similarity to its isomers.
-
Positional Isomers: this compound and 4'-O-Methylcatechin have the same molecular weight and elemental composition. Their separation depends on exploiting subtle differences in polarity and spatial arrangement arising from the position of the methyl group on the B-ring.
-
Stereoisomers: Catechins possess two chiral centers (at C2 and C3), leading to the existence of enantiomers and diastereomers (e.g., catechin vs. epicatechin). While this compound is derived from (+)-catechin, analytical methods must be capable of resolving it from methylated forms of other stereoisomers that may be present in complex biological or natural product samples.[4]
Standard analytical techniques often fail to resolve these compounds, leading to co-elution and inaccurate quantification. Therefore, specialized high-resolution chromatographic techniques are essential.
Core Separation Technology: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the foundational technique for this separation.[3][5] The principle relies on the differential partitioning of analytes between a nonpolar stationary phase (the column) and a polar mobile phase. The slight difference in dipole moment and hydrophobicity between 3'-O- and 4'-O-methylated isomers is the key to their separation on an appropriate stationary phase.
Causality of Column Selection: The choice of stationary phase is the most critical parameter. While a standard C18 column can provide some separation, columns offering alternative selectivities are often superior.
-
Phenyl-Hexyl Phases: These columns are highly recommended. The phenyl group provides π-π interactions with the aromatic rings of the catechins, offering a different separation mechanism in addition to hydrophobic interactions.[6][7] This dual-mode interaction enhances the resolution between positional isomers that a standard alkyl (C18) phase may not distinguish effectively.
-
Pentafluorophenyl (PFP) Phases: PFP columns offer a unique selectivity due to multiple interaction mechanisms, including dipole-dipole, π-π, and hydrophobic interactions, making them excellent candidates for separating closely related isomers.[8]
The following workflow outlines a logical approach to developing a robust separation method.
Detailed Protocol: UPLC/UV Separation of this compound Isomers
This protocol utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) for its enhanced speed and resolution compared to traditional HPLC.[8] The principles are directly transferable to any modern HPLC system.
3.1. Instrumentation and Reagents
-
Chromatography System: UHPLC or HPLC system equipped with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Column: Phenyl-Hexyl or PFP column (e.g., 100 x 2.1 mm, < 2 µm particle size for UHPLC).
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid, LC-MS grade
-
Ultrapure Water (18.2 MΩ·cm)
-
-
Standards: Analytical grade this compound and its isomers (if available).
3.2. Sample and Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid (v/v) in Ultrapure Water.
-
Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile.
-
Standard Stock Solutions: Prepare individual stock solutions of this compound and its isomers in Methanol at 1 mg/mL.
-
Working Standard Mixture: Dilute the stock solutions with Mobile Phase A to a final concentration of 10 µg/mL for each analyte.
3.3. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | Phenyl-Hexyl, 1.9 µm, 100 x 2.1mm | Provides π-π interactions to enhance isomer selectivity.[7] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN | Acidification improves peak shape for phenolic compounds.[8] |
| Gradient Elution | 5% B to 30% B over 10 minutes | A shallow gradient is crucial for resolving closely eluting isomers. |
| Flow Rate | 0.4 mL/min | Optimized for a 2.1 mm ID column to maintain efficiency. |
| Column Temperature | 40 °C | Increases efficiency and can alter selectivity; must be tightly controlled. |
| Injection Volume | 2 µL | Small volume to prevent band broadening on a UHPLC column. |
| Detection | UV, 280 nm | Strong absorbance wavelength for catechins. |
3.4. System Suitability Test (SST) Before analyzing samples, the system's performance must be verified. This is a self-validating step to ensure trustworthy results.
-
Inject the working standard mixture five times.
-
Calculate the following parameters for the this compound peak:
-
Tailing Factor (Tf): Should be between 0.9 and 1.5.
-
Theoretical Plates (N): Should be > 10,000.
-
Relative Standard Deviation (RSD) of Retention Time: Should be < 0.5%.
-
Resolution (Rs): The resolution between this compound and its closest eluting isomer should be > 1.5 for baseline separation.
-
3.5. Data Analysis and Quantification
-
Identify peaks in the sample chromatogram by comparing retention times with the analytical standards.
-
Create a calibration curve using a series of standard concentrations (e.g., 0.5 - 50 µg/mL).
-
Quantify the amount of this compound in the sample by integrating the peak area and interpolating from the calibration curve. The method should demonstrate excellent linearity with a correlation coefficient (r²) > 0.99.[8]
Advanced and Orthogonal Techniques
While RP-HPLC is the workhorse, other techniques can provide orthogonal separation or are better suited for specific challenges like chiral analysis.
4.1. Supercritical Fluid Chromatography (SFC) SFC uses supercritical CO₂ as the main mobile phase, offering a different selectivity profile compared to liquid chromatography. It is particularly powerful for chiral separations when using a chiral stationary phase (CSP).[9][10] SFC can often provide faster and more efficient separations of stereoisomers than HPLC.[10][11]
4.2. Capillary Electrophoresis (CE) CE separates molecules based on their charge-to-size ratio in an electric field. For neutral compounds like methylated catechins, cyclodextrins can be added to the background electrolyte to act as chiral selectors, enabling the separation of enantiomers.[12]
4.3. Confirmatory Identification: MS and NMR
-
Mass Spectrometry (MS): Coupling LC to a mass spectrometer provides mass information, confirming the identity of the eluted peaks. While positional isomers have the same mass, their fragmentation patterns in tandem MS (MS/MS) can sometimes show subtle, reproducible differences that aid in identification.[13][14]
-
Nuclear Magnetic Resonance (NMR): NMR is the definitive technique for unambiguous structural elucidation.[15][16] After isolating a sufficient quantity of each isomer via preparative chromatography, 1D and 2D NMR experiments can definitively confirm the position of the methyl group and the stereochemistry of the molecule.[17]
Comparative Summary of Techniques
| Technique | Primary Application | Speed | Resolution | Key Advantage |
| HPLC/UPLC | Routine separation and quantification of positional isomers. | Good to Excellent | Excellent | Robust, widely available, excellent for positional isomers. |
| SFC | Chiral and achiral separations, especially stereoisomers. | Excellent | Excellent | High speed, unique selectivity, reduced solvent usage.[10] |
| CE | Chiral separations of enantiomers. | Excellent | Superior | Extremely high efficiency, minimal sample/reagent use. |
| LC-MS | Confirmatory analysis and quantification in complex matrices. | Good to Excellent | Excellent | High sensitivity and selectivity; provides mass confirmation. |
The following diagram illustrates the logical selection process for an appropriate analytical technique.
References
-
Donovan, J. L., Luthria, D. L., Stremple, P., & Waterhouse, A. L. (1999). Analysis of (+)-catechin, (-)-epicatechin and their 3'- and 4'-O-methylated analogs. A comparison of sensitive methods. Journal of Chromatography B: Biomedical Sciences and Applications, 726(1-2), 277–283. [Link]
-
Bouayed, J., De la Torre-Ruiz, M. A., & Soulimani, R. (2010). Antioxidant evaluation of O-methylated metabolites of catechin, epicatechin and quercetin. Food Chemistry, 124(1), 176-183. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14332899, this compound. Retrieved from [Link]
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2017). Orthogonal analytical methods for botanical standardization: Determination of green tea catechins by qNMR and LC-MS/MS. Planta Medica, 83(12/13), 949-960. [Link]
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Lin, C. E., Lin, C. H., & Li, F. K. (2009). Chiral separation of catechin by capillary electrophoresis using mono-, di-, tri-succinyl-beta-cyclodextrin as chiral selectors. Chirality, 21(7), 698–704. [Link]
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Rincones, D., et al. (2021). Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang. Foods, 10(10), 2378. [Link]
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Lesellier, E., & West, C. (2015). Stereoisomeric Separation of Flavonoids by Two-Dimensional Supercritical Fluid Chromatography. Journal of Chromatography A, 1407, 219-228. [Link]
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Donovan, J. L., Bell, J. R., & Kasim-Karakas, S. (2001). Catechin Is Present as Metabolites in Human Plasma after Consumption of Red Wine. The Journal of Nutrition, 131(6), 1742-1747. [Link]
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Abd El-Razek, M. H. (2007). NMR Assignments of Four Catechin Epimers. Asian Journal of Chemistry, 19(6), 4867-4872. [Link]
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Lin, Y. S., et al. (2009). Chiral Separation of Catechins in Buckwheat Groats and the Effects of Phenolic Compounds in Mice Subjected to Restraint Stress. Journal of Agricultural and Food Chemistry, 57(15), 6822-6828. [Link]
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Kingori, S. M., et al. (2016). Selection of isocratic elution system for separation of gallic-acid, caffeine and catechins in tea using HPLC-PDA with C6-phenyl column. CABI Digital Library. [Link]
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Quora. (2015). How do chemical engineers use to separate isomers? [Link]
-
De Klerck, K., et al. (2014). Development and validation of a fast SFC method for the analysis of flavonoids in plant extracts. Journal of Pharmaceutical and Biomedical Analysis, 88, 219-228. [Link]
-
Tsumura, Y., & Nakamura, Y. (2019). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization-mass spectrometry. Journal of Mass Spectrometry, 54(7), 585-592. [Link]
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Pauli, G. F., et al. (2017). Orthogonal analytical methods for botanical standardization: Determination of green tea catechins by qNMR and LC–MS/MS. ResearchGate. [Link]
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Friedman, M., et al. (2006). HPLC determination of catechins and caffeine in tea. Differentiation of green, black and instant teas. Journal of Food Science, 71(5), C328-C336. [Link]
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Ministry of the Environment, Japan. (n.d.). Analytical Methods. [Link]
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Zhang, G., et al. (2022). Structural Elucidation of Novel Stable and Reactive Metabolites of Green Tea Catechins and Alkyl Gallates by LC-MS/MS. Molecules, 27(19), 6649. [Link]
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ResearchGate. (n.d.). Chiral separation of catechin and epicatechin by reversed phase high-performance liquid chromatography with β-cyclodextrin stepwise and linear gradient elution modes. [Link]
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FooDB. (n.d.). Showing Compound 4'-Methylcatechin (FDB002573). [Link]
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Reddit. (2023). How to separate these regioisomers? r/OrganicChemistry. [Link]
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Lin, Y. S., et al. (2009). Chiral Separation of Catechins in Buckwheat Groats and the Effects of Phenolic Compounds in Mice Subjected to Restraint Stress. PubMed. [Link]
-
Jourdes, M., et al. (2011). Unambiguous NMR Structural Determination of (+)-Catechin—Laccase Dimeric Reaction Products as Potential Markers of Grape and Wine Oxidation. Molecules, 16(2), 1659-1670. [Link]
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Lesellier, E., & West, C. (2015). Stereoisomeric Separation of Flavonoids by Two-Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis. PubMed. [Link]
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da Silva, J. K., et al. (2020). NMR analysis of the chemical matrix of green tea: catechin profile, antioxidant activity and validated chromatographic method. Proceedings.Science. [Link]
-
Hrytsenko, O. O., et al. (2021). Determination of catechins in green tea leaves by HPLC compared to spectrophotometry. Vìsnik Farmacìï, (3), 49-55. [Link]
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Yáñez, J. A., et al. (2007). Methods of analysis and separation of chiral flavonoids. Journal of Chromatography B, 848(2), 159-181. [Link]
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Application Note & Protocol: Quantification of 3'-O-Methylcatechin in Urine Samples by LC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative analysis of 3'-O-Methylcatechin, a significant metabolite of catechin, in human urine. The protocol herein details a robust and validated method employing solid-phase extraction (SPE) followed by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note is intended for researchers, scientists, and professionals in drug development and nutritional sciences who require a reliable methodology for assessing catechin bioavailability and metabolism. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Introduction: The Significance of this compound Quantification
Catechins, a class of flavonoids abundant in tea, wine, and various fruits, are subjects of intense research due to their potential health benefits. Upon ingestion, catechins undergo extensive metabolism, with this compound being a primary metabolite.[1] The enzyme catechol-O-methyltransferase (COMT) is responsible for this methylation.[2] Accurate quantification of this compound in urine is a critical tool for understanding the bioavailability, pharmacokinetics, and metabolic fate of dietary catechins.[3] In urine, this compound is predominantly present as glucuronide and sulfate conjugates.[4][5] Therefore, a hydrolysis step is essential to cleave these conjugates and measure the total this compound concentration, providing a more complete picture of catechin absorption and metabolism.[6][7]
This protocol is designed to be a self-validating system, incorporating rigorous quality control measures and adhering to principles outlined in regulatory guidance for bioanalytical method validation.[8][9][10][11]
Materials and Reagents
-
Chemicals and Standards:
-
This compound reference standard (≥98% purity)
-
Isotopically labeled internal standard (IS), e.g., ¹³C₃-3'-O-Methylcatechin
-
β-glucuronidase/sulfatase from Helix pomatia (≥100,000 units/mL β-glucuronidase activity, ≥7,500 units/mL sulfatase activity)
-
LC-MS grade acetonitrile, methanol, water, and formic acid
-
Ammonium acetate
-
Sodium acetate buffer (pH 5.0)
-
Ascorbic acid (as an antioxidant)
-
-
Solid-Phase Extraction (SPE) Cartridges:
-
Mixed-mode or polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)
-
-
Labware and Equipment:
-
Calibrated pipettes and sterile, polypropylene tubes
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
Experimental Protocols
Urine Sample Collection and Handling
Proper sample handling is paramount to prevent analyte degradation.
-
Collection: Collect 24-hour or spot urine samples in containers with a preservative such as ascorbic acid to prevent oxidation of catechins.
-
Storage: Immediately after collection, aliquot samples into polypropylene tubes and store at -80°C until analysis.[12]
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard in methanol (e.g., 1 mg/mL). Store at -20°C.
-
Working Standards: Serially dilute the stock solutions to create a series of working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Calibration Curve and Quality Controls (QCs): Prepare calibration standards and QCs (low, medium, and high concentrations) by spiking the working standards into a surrogate matrix (e.g., synthetic urine or a pooled urine sample previously tested to be free of the analyte).
Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction
This two-stage process is critical for the accurate measurement of total this compound.
Step 1: Enzymatic Hydrolysis
The goal of this step is to deconjugate the glucuronidated and sulfated forms of this compound.[5][6]
-
Thaw urine samples, calibration standards, and QCs on ice.
-
To 0.5 mL of each sample in a polypropylene tube, add 50 µL of the internal standard working solution.
-
Add 0.5 mL of sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/sulfatase from Helix pomatia. The use of this enzyme from Helix pomatia is well-established for the hydrolysis of various xenobiotic conjugates in urine.[6]
-
Vortex gently and incubate at 37°C for at least 4 hours. Optimization of incubation time may be necessary depending on the enzyme batch.[6]
Step 2: Solid-Phase Extraction (SPE)
SPE is employed to clean up the sample and concentrate the analyte of interest.[13][14][15]
-
Conditioning: Condition the SPE cartridges with 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the hydrolyzed sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering hydrophilic compounds.
-
Elution: Elute the analytes with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Caption: Workflow for urine sample preparation.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry provides the high sensitivity and selectivity required for accurate quantification.[16]
| Parameter | Recommended Condition |
| LC Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 303.1 → 137.1 (quantifier), 303.1 → 259.1 (qualifier) Internal Standard (¹³C₃): m/z 306.1 → 140.1 |
Note: The specific MRM transitions should be optimized by infusing the pure standard. The fragmentation of catechins often involves cleavage of the C-ring.[17]
Method Validation
A "fit-for-purpose" approach to method validation is essential to ensure data integrity.[8][18] The validation should be based on established guidelines.[9]
| Validation Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.99 for the calibration curve |
| Accuracy | Mean concentration within ±15% of nominal (±20% for LLOQ) |
| Precision | Coefficient of variation (CV) ≤15% (≤20% for LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in pure solution |
| Recovery | Consistent and reproducible recovery across the concentration range |
| Stability | Analyte stability established for bench-top, freeze-thaw, and long-term storage conditions |
Data Analysis and Quality Control
-
Quantification: The concentration of this compound in unknown samples is determined by interpolating the analyte/IS peak area ratio against the calibration curve.
-
Quality Control: Each analytical run should include the calibration curve, blank samples, and at least three levels of QCs (low, medium, high) in duplicate. The results of the QCs must fall within the pre-defined acceptance criteria for the run to be considered valid.
Caption: Data analysis and quality control workflow.
Conclusion
The protocol described provides a detailed and robust method for the quantification of total this compound in urine samples. By incorporating enzymatic hydrolysis, solid-phase extraction, and LC-MS/MS analysis, this method offers the sensitivity and selectivity required for pharmacokinetic and metabolic studies of catechins. Adherence to the outlined validation and quality control procedures will ensure the generation of reliable and reproducible data for researchers and drug development professionals.
References
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Phenol-Explorer. (n.d.). Showing pharmacokinetics for this compound metabolite after consumption of Catechin in rats Metabolism. Retrieved from [Link]
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Vila, A., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Chemosphere, 203, 349-355. Retrieved from [Link]
-
Wang, Y., et al. (2018). HPLC-qTOF-MS/MS-Based Profiling of Flavan-3-ols and Dimeric Proanthocyanidins in Berries of Two Muscadine Grape Hybrids FLH 13-11 and FLH 17-66. Molecules, 23(10), 2499. Retrieved from [Link]
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Phenol-Explorer. (n.d.). Showing experiments where this compound has been detected in biofluids Metabolism. Retrieved from [Link]
-
Actis-Goretta, L., et al. (2017). Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings. Molecular Aspects of Medicine, 61, 1-13. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Li, Y., et al. (2023). Determination of catecholamines in urine by disperse solid-phase extraction-liquid chromatography based on Ti3C2Tx/polyimide composites. Journal of Chromatography A, 1705, 464207. Retrieved from [Link]
-
Sang, S., et al. (2003). Glucuronidation and Sulfation of the Tea Flavonoid (-)-Epicatechin by the Human and Rat Enzymes. Drug Metabolism and Disposition, 31(4), 452-461. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Urinary Catecholamines, Metanephrines, and 3-Methoxytyramine in a Single LC/MS/MS Run. Retrieved from [Link]
-
Lee, J. W., et al. (2006). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Pharmaceutical Research, 23(3), 491-501. Retrieved from [Link]
-
Ellekjær, M. R., et al. (2021). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 9(9), 211. Retrieved from [Link]
-
Li, Y., et al. (2020). Solid-Phase Extraction of Catechins from Green Tea with Deep Eutectic Solvent Immobilized Magnetic Molybdenum Disulfide Molecularly Imprinted Polymer. Polymers, 12(1), 183. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). Guidance for Industry: Bioanalytical Method Validation for Biomarkers. Retrieved from [Link]
-
Lee, M. J., et al. (1995). Determination of catechins in human urine subsequent to tea ingestion by high-performance liquid chromatography with electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications, 673(2), 247-253. Retrieved from [Link]
-
Yang, C. S., et al. (2001). Analysis of Urinary Metabolites of Tea Catechins by Liquid Chromatography/Electrospray Ionization Mass Spectrometry. Chemical Research in Toxicology, 14(6), 742-749. Retrieved from [Link]
-
GMP Compliance. (2013). Bioanalytical Method Validation: What does the FDA expect?. Retrieved from [Link]
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Alwis, K. U., et al. (2020). Validated single urinary assay designed for exposomic multi-class biomarkers of common environmental exposures. Environment International, 136, 105436. Retrieved from [Link]
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Kumar, A., et al. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 29(3), 350-355. Retrieved from [Link]
-
Lu, H., et al. (2003). Glucuronides of Tea Catechins: Enzymology of Biosynthesis and Biological Activities. Drug Metabolism and Disposition, 31(4), 452-461. Retrieved from [Link]
-
Stevenson, L. F., & Kelley, M. (2025). Special consideration: commentary on the 2025 FDA Bioanalytical Method Validation for Biomarkers. Expert Opinion on Drug Discovery, 1-4. Retrieved from [Link]
-
Ciesielski, T. M., & Zakrzewski, R. (2014). Analytical Procedures Used in Examining Human Urine Samples. Polish Journal of Environmental Studies, 23(4). Retrieved from [Link]
-
Saman, P., et al. (2023). A systematic approach to analyzing catechins and catechin derivatives in Ceylon black tea using liquid chromatography coupled with triple quadrupole mass spectrometry. Food Chemistry, 414, 135687. Retrieved from [Link]
-
Crewther, D. T., et al. (2010). A Preliminary Investigation of the Impact of catechol-O-methyltransferase Genotype on the Absorption and Metabolism of Green Tea Catechins. Journal of Nutrigenetics and Nutrigenomics, 3(4-6), 206-216. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 3'-O-Methylcatechin
Welcome to the comprehensive technical support guide for navigating the challenges in the purification of 3'-O-Methylcatechin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in obtaining high-purity this compound for your research and development needs.
Introduction to this compound and Its Purification Hurdles
This compound is a methylated derivative of catechin, a flavonoid found in various plants.[1] As a metabolite of the widely studied catechin, it holds significant interest for its potential biological activities. However, its purification presents a unique set of challenges stemming from its physicochemical properties, inherent instability under certain conditions, and the presence of closely related impurities.
This guide will address the common issues encountered during the purification of this compound, offering solutions and detailed protocols to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges include:
-
Structural Similarity to Impurities: Co-elution with other catechins and flavonoids, especially unmethylated catechin and other methylated isomers, is a significant hurdle due to their similar structures.
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Chemical Instability: Like other catechins, this compound is susceptible to degradation under specific pH, temperature, and light conditions, leading to the formation of unwanted byproducts.
-
Low Abundance in Natural Sources: When isolating from natural sources, its concentration can be low compared to other catechins, complicating the purification process.
-
Potential for Oxidation: The catechol-like B-ring can be prone to oxidation, leading to colored impurities.
Q2: My this compound sample is showing a brownish tint. What could be the cause?
A2: A brownish coloration typically indicates oxidation of the phenolic hydroxyl groups. This can be triggered by exposure to air (oxygen), high pH, or certain metal ions. It is crucial to handle the compound under an inert atmosphere (like nitrogen or argon) whenever possible and to use solvents that have been sparged with an inert gas.
Q3: I am observing poor peak shape (tailing or fronting) during HPLC analysis. What are the likely causes and solutions?
A3: Poor peak shape in HPLC can stem from several factors:
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Secondary Interactions: Residual silanol groups on the silica-based column can interact with the polar hydroxyl groups of this compound, causing peak tailing.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the phenolic hydroxyls, influencing their interaction with the stationary phase.
-
Column Contamination or Degradation: Buildup of impurities or degradation of the stationary phase can lead to distorted peak shapes.
For a detailed troubleshooting guide on HPLC peak shape issues, please refer to the "Troubleshooting Your HPLC Purification" section below.
Understanding Your Impurity Profile: Synthesis and Degradation
A critical aspect of successful purification is understanding the potential impurities that may be present in your sample. These can originate from the synthetic route or from degradation of the target compound.
Potential Synthetic Impurities
The synthesis of this compound often involves the selective methylation of catechin. Depending on the synthetic strategy, several impurities can arise:
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Unreacted Starting Material: Residual catechin is a common impurity.
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Over-methylated Products: Methylation at other hydroxyl groups can lead to di- or tri-methylated catechins.
-
Isomeric Products: Methylation at the 4'-O position can produce the isomeric 4'-O-Methylcatechin.
-
Reagent-related Impurities: Residual reagents or byproducts from the methylation reaction may be present.
Forced Degradation Studies: Predicting and Identifying Degradants
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method. These studies involve subjecting the this compound to harsh conditions to accelerate its degradation.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Epimerization, potential cleavage of the heterocyclic ring. |
| Base Hydrolysis | 0.1 M NaOH, room temperature | Rapid oxidation and rearrangement products, often colored. |
| Oxidation | 3% H₂O₂, room temperature | Quinone-type oxidation products. |
| Thermal Degradation | 80°C | Epimers and other rearrangement products. |
| Photodegradation | Exposure to UV light (e.g., 254 nm) | Complex mixture of degradation products due to radical reactions. |
This table summarizes potential degradation pathways based on general catechin chemistry. Specific degradation products for this compound should be confirmed by techniques like LC-MS.
Purification Workflow
A robust purification strategy for this compound typically involves a multi-step approach to remove a wide range of impurities.
Caption: A typical purification workflow for this compound.
Step-by-Step Methodologies
Solid-Phase Extraction (SPE) for Initial Cleanup
SPE can be a valuable step to remove major classes of impurities before preparative HPLC, which can extend the life of the expensive preparative column.
Protocol: Reversed-Phase SPE
-
Sorbent Selection: Choose a C18 or similar reversed-phase sorbent.
-
Conditioning: Condition the SPE cartridge with one column volume of methanol, followed by one column volume of water.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a weak solvent (e.g., water with a small percentage of organic solvent) and load it onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5-10% methanol in water) to elute highly polar impurities.
-
Elution: Elute the this compound with a stronger solvent (e.g., 50-80% methanol in water). Collect the eluate.
-
Analysis: Analyze the eluate by analytical HPLC to confirm the presence and approximate purity of the target compound before proceeding to preparative HPLC.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is the core of the purification process, offering high resolution to separate this compound from closely related impurities.
Protocol: Reversed-Phase Preparative HPLC
-
Column: C18, Phenyl-Hexyl, or other suitable reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid or acetic acid in water.
-
Mobile Phase B: 0.1% Formic acid or acetic acid in acetonitrile or methanol.
-
Gradient: Develop a gradient based on analytical HPLC results. A typical starting point could be a linear gradient from 10% B to 40% B over 30-40 minutes.
-
Flow Rate: Adjust based on the column diameter (e.g., 15-25 mL/min for a 21.2 mm ID column).
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 280 nm).
-
Injection: Dissolve the sample in the initial mobile phase composition or a compatible solvent at a concentration that avoids column overload. Filter the sample through a 0.45 µm filter before injection.
-
Fraction Collection: Collect fractions based on the elution of the target peak.
Recrystallization for Final Polishing
Recrystallization is an excellent final step to remove minor impurities and obtain a crystalline, high-purity product.[2][3][4]
Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol/water, methanol/water, acetone/hexane, and ethyl acetate/heptane mixtures.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent (or the more soluble solvent in a co-solvent system) to the dried product from the HPLC fractions until it completely dissolves.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. If using a co-solvent system, slowly add the anti-solvent (the solvent in which the compound is less soluble) until the solution becomes slightly turbid, then gently warm until it becomes clear again before allowing it to cool.
-
Cooling: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Troubleshooting Your HPLC Purification
Caption: A troubleshooting guide for common HPLC purification issues.
Purity Assessment
Confirming the purity of the final product is a critical step. A combination of analytical techniques should be employed.
Analytical HPLC
Develop a high-resolution analytical HPLC method to assess the purity of the final product. A purity level of >98% is often desired for biological studies.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the purified compound, confirming its identity. The fragmentation pattern can also offer structural information. For this compound (C₁₆H₁₆O₆, Molecular Weight: 304.29 g/mol ), expect to see a prominent molecular ion peak.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. The spectra should be clean, with sharp signals corresponding to the structure of this compound. The presence of minor peaks can indicate impurities. Comparing the obtained spectra with literature data is essential for confirmation.
Interpreting the ¹H NMR Spectrum of this compound:
-
Aromatic Protons: Signals in the aromatic region (typically 6.0-7.5 ppm) corresponding to the protons on the A and B rings.
-
Heterocyclic Protons: Signals for the protons on the C-ring.
-
Methoxy Group: A characteristic singlet around 3.8 ppm corresponding to the -OCH₃ group.
-
Hydroxyl Protons: Broad singlets that may be exchangeable with D₂O.
Stability and Storage
To maintain the integrity of your purified this compound, proper storage is essential.
-
Temperature: Store at -20°C or below for long-term stability.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Solvent: If in solution, use a slightly acidic solvent (e.g., with 0.1% acetic acid) and store frozen.
By understanding the inherent challenges and employing a systematic and informed approach to purification, researchers can confidently obtain high-purity this compound for their scientific investigations.
References
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Scribd. (n.d.). Recrystallization Procedure Guide. Retrieved from [Link]
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YouTube. (2020, June 23). Preparative HPLC: A Practical Guide. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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Monash University. (n.d.). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0041507). Retrieved from [Link]
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ResearchGate. (n.d.). A New Synthetic Strategy for Catechin-Class Polyphenols: Concise Synthesis of (-)-Epicatechin and Its 3-O-Gallate. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrum and fragmentation pattern of catechin (flavan-3-ol). Retrieved from [Link]
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MDPI. (2021). Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand). Foods, 10(10), 2413. [Link]
- Google Patents. (n.d.). Synthesis of catechin and epicatechin conjugates.
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MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(24), 7567. [Link]
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PubMed. (1999). Analysis of (+)-catechin, (-)-epicatechin and their 3'- and 4'-O-methylated analogs. A comparison of sensitive methods. Journal of Chromatography B: Biomedical Sciences and Applications, 726(1-2), 137-145. [Link]
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ResearchGate. (n.d.). Proportions of the conjugate forms of catechin and 3-O-methylcatechin. Retrieved from [Link]
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Organic Syntheses. (n.d.). Catechol. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). HPLC-qTOF-MS/MS-Based Profiling of Flavan-3-ols and Dimeric Proanthocyanidins in Berries of Two Muscadine Grape Hybrids FLH 13-11 and FLH 17-66. Molecules, 23(10), 2483. [Link]
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ResearchGate. (2015). Comparison of Some Extraction Methods for Isolation of Catechins and Caffeine from Turkish Green Tea. Journal of Food Research, 4(4), 113. [Link]
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ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]
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Indian Journal of Pharmaceutical Education and Research. (2020). Fast HPLC-DAD Method for Estimation of Catechin for Standardization of Extracts and Antiasthmatic Polyherbal Formulations Containing Albizia lebbeck. 54(3), 550-556. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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MDPI. (2022). Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages. Separations, 9(10), 291. [Link]
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Waters. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Retrieved from [Link]
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VŠCHT Praha. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]
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Preprints.org. (2024). Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages. [Link]
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NMR Assignments of Four Catechin Epimers. (n.d.). Retrieved from [Link]
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MDPI. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 23(12), 3256. [Link]
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YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of (−)-Epicatechin 3-(3- O -Methylgallate) and (+)-Catechin 3-(3- O -Methylgallate), and Their Anti-Inflammatory Activity. Retrieved from [Link]
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FooDB. (n.d.). Showing Compound 3'-Methylcatechin (FDB021479). Retrieved from [Link]
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SciSpace. (2016). 1H, 15N, 13C backbone resonance assignments of human soluble catechol O-methyltransferase in complex with S-adenosyl-L-methionin. Biomolecular NMR Assignments, 10(2), 333-337. [Link]
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PubMed. (2002). Enzymatic synthesis of [3'-O-methyl-(3)H]malvidin-3-glucoside from petunidin-3-glucoside. Journal of Labelled Compounds and Radiopharmaceuticals, 45(1), 1-8. [Link]
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Navigating the Nuances of 3'-O-Methylcatechin Stability: A Technical Guide
Welcome to the technical support center for 3'-O-Methylcatechin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the stability of this promising catechin metabolite. As you embark on your experimental journey with this compound, understanding its behavior in different solvents and pH environments is paramount to generating reliable and reproducible data. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and offer actionable troubleshooting strategies.
The Challenge of Catechin Stability
Catechins, including this compound, are lauded for their potential health benefits, largely attributed to their antioxidant properties.[1][2] However, their inherent chemical structure, rich in hydroxyl groups, also renders them susceptible to degradation.[3][4] Factors such as pH, solvent polarity, temperature, and the presence of oxygen can significantly impact their stability.[5][6] This guide will dissect these variables to empower you with the knowledge to control your experimental conditions effectively.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the stability of this compound, drawing upon established principles of catechin chemistry.
Q1: What is the optimal pH for storing and handling this compound solutions?
Based on extensive research on related catechins, acidic conditions are crucial for stability. Catechins are significantly more stable in aqueous solutions at a pH below 4.[3] Conversely, they are extremely unstable at a pH above 6.[3] Therefore, for short-term storage and experimental use, it is highly recommended to maintain your this compound solutions in an acidic buffer, ideally around pH 3-4.
Q2: How does the choice of solvent affect the stability of this compound?
While specific data for this compound is limited, general principles for catechins suggest that the choice of solvent is critical. Aqueous solutions, particularly at neutral or alkaline pH, can promote degradation through oxidation and other reactions.[3] For stock solutions, consider using organic solvents like ethanol or DMSO, which can then be diluted into your aqueous experimental medium immediately before use. When working with aqueous buffers, ensure they are deoxygenated to minimize oxidative degradation.[6]
Q3: I've noticed a color change in my this compound solution over time. What does this indicate?
A color change, often to a yellowish or brownish hue, is a visual cue of catechin degradation.[6] This is typically due to oxidation and the formation of polymeric products.[6] This process is accelerated by factors such as elevated pH, temperature, and the presence of light and oxygen.[5][6] If you observe a color change, it is a strong indication that the integrity of your compound has been compromised, and fresh solutions should be prepared.
Q4: Can the methylation at the 3'-O position be expected to alter the stability compared to its parent compound, catechin?
The methylation of the hydroxyl group on the B-ring is a key metabolic transformation.[7] While this methylation can decrease the overall antioxidant activity compared to the parent catechin, the methylated metabolite still retains significant radical scavenging capabilities at physiological pH (around 7.4).[7][8] From a stability perspective, the methylation might offer some protection against oxidation at that specific position. However, the overall instability of the flavonoid backbone, particularly at alkaline pH, is likely to remain a significant factor.
Q5: What are the primary degradation products I should be aware of when analyzing my samples?
The degradation of catechins can lead to a variety of products. Under thermal stress or non-optimal pH, you may observe the formation of epimers.[6] More extensive degradation can result in the cleavage of the heterocyclic ring, leading to the formation of smaller phenolic compounds like phloroglucinol carboxylic acid and protocatechuic acid.[4] When analyzing your samples via techniques like HPLC, the appearance of new, unexpected peaks is a sign of degradation.[6][9]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to identifying and resolving common experimental challenges related to this compound stability.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution. | High pH of the solvent or buffer: Catechins are highly unstable in neutral to alkaline conditions.[3] | Adjust the pH of your solution to an acidic range (ideally pH 3-4) using a suitable buffer system (e.g., citrate or acetate buffer). |
| Presence of dissolved oxygen: Oxygen is a key driver of catechin oxidation.[6] | Degas your solvents and buffers before use by sparging with an inert gas (e.g., nitrogen or argon) or by sonication. | |
| Elevated storage or experimental temperature: Higher temperatures accelerate degradation kinetics.[5] | Store stock solutions at low temperatures (-20°C or -80°C for long-term). For experiments, use the lowest feasible temperature and prepare fresh dilutions. | |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Epimerization: Thermal stress or pH shifts can cause the conversion of the catechin to its epimer.[6] | Maintain acidic pH and low temperatures throughout your experimental workflow. |
| Oxidative degradation: Exposure to oxygen, light, or metal ions can lead to the formation of various oxidation products. | Prepare solutions fresh, use deoxygenated solvents, protect from light, and consider using chelating agents like EDTA if metal ion contamination is suspected. | |
| Inconsistent experimental results. | Variability in solution stability: Inconsistent preparation and handling of this compound solutions can lead to varying levels of degradation between experiments. | Standardize your solution preparation protocol. Always use freshly prepared solutions from a properly stored stock. |
| Matrix effects: Components in your experimental matrix (e.g., cell culture media, biological fluids) can influence stability. | Perform stability studies of this compound in your specific experimental matrix to understand its behavior under those conditions. |
Experimental Protocols
To assist in your experimental design, here are foundational protocols for preparing and analyzing this compound.
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Solvent Selection: Choose a high-purity, anhydrous organic solvent such as ethanol or DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.
-
Dissolution: Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis
This protocol provides a general framework. Method optimization will be required for your specific instrumentation and application.
-
Instrumentation: A standard HPLC system with a UV or diode array detector is suitable.[9]
-
Column: A C18 reversed-phase column is commonly used for catechin analysis.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or acetic acid) to maintain an acidic pH and improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the compound and any potential degradation products.
-
Detection: Monitor the elution profile at a wavelength where this compound has significant absorbance (typically around 280 nm).
-
Sample Preparation: Dilute your samples in the initial mobile phase composition to ensure compatibility and good peak shape.
Visualizing Experimental Workflows and Degradation
To further clarify key processes, the following diagrams illustrate a typical stability testing workflow and the general degradation pathway of catechins.
Caption: A typical experimental workflow for assessing the stability of this compound.
Caption: A simplified diagram of potential degradation pathways for catechins.
References
-
Kinetic Study of Catechin Stability: Effects of pH, Concentration, and Temperature. (2025). ResearchGate. [Link]
-
Ahmad, R., Aldholmi, M., Alqathama, A., & Shaaban, H. (2023). The effect of natural antioxidants, pH, and green solvents upon catechins stability during ultrasonic extraction from green tea leaves (Camellia sinensis). PLoS ONE, 18(2), e0281943. [Link]
-
Improved stability of (+)-catechin and (-)-epicatechin by complexing with hydroxypropyl-β-cyclodextrin: Effect of pH, temperature and configuration. (2025). ResearchGate. [Link]
-
Stability profile for catechins in model A-C; GS (green solvent), AA... (n.d.). ResearchGate. [Link]
-
This compound. (n.d.). PubChem. [Link]
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Ahmad, R., Aldholmi, M., Alqathama, A., & Shaaban, H. (2023). The effect of natural antioxidants, pH, and green solvents upon catechins stability during ultrasonic extraction from green tea leaves (Camellia sinensis). ResearchGate. [Link]
-
Showing metabocard for 3'-O-methyl-(-)-epicatechin (HMDB0029175). (n.d.). Human Metabolome Database. [Link]
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de Pascual-Teresa, S., Santos-Buelga, C., & Rivas-Gonzalo, J. C. (2010). Antioxidant evaluation of O-methylated metabolites of catechin, epicatechin and quercetin. Food Chemistry, 123(3), 739-745. [Link]
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Pérez-Serradilla, J. A., & Luque de Castro, M. D. (2023). Stability of Flavan-3-ols, Theaflavins, and Methylxanthines in 30 Industrial Green, Black, and White Tea (Camellia sinensis L.) Extracts Characterized via Liquid Chromatography Techniques. Foods, 12(24), 4478. [Link]
-
Effect of pH on the Stability of Green tea Catechins. (n.d.). ResearchGate. [Link]
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Kinetic study of catechin stability: effects of pH, concentration, and temperature. (n.d.). Semantic Scholar. [Link]
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A systematic approach to analyzing catechins and catechin derivatives in Ceylon black tea using liquid chromatography coupled with triple quadrupole mass spectrometry. (2025). PubMed Central. [Link]
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Antioxidant evaluation of O-methylated metabolites of catechin, epicatechin and quercetin. (2025). ResearchGate. [Link]
-
Showing metabocard for this compound (HMDB0041507). (n.d.). Human Metabolome Database. [Link]
-
Donovan, J. L., Luthria, D. L., Stremple, P., & Waterhouse, A. L. (1999). Analysis of (+)-catechin, (-)-epicatechin and their 3'- and 4'-O-methylated analogs. A comparison of sensitive methods. Journal of Chromatography B: Biomedical Sciences and Applications, 726(1-2), 277-283. [Link]
-
Degradation of catechins. (n.d.). ResearchGate. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). American Pharmaceutical Review. [Link]
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The Catechins Profile of Green Tea Extracts Affects the Antioxidant Activity and Degradation of Catechins in DHA-Rich Oil. (n.d.). MDPI. [Link]
-
Pérez-Serradilla, J. A., & Luque de Castro, M. D. (2023). Stability of Flavan-3-ols, Theaflavins, and Methylxanthines in 30 Industrial Green, Black, and White Tea (Camellia sinensis L.) Extracts Characterized via Liquid Chromatography Techniques. PMC. [Link]
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Technical Support Center: Overcoming Matrix Effects in 3'-O-Methylcatechin LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of 3'-O-Methylcatechin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, a common challenge that can significantly impact the accuracy and reproducibility of your results.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you with the expertise to identify, mitigate, and ultimately overcome these challenges.
Understanding the Challenge: Matrix Effects in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] When analyzing complex biological samples such as plasma, serum, or tissue homogenates, these endogenous components—including salts, proteins, lipids, and metabolites—can interfere with the ionization of the target analyte, this compound. This interference is known as a matrix effect and can lead to either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[1]
The primary cause of matrix effects is the competition between the analyte and co-eluting matrix components for ionization in the MS source.[1] This can result in inaccurate quantification, poor reproducibility, and compromised method sensitivity.[3][4][5] Given that this compound is a metabolite of catechin, a compound found in many foods, its analysis in biological matrices is crucial for pharmacokinetic and metabolic studies.[6] Therefore, a robust analytical method that effectively addresses matrix effects is paramount.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during your this compound analysis in a question-and-answer format, providing both the "why" and the "how" for effective troubleshooting.
Question 1: My this compound signal is significantly lower in plasma samples compared to my standards prepared in solvent. What is the likely cause and how can I fix it?
Answer:
This is a classic sign of ion suppression , where components from the plasma matrix are co-eluting with your analyte and hindering its ionization.[1][4] Phospholipids are a major culprit in plasma samples and are notorious for causing ion suppression.[7]
Immediate Troubleshooting Steps:
-
Post-Column Infusion Experiment: To confirm ion suppression, perform a post-column infusion experiment. Continuously infuse a standard solution of this compound into the LC eluent after the analytical column and before the MS source. Inject a blank, extracted plasma sample. A dip in the baseline signal at the retention time of your analyte confirms that co-eluting matrix components are causing suppression.[8]
-
Sample Dilution: A simple, initial approach is to dilute your extracted sample.[3][5][9][10] This reduces the concentration of interfering matrix components.[3][5][9] However, be mindful that this will also dilute your analyte, potentially impacting the limit of quantitation (LOQ).[9][10]
Long-Term Solutions:
-
Optimize Sample Preparation: Your primary goal should be to remove interfering matrix components before analysis.[1][4][7]
-
Liquid-Liquid Extraction (LLE): LLE can be an effective technique to separate this compound from polar matrix components like salts.[7] Optimizing the pH of the aqueous phase can enhance the extraction of your analyte into the organic phase.[7]
-
Solid-Phase Extraction (SPE): SPE offers more selectivity than LLE and can effectively remove a broader range of interferences.[1][11][12] Consider using a reversed-phase SPE sorbent. For plasma samples, specialized phospholipid removal SPE plates or cartridges are highly recommended.[11][13][14]
-
Protein Precipitation (PPT): While a quick and easy method, PPT is often the least effective at removing matrix components, especially phospholipids.[7][12] If you must use PPT, consider coupling it with a subsequent clean-up step like phospholipid removal.
-
-
Chromatographic Separation: Enhance the separation of this compound from matrix interferences.
-
Gradient Optimization: Adjust your mobile phase gradient to increase the resolution between your analyte and the region of ion suppression.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Question 2: I'm observing poor reproducibility and inconsistent peak areas for my quality control (QC) samples across different batches. Could this be related to matrix effects?
Answer:
Yes, inconsistent matrix effects are a very likely cause of poor reproducibility. The composition of biological matrices can vary significantly between individuals and even within the same individual over time.[15] This variability can lead to different degrees of ion suppression or enhancement in each sample, resulting in inconsistent analytical results.
Troubleshooting and Validation Protocol:
-
Matrix Effect Evaluation (as per FDA Guidance): To systematically assess this, you should evaluate the matrix effect across multiple sources of your biological matrix (e.g., at least six different lots of plasma).[15][16][17]
-
Protocol:
-
Prepare two sets of samples:
-
Set A: Spike this compound into the post-extracted blank matrix from each of the different sources.
-
Set B: Prepare standards of this compound in the solvent at the same concentrations as Set A.
-
-
Calculate the Matrix Factor (MF) for each source: MF = (Peak Area in Set A) / (Peak Area in Set B)
-
The coefficient of variation (%CV) of the MF across the different sources should be ≤15%. A higher %CV indicates significant variability in the matrix effect.
-
-
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for variable matrix effects is to use a SIL-IS, such as ¹³C- or ²H-labeled this compound.[1][18][19]
-
Why it works: A SIL-IS is chemically identical to the analyte and will co-elute with it.[19] Therefore, it experiences the same degree of ion suppression or enhancement.[1][18] By calculating the ratio of the analyte peak area to the IS peak area, the variability due to matrix effects is normalized, leading to more accurate and precise quantification.[1] While a SIL-IS is ideal, a structural analog can also be used, but it may not co-elute perfectly and thus may not compensate for matrix effects as effectively.[20]
-
Question 3: My calibration curve is non-linear, especially at higher concentrations. I've ruled out detector saturation. What else could be the cause?
Answer:
Non-linearity in your calibration curve, particularly at higher concentrations, can be a manifestation of matrix effects.[21] As the concentration of your analyte increases, the competition for ionization with co-eluting matrix components can become more pronounced, leading to a disproportionate signal response.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a non-linear calibration curve.
Detailed Steps:
-
Matrix-Matched Calibration: The most direct way to address this is to prepare your calibration standards in the same biological matrix as your samples.[1] This ensures that your calibrators and samples experience similar matrix effects, which can help to restore the linearity of your curve.
-
Improve Sample Preparation: If matrix-matched calibration is not feasible or does not resolve the issue, you need to reduce the concentration of interfering components. Refer to the sample preparation techniques mentioned in Question 1. More rigorous cleanup methods like SPE are preferable.[22]
-
Chromatographic Optimization: Further refine your LC method to better separate this compound from the interfering compounds.
-
Internal Standard: As always, using a stable isotope-labeled internal standard is a robust way to correct for such non-linear responses caused by matrix effects.[18]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in LC-MS/MS analysis?
A1: Common sources include endogenous components from the biological matrix like phospholipids, salts, and proteins.[1][7] Exogenous sources can also contribute, such as mobile phase additives (e.g., trifluoroacetic acid, which is a known ion suppressor), and contaminants from sample collection tubes or well plates.[21][22] Even column bleed can cause ion suppression or enhancement.[23][24]
Q2: Can I completely eliminate matrix effects?
A2: While complete elimination is often not possible, especially with complex matrices, you can significantly reduce them to a level where they do not impact the accuracy and precision of your assay.[10] The goal is to achieve consistent and reproducible results. A combination of effective sample preparation, optimized chromatography, and the use of an appropriate internal standard is the best strategy.[4]
Q3: How do I choose the best sample preparation technique?
A3: The choice depends on the nature of your analyte and the complexity of the matrix. The table below provides a comparison of common techniques. For this compound in plasma, a phospholipid removal SPE would be a highly effective choice.
| Sample Preparation Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Simple, fast, inexpensive | Low selectivity, significant matrix effects remain (especially phospholipids) | Initial screening, when high sensitivity is not required |
| Liquid-Liquid Extraction (LLE) | Good for removing salts and highly polar interferences | Can be labor-intensive, may not remove all interferences | Analytes with good solubility in immiscible organic solvents |
| Solid-Phase Extraction (SPE) | High selectivity, can remove a wide range of interferences, can concentrate the analyte | More complex method development, more expensive | Achieving high sensitivity and clean extracts, especially for complex matrices |
| Phospholipid Removal Plates/Cartridges | Specifically targets and removes phospholipids, a major source of ion suppression | May not remove other types of interferences | Plasma and serum samples where phospholipids are a known issue[13] |
Q4: Are there any instrument-related factors that can influence matrix effects?
A4: Yes, the design and settings of the ion source can play a role. For instance, adjusting the ion source temperature, gas flows, and spray voltage can sometimes help to mitigate ion suppression by altering the ionization efficiency.[1] However, these are generally considered secondary optimization steps after addressing sample preparation and chromatography.
Q5: Where can I find regulatory guidance on matrix effect evaluation?
A5: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidance on bioanalytical method validation, which includes specific requirements for assessing matrix effects.[15][16][17][25] The ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance is a key document to consult.[15][16]
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression/Enhancement Detection
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece for mixing
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Extracted blank biological matrix
Procedure:
-
Set up the LC system with the analytical column and mobile phase conditions used for your assay.
-
Using the syringe pump, continuously infuse the this compound standard solution into the LC eluent flow via a tee-piece placed between the column outlet and the MS ion source.
-
Monitor the MRM transition for this compound. You should observe a stable, elevated baseline signal.
-
Once a stable baseline is achieved, inject a blank, extracted sample of the biological matrix.
-
Monitor the baseline during the chromatographic run. Any significant drop in the signal indicates a region of ion suppression. A significant rise indicates ion enhancement.
Caption: Workflow for a post-column infusion experiment.
Protocol 2: Solid-Phase Extraction (SPE) with Phospholipid Removal
Objective: To effectively remove proteins and phospholipids from a plasma sample for clean analysis of this compound.
Materials:
-
Phospholipid removal SPE plate (e.g., HybridSPE®)
-
Plasma sample
-
Internal Standard (ideally a SIL-IS for this compound)
-
Acetonitrile with 1% formic acid (Precipitation Solvent)
-
Reconstitution solvent (e.g., 10% acetonitrile in water with 0.1% formic acid)
-
Vortex mixer
-
Centrifuge or vacuum manifold
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of the Precipitation Solvent (acetonitrile with 1% formic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 g for 10 minutes.
-
Load the supernatant onto the phospholipid removal SPE plate.
-
Apply vacuum or positive pressure to pass the sample through the sorbent. The eluate is collected.
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of reconstitution solvent.
-
Vortex briefly and inject into the LC-MS/MS system.
By understanding the principles of matrix effects and systematically applying these troubleshooting strategies and protocols, you can develop a robust and reliable LC-MS/MS method for the quantification of this compound in complex biological matrices.
References
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
Kim, J. H., et al. (2018). Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies. Molecules, 23(4), 949. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]
-
Donovan, J. L., et al. (2001). Analysis of (+)-catechin, (-)-epicatechin and their 3'- and 4'-O-methylated analogs. A comparison of sensitive methods. Journal of Chromatography B: Biomedical Sciences and Applications, 751(1), 113-120. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
García-Reyes, J. F., et al. (2011). Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables. Journal of Chromatography A, 1218(42), 7475-7485. Retrieved from [Link]
-
Wiley Analytical Science. (2021). Electrospray ionization MS ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange HPLC columns. Retrieved from [Link]
-
ACS Publications. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6098-6105. Retrieved from [Link]
-
Ferrer, C., et al. (2011). Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables. Journal of Chromatography A, 1218(42), 7634-7643. Retrieved from [Link]
-
LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression. Retrieved from [Link]
-
Oliveira, R. V., et al. (2025). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Metabolites, 15(11), 1403. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural confirmation of 3h-O-methyl epicatechin using nanoES-MS/MS.... Retrieved from [Link]
-
Boyd, B. J., et al. (2021). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. Journal of Separation Science, 44(9), 1865-1873. Retrieved from [Link]
-
Chromatography Online. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
Restek. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Retrieved from [Link]
-
LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]
-
Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]
-
MDPI. (2020). Catechins within the Biopolymer Matrix—Design Concepts and Bioactivity Prospects. Retrieved from [Link]
-
MDPI. (n.d.). Structural Elucidation of Novel Stable and Reactive Metabolites of Green Tea Catechins and Alkyl Gallates by LC-MS/MS. Retrieved from [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]
-
Gosetti, F., et al. (2016). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Journal of AOAC International, 99(5), 1147-1159. Retrieved from [Link]
-
Rashidinejad, A., et al. (2021). Strategies of confining green tea catechin compounds in nano-biopolymeric matrices: A review. Food Hydrocolloids, 113, 106584. Retrieved from [Link]
-
FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Retrieved from [Link]
-
LCGC Europe. (2014). Ion Suppression in LC–MS–MS — A Case Study. Retrieved from [Link]
-
Bioanalysis. (2011). Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. Retrieved from [Link]
-
Wang, Y., et al. (2018). HPLC-qTOF-MS/MS-Based Profiling of Flavan-3-ols and Dimeric Proanthocyanidins in Berries of Two Muscadine Grape Hybrids FLH 13-11 and FLH 17-66. Molecules, 23(10), 2489. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The essence of matrix effects for chromatographic assays. Retrieved from [Link]
-
Agilent Technologies. (2016, August 5). Simple Steps to Maximize Lipid Removal with EMR-Lipid [Video]. YouTube. Retrieved from [Link]
-
Taylor, P. J. (2005). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Biochemistry, 38(4), 328-334. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of (+)-catechin, (-)-epicatechin and their 3'- and 4'-O-methylated analogs. A comparison of sensitive methods - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
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- 12. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing HPLC Gradient Separation of Catechin and Its Metabolites
Welcome to the technical support center for the chromatographic analysis of catechin and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for optimizing High-Performance Liquid Chromatography (HPLC) methods. Here, we move beyond generic protocols to explain the underlying principles of separation, enabling you to develop robust and reliable analytical methods.
The Challenge of Separating Catechins and Their Metabolites
Catechins, a group of flavonoid compounds abundant in tea, cocoa, and various fruits, are of significant interest for their potential health benefits. Key catechins include (+)-catechin, (-)-epicatechin (EC), (-)-epigallocatechin (EGC), (-)-epicatechin gallate (ECG), and (-)-epigallocatechin gallate (EGCG). In biological systems, these compounds undergo extensive metabolism, leading to the formation of glucuronidated, sulfated, and methylated derivatives.[1][2][3] The structural similarity of these parent catechins and their numerous metabolites presents a significant analytical challenge, often resulting in co-elution and poor resolution.
This guide provides a structured approach to developing and troubleshooting HPLC methods for the effective separation of this complex mixture of analytes.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for catechin and its metabolites?
A1: A reversed-phase C18 column is the most common and effective choice for separating catechins and their metabolites.[4][5] For the mobile phase, a binary gradient system is typically employed, consisting of an aqueous phase (A) and an organic phase (B).
-
Mobile Phase A (Aqueous): Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid). The acid helps to suppress the ionization of the phenolic hydroxyl groups on the catechins, leading to sharper peaks and better retention.
-
Mobile Phase B (Organic): Acetonitrile or methanol. Acetonitrile often provides better resolution for complex mixtures of flavonoids.
A good starting gradient would be a linear increase in the organic phase, for example, from 5% to 40% B over 20-30 minutes. The exact gradient profile will need to be optimized based on the specific catechins and metabolites of interest. For complex biological samples, a shallow gradient can improve the separation of closely eluting metabolites.
Q2: How can I improve the resolution between catechin isomers like (+)-catechin and (-)-epicatechin?
A2: Separating stereoisomers can be challenging. Here are several strategies:
-
Optimize the Organic Solvent: While both acetonitrile and methanol are effective, switching between them can alter selectivity and may improve the resolution of specific isomer pairs.
-
Adjust the Mobile Phase pH: Fine-tuning the pH of the aqueous mobile phase can influence the ionization state of the catechins and their interaction with the stationary phase, potentially improving separation.
-
Lower the Column Temperature: Reducing the column temperature can sometimes enhance the resolution between isomers by increasing the interaction with the stationary phase. However, this may also lead to broader peaks and longer run times.
-
Consider a Different Stationary Phase: If a standard C18 column does not provide adequate separation, consider columns with different selectivities, such as a phenyl-hexyl or a biphenyl phase, which can offer different retention mechanisms.
Q3: My peaks for catechins are tailing. What can I do to improve peak shape?
A3: Peak tailing for phenolic compounds like catechins is a common issue, often caused by secondary interactions with residual silanol groups on the silica-based stationary phase. Here are some solutions:
-
Lower the Mobile Phase pH: Acidifying the mobile phase (pH 2.5-3.5) with formic acid, acetic acid, or trifluoroacetic acid (TFA) will protonate the silanol groups, minimizing these secondary interactions.
-
Use a Modern, End-Capped Column: Newer generation HPLC columns are better end-capped, meaning there are fewer free silanol groups available to cause peak tailing.
-
Add a Competing Base: In some cases, adding a small amount of a competing base to the mobile phase can help to saturate the active sites on the stationary phase, reducing tailing. However, this should be done with caution as it can affect retention times and selectivity.
Q4: I am analyzing catechin metabolites from plasma. What is the best way to prepare my samples?
A4: Sample preparation is critical for accurate analysis of catechin metabolites from biological matrices. A common and effective method is Solid-Phase Extraction (SPE).[6][7]
Here is a general protocol:
-
Enzymatic Hydrolysis (Optional): To measure total catechin content (conjugated and unconjugated), you can treat the plasma sample with β-glucuronidase and sulfatase enzymes to cleave the glucuronide and sulfate groups.[6]
-
Protein Precipitation: Precipitate plasma proteins by adding a solvent like acetonitrile or methanol. Centrifuge to pellet the proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent) with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or low percentage methanol) to remove salts and other polar interferences.
-
Elute the catechins and their metabolites with a stronger solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.
Troubleshooting Guide
Even with a well-developed method, problems can arise. This section provides a systematic approach to troubleshooting common issues encountered during the analysis of catechins and their metabolites.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Resolution of Metabolites | Gradient is too steep. | Decrease the slope of the gradient, especially during the elution window of the metabolites. |
| Inappropriate mobile phase. | Try switching from methanol to acetonitrile (or vice versa). Optimize the pH of the aqueous mobile phase. | |
| Column is old or contaminated. | Replace the column with a new one of the same type. Use a guard column to protect the analytical column. | |
| Peak Tailing for All Analytes | Column void or channeling. | Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column. |
| Partially blocked frit. | Replace the column inlet frit. Ensure proper sample filtration. | |
| Low Sensitivity for Metabolites | Suboptimal detection wavelength. | Catechins and their metabolites typically have a maximum absorbance around 280 nm.[8] Verify the optimal wavelength using a photodiode array (PDA) detector if available. |
| Sample degradation. | Catechins can be unstable. Keep samples cool and protected from light. Prepare fresh standards regularly. | |
| Matrix effects (in LC-MS). | Optimize the sample preparation procedure to remove interfering matrix components. Use an internal standard to correct for matrix effects. | |
| Inconsistent Retention Times | Mobile phase composition drift. | Prepare fresh mobile phase daily. Ensure the mobile phase is well-mixed and degassed. |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Pump malfunction. | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Visualizing the Workflow and Troubleshooting Logic
To further aid in your experimental design and troubleshooting, the following diagrams illustrate a typical workflow for catechin metabolite analysis and a decision tree for resolving common HPLC issues.
Experimental Workflow for Catechin Metabolite Analysis
Caption: A typical experimental workflow for the analysis of catechin and its metabolites from biological samples.
Troubleshooting Decision Tree
Caption: A decision tree to guide the troubleshooting of common HPLC problems.
References
- Liu, Y., Tang, P., Wu, D., & Ye, X. (2022). An HPLC Method for Detection of 17 Characteristic Components in Tea Extract. American Journal of Biochemistry and Biotechnology, 18(1), 41-48.
- Susanti, E., et al. (2015). Qualitative analysis of catechins from green tea GMB-4 clone using HPLC and LC-MS/MS. Asian Pacific Journal of Tropical Biomedicine, 5(12), 1046-1050.
- Rodriguez-Mateos, A., et al. (2007). A new LC/MS/MS rapid and sensitive method for the determination of green tea catechins and their metabolites in biological samples. Journal of Agricultural and Food Chemistry, 55(22), 8733-8740.
- Zagorchev, L., et al. (2021). Determination of catechins in green tea leaves by HPLC compared to spectrophotometry. Pharmacia, 68(4), 819-824.
- Samarakoon, S., et al. (2023). A systematic approach to analyzing catechins and catechin derivatives in Ceylon black tea using liquid chromatography coupled with triple quadrupole mass spectrometry. Food Chemistry, 405, 134938.
- Pascual-Teresa, S. d., et al. (2007). A new LC/MS/MS rapid and sensitive method for the determination of green tea catechins and their metabolites in biological samples. Journal of Agricultural and Food Chemistry, 55(22), 8733-8740.
- Carrasco-Pancorbo, A., et al. (2009). Preparation and characterization of catechin sulfates, glucuronides, and methylethers with metabolic interest. Journal of Agricultural and Food Chemistry, 57(6), 2427-2438.
- Lee, M. J., et al. (2000). Analysis of Tea Catechins in Human Plasma by High-Performance Liquid Chromatography with Solid-Phase Extraction. Cancer Epidemiology, Biomarkers & Prevention, 9(10), 1099-1102.
- Saisum, S., et al. (2021). Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand). Foods, 10(10), 2378.
- Rodriguez-Mateos, A., et al. (2007). A new LC/MS/MS rapid and sensitive method for the determination of green tea catechins and their metabolites in biological samples. Journal of Agricultural and Food Chemistry, 55(22), 8733-8740.
- Ortega, N., et al. (2008). Chiral separation of (+)/(-)-catechin from sulfated and glucuronidated metabolites in human plasma after cocoa consumption.
- Wang, S., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(8), 2596.
- Sang, S., et al. (2020). Structural Elucidation of Novel Stable and Reactive Metabolites of Green Tea Catechins and Alkyl Gallates by LC-MS/MS. Metabolites, 10(5), 189.
-
AELAB. (2023). Expert Guide to Troubleshooting Common HPLC Issues. Available at: [Link]
- Grosse, S., Park, S. H., De Pra, M., & Steiner, F. (2019). Automated method development in HPLC for the quantitative determination of catechins in tea.
-
PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Available at: [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. Available at: [Link]
Sources
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- 2. A new LC/MS/MS rapid and sensitive method for the determination of green tea catechins and their metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and characterization of catechin sulfates, glucuronides, and methylethers with metabolic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of catechins in green tea leaves by HPLC compared to spectrophotometry | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral separation of (+)/(-)-catechin from sulfated and glucuronidated metabolites in human plasma after cocoa consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: 3'-O-Methylcatechin Stability and Degradation Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-O-Methylcatechin. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound and the characterization of its degradation products under various stress conditions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental design and interpretation.
I. Frequently Asked Questions (FAQs) on this compound Stability
This section addresses common questions regarding the stability and degradation of this compound.
Question 1: My this compound sample is showing a color change in solution. What could be the cause?
A color change, typically to a brownish or yellowish hue, in a this compound solution is often an initial sign of degradation, specifically oxidation. Catechins, as a class of flavonoids, are susceptible to oxidation, which can be initiated by factors such as dissolved oxygen, exposure to light, elevated temperatures, or alkaline pH. The catechol moiety in the B-ring of the catechin structure is particularly prone to oxidation, leading to the formation of quinone-type structures which are colored. While the 3'-O-methylation offers some protection against oxidation compared to unsubstituted catechins, it does not entirely prevent it.
Question 2: What are the primary stress factors that can lead to the degradation of this compound?
The primary stress factors that can induce the degradation of this compound include:
-
Oxidative Stress: Exposure to oxygen, peroxides, or metal ions can lead to oxidative degradation.
-
Thermal Stress: High temperatures can accelerate degradation reactions, including epimerization and cleavage of the heterocyclic C-ring.[1]
-
Photolytic Stress: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[2]
-
pH-related Degradation: this compound is expected to be more stable in acidic to neutral pH (around pH 4) and unstable in alkaline conditions, similar to other catechins.[1][3]
Question 3: What are the likely degradation products of this compound?
While specific literature on the degradation products of this compound is limited, we can infer potential products based on the known degradation pathways of other catechins.[4] The degradation of catechins often involves the cleavage of the C-ring.[1] For this compound, this could lead to the formation of:
-
Phloroglucinol carboxylic acid: Arising from the A-ring.
-
Protocatechuic acid derivatives: Arising from the B-ring. Due to the 3'-O-methyl group, a likely product would be vanillic acid (4-hydroxy-3-methoxybenzoic acid) .
Under oxidative conditions, the formation of quinones and polymeric products is also possible.
II. Troubleshooting Guide for this compound Degradation Studies
This guide provides a structured approach to identifying and resolving common issues encountered during the analysis of this compound degradation.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Rapid degradation of this compound standard solution. | 1. Inappropriate solvent pH. 2. Presence of dissolved oxygen. 3. Exposure to light. 4. High storage temperature. | 1. Prepare solutions in a slightly acidic buffer (e.g., pH 4-5 acetate buffer). 2. Degas the solvent by sparging with an inert gas (e.g., nitrogen or argon). 3. Store solutions in amber vials or protect from light. 4. Store stock solutions at low temperatures (e.g., -20°C or -80°C). |
| Poor peak shape or resolution in HPLC analysis of degradation samples. | 1. Inappropriate mobile phase composition or pH. 2. Column degradation due to extreme pH. 3. Co-elution of degradation products. | 1. Optimize the mobile phase. A gradient elution with acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) is often effective for separating catechins and their degradation products. 2. Ensure the mobile phase pH is within the stable range for your HPLC column. 3. Adjust the gradient slope or try a different column chemistry (e.g., C18, phenyl-hexyl). |
| Inconsistent results in forced degradation studies. | 1. Poorly controlled stress conditions. 2. Variability in sample preparation. | 1. Precisely control temperature, light intensity, and concentration of stress agents (e.g., peroxide, acid, base). Use a calibrated oven, photostability chamber, and accurately prepare stressor solutions. 2. Ensure consistent sample handling, including quenching of the stress reaction at defined time points. |
III. Experimental Protocols
This section provides detailed step-by-step methodologies for conducting forced degradation studies on this compound.
Protocol 1: Forced Degradation (Stress Testing) of this compound
Objective: To generate degradation products of this compound under various stress conditions to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Calibrated oven
-
Photostability chamber
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate at 80°C for 2 hours.
-
Cool the solution and neutralize with 1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 1 hour.
-
Neutralize with 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a calibrated oven at 105°C for 24 hours.
-
Dissolve the stressed solid in methanol and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., 24 hours).
-
Analyze the solution by HPLC.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to any stress.
-
HPLC Analysis: Analyze all samples using a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
IV. Visualizations
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on this compound.
Proposed Degradation Pathway of this compound
Caption: Proposed degradation pathways of this compound under stress conditions.
V. References
-
Human Metabolome Database. (2022). This compound (HMDB0041507). Retrieved from [Link]
-
Vuong, Q. V., Golding, J. B., Stathopoulos, C. E., & Roach, P. D. (2011). Isolation of Green Tea Catechins and Their Utilization in the Food Industry. ResearchGate. Retrieved from [Link]
-
Human Metabolome Database. (2022). 3'-O-methyl-(-)-epicatechin (HMDB0029175). Retrieved from [Link]
-
Wang, R., & Zhou, W. (2004). Kinetic Study of Catechin Stability: Effects of pH, Concentration, and Temperature. Journal of Agricultural and Food Chemistry, 52(4), 1155-1162. Retrieved from [Link]
-
Donovan, J. L., Bell, J. R., Kasim-Karakas, S., German, J. B., & Waterhouse, A. L. (1999). Catechin is present as metabolites in human plasma after consumption of red wine. The Journal of Nutrition, 129(9), 1662-1668. Retrieved from [Link]
-
Rocchetti, G., Pagnossa, J. P., Blasi, F., & Montesano, D. (2022). Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages. Molecules, 27(15), 4786. Retrieved from [Link]
-
Phenol-Explorer. (2018). Showing pharmacokinetics for this compound metabolite after consumption of Catechin in rats Metabolism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
Sources
troubleshooting poor peak shape of 3'-O-Methylcatechin in chromatography
Technical Support Center: Chromatography of 3'-O-Methylcatechin
Welcome to the technical support guide for troubleshooting the chromatographic analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with poor peak shape during their HPLC/UHPLC experiments. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common problems like peak tailing, fronting, and broadening.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak exhibiting significant tailing? This seems to be a persistent issue.
A1: Peak tailing for this compound, and catechins in general, is a common but solvable problem. The root causes are almost always chemical in nature, stemming from the molecule's inherent properties and its interaction with the chromatographic system.
The primary reason for peak tailing is secondary interactions between the analyte and the stationary phase. For this compound, two mechanisms are dominant:
-
Silanophilic Interactions: Standard silica-based reversed-phase columns (e.g., C18) are manufactured from silica particles. The manufacturing process inevitably leaves some unreacted silanol groups (Si-OH) on the surface, even after end-capping.[1][2] These residual silanols are acidic (pKa ≈ 3.5-4.5) and can become deprotonated (negatively charged, SiO⁻) at mobile phase pH values above 4.[1][3] this compound has multiple phenolic hydroxyl groups, with the most acidic having a pKa around 9.0-9.3.[4][5] At intermediate pH values, a portion of the analyte molecules can interact ionically with the deprotonated silanols, creating a secondary, stronger retention mechanism that slows their elution relative to the primary hydrophobic interaction, resulting in a tailed peak.[3][6][7]
-
Metal Chelation: Catechins are known metal chelators.[8][9] Trace metal impurities (e.g., iron, copper) can accumulate in the HPLC system—originating from stainless steel components (frits, tubing), the silica of the column itself, or the sample matrix.[10] These metal ions can act as a bridge between the analyte and residual silanols, creating a strong ternary complex that leads to severe peak tailing.[10]
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment (First Line of Defense):
-
Action: Incorporate an acidic modifier into your mobile phase. A concentration of 0.1% (v/v) formic acid or acetic acid is standard. Phosphoric acid (0.05-0.1%) can also be effective.[11]
-
Causality: Adding an acid to lower the mobile phase pH to between 2.5 and 3.5 serves a dual purpose. It fully protonates the residual silanol groups, neutralizing their negative charge and preventing ionic interactions.[3] It also ensures the phenolic hydroxyls of your analyte are fully protonated, promoting a single, consistent interaction mode with the stationary phase.[12][13][14]
-
-
Introduce a Competing Agent or Chelator:
-
Action: If lowering the pH is insufficient, consider adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to the mobile phase at a low concentration (e.g., 50 µM).
-
Causality: EDTA will bind to and sequester any free metal ions within the system, preventing them from forming bridges between the analyte and the stationary phase.[10] This directly addresses the metal chelation mechanism of peak tailing.
-
-
Column Selection & Health:
-
Action: Ensure you are using a high-purity, modern, and well-endcapped C18 column. If the column is old or has been used with aggressive mobile phases, it may be degraded.
-
Causality: Modern columns are made from higher purity silica with lower metal content and feature more effective end-capping technologies, reducing the number of available silanol groups from the start.[2] Column degradation can expose more silanols, worsening the problem over time.
-
Q2: I've adjusted my mobile phase pH, but the peak is still not perfectly symmetrical. What else should I investigate?
A2: If pH optimization doesn't fully resolve the issue, the problem may lie with other method parameters or system hardware. A systematic approach is key.
The following diagram outlines a logical workflow for troubleshooting persistent peak shape issues after initial pH adjustments have been made.
Caption: A systematic workflow for troubleshooting peak shape.
Detailed Steps:
-
Sample Solvent Mismatch:
-
Problem: If your this compound is dissolved in a solvent significantly stronger (i.e., more organic) than your initial mobile phase, it can cause peak distortion, often fronting or splitting.[15] The sample travels through the column inlet as a concentrated band of strong solvent, leading to a localized, temporary mobile phase that is different from the bulk eluent.
-
Solution: Whenever possible, dissolve and inject your sample in the starting mobile phase composition. If sample solubility is an issue, use the weakest solvent possible that still provides adequate solubility and reduce the injection volume.
-
-
Column Overload:
-
Problem: Injecting too much analyte mass can saturate the stationary phase at the column inlet, leading to a triangular peak shape known as mass overload (a specific type of tailing).
-
Solution: Reduce the injection volume or the sample concentration by a factor of 5 or 10 and re-inject. If the peak shape improves and becomes more Gaussian, you were likely experiencing mass overload.
-
-
Extra-Column Dispersion:
-
Problem: Broad, sometimes tailing, peaks can result from "dead volume" in the system. This refers to any space outside of the column where the sample band can spread, such as excessively long or wide-ID tubing, or poorly made connections between the injector, column, and detector.[15][16]
-
Solution: Use tubing with the smallest possible internal diameter (e.g., 0.005" or 0.12 mm) and keep lengths as short as possible. Ensure all fittings are properly seated to eliminate any gaps.
-
-
Column Contamination or Void:
-
Problem: If all peaks in your chromatogram (not just the analyte) show poor shape, it could indicate a physical problem with the column.[17] A blocked inlet frit can distort the sample path, while a void (a channel that forms in the packed bed) can cause severe tailing or splitting.[16][17]
-
Solution: First, try back-flushing the column (disconnect from the detector first) to dislodge any particulates on the frit.[17] If this fails, the column likely needs to be replaced.
-
Q3: My peak is fronting, not tailing. What causes this?
A3: Peak fronting is less common than tailing but typically points to a more specific set of issues, often related to concentration or temperature effects.
-
Concentration Overload: This is the most common cause of fronting. While mass overload often causes tailing, high concentration injections, especially in solvents stronger than the mobile phase, can create non-linear isotherm behavior that results in a fronting peak.
-
Sample Solvent Effect: As mentioned in Q2, injecting in a solvent much stronger than the mobile phase can cause fronting for early-eluting peaks.
-
Column Collapse/Void: While often causing tailing, a significant void at the head of the column can sometimes manifest as a fronting or complex split peak.
Troubleshooting Protocol:
-
Reduce Sample Concentration: Dilute your sample 10-fold and re-inject. If fronting is eliminated, the issue was concentration overload.
-
Match Sample Solvent: Ensure your sample solvent is the same as or weaker than the initial mobile phase.
-
Check Column Health: If the problem persists and affects other peaks, suspect a column void and replace the column.
Understanding the Core Problem: Analyte-Silica Interactions
To effectively troubleshoot, it is crucial to visualize the chemical interactions at play. The diagram below illustrates the desired hydrophobic interaction versus the undesirable secondary interactions that cause peak tailing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Showing Compound 3'-Methylcatechin (FDB021479) - FooDB [foodb.ca]
- 5. hmdb.ca [hmdb.ca]
- 6. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. support.waters.com [support.waters.com]
- 8. A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. phenomenex.com [phenomenex.com]
- 16. waters.com [waters.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Bioavailability of 3'-O-Methylcatechin Formulations
Welcome to the technical support center dedicated to advancing your research with 3'-O-Methylcatechin. As a methylated metabolite of catechin, this compound presents unique opportunities and challenges in drug development, particularly concerning its bioavailability.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating and evaluating this compound, transforming in-vitro potential into in-vivo efficacy.
This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. Our approach is rooted in scientific causality, ensuring that every recommendation is backed by established principles and authoritative sources.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers face when starting to work with this compound.
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The primary hurdles for this compound, similar to other catechins, are its low aqueous solubility and susceptibility to metabolic processes.[3] Being a hydrophobic molecule, it is practically insoluble in water, which limits its dissolution in the gastrointestinal tract—a prerequisite for absorption.[3] Furthermore, upon ingestion, it is subject to enzymatic modifications, such as those by Catechol-O-methyltransferase (COMT), which can alter its structure and potentially its bioactivity.[4][5]
Q2: How does the methylation at the 3'-O position impact its properties compared to its parent compound, catechin?
A2: The methylation of the catechol group at the 3'-O position significantly alters the molecule's physicochemical properties. This modification can influence its antioxidant capacity and how it interacts with metabolic enzymes.[2] While O-methylation is a natural metabolic step, it can affect the compound's biological activity and its subsequent metabolism and excretion pathways.[2][6]
Q3: What is a good starting point for dissolving this compound for in-vitro experiments?
A3: Due to its low water solubility, starting with an organic solvent is recommended. For its parent compound, (+)-catechin, solubility is approximately 50 mg/mL in DMSO and around 100 mg/mL in ethanol and DMF.[7] It is advisable to prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous experimental medium. Always ensure the final concentration of the organic solvent is low enough to not affect your biological system.[7][8]
Q4: What pH conditions are optimal for the stability of this compound solutions?
A4: Catechins are generally more stable in acidic environments.[9][10][11][12] For catechin solutions, a pH of around 4 has been shown to provide greater stability.[12][13] As the pH increases towards neutral and alkaline conditions, the rate of degradation significantly increases.[9][11] Therefore, for formulation and in-vitro testing, maintaining an acidic to slightly acidic pH is recommended whenever possible.
Q5: What are the most promising strategies to enhance the bioavailability of this compound?
A5: Nanoparticle-based delivery systems are a leading strategy.[14] Encapsulating this compound in carriers like liposomes or polymeric nanoparticles can protect it from degradation in the gastrointestinal tract, improve its solubility, and facilitate its transport across the intestinal epithelium.[15]
Part 2: Troubleshooting Experimental Workflows
This section provides practical solutions to common problems encountered during the formulation and evaluation of this compound.
Troubleshooting Nanoparticle Formulations (e.g., Liposomes)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (%EE) | 1. Poor solubility of this compound in the lipid phase. 2. Incorrect lipid composition or drug-to-lipid ratio. 3. Suboptimal preparation method. | 1. Ensure the organic solvent used to dissolve the lipid and drug is appropriate and completely removed during film formation. 2. Optimize the cholesterol content to modulate membrane fluidity. Experiment with different phospholipid types. 3. For hydrophobic drugs, ensure they are added with the lipids in the organic solvent before film formation.[16] |
| Particle Aggregation/Instability | 1. Insufficient surface charge (Zeta Potential). 2. High concentration of nanoparticles. 3. Inappropriate storage conditions. | 1. Incorporate charged lipids into the formulation to increase electrostatic repulsion. 2. Dilute the nanoparticle suspension.[17] 3. Store at recommended temperatures (often 4°C) and protect from light.[17] |
| Inconsistent Particle Size | 1. Inadequate homogenization/sonication. 2. Issues with the extrusion process. | 1. Ensure sufficient energy input during sonication or homogenization to form smaller, more uniform vesicles. 2. Check the integrity of the polycarbonate membranes used for extrusion and ensure the process is carried out above the lipid transition temperature. |
Troubleshooting In-Vitro Permeability Assays (Caco-2 Model)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Permeability (Papp) Values | 1. Inconsistent Caco-2 cell monolayer integrity. 2. Issues with the analytical method for quantification. | 1. Regularly monitor the transepithelial electrical resistance (TEER) to ensure monolayer confluence and integrity.[18] 2. Validate your HPLC method for linearity, accuracy, and precision in the relevant concentration range.[19] |
| Low Recovery of the Compound | 1. Binding of this compound to the plate or filter. 2. Cellular metabolism of the compound. | 1. Use low-binding plates. Include a mass balance calculation to account for all the compound. 2. Analyze samples for known metabolites of catechins to determine if biotransformation is occurring. |
| Unexpectedly High Permeability | 1. Compromised monolayer integrity. 2. Efflux pump inhibition by formulation components. | 1. Perform a Lucifer Yellow rejection assay to confirm tight junction integrity.[18] 2. Evaluate the effect of your formulation's excipients on known efflux transporters like P-glycoprotein. |
Part 3: Key Experimental Protocols
These protocols provide a starting point for your experiments. Due to the limited availability of data specifically for this compound, these are adapted from established methods for similar flavonoids.
Protocol 1: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)
This protocol is adapted for hydrophobic compounds.[20]
Objective: To encapsulate the hydrophobic this compound into liposomes to improve its aqueous dispersibility and stability.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soybean or egg)
-
Cholesterol
-
Chloroform and Methanol (HPLC grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine, cholesterol, and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A common starting molar ratio is 7:3 for phosphatidylcholine to cholesterol.
-
Attach the flask to a rotary evaporator.
-
Remove the organic solvent under reduced pressure at a temperature above the lipid's transition temperature (e.g., 40°C) until a thin, dry lipid film is formed on the flask's inner surface.
-
Further dry the film under a stream of nitrogen and then in a vacuum oven overnight to remove residual solvent.[20]
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid's transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator until the suspension becomes clear.
-
For a more uniform size distribution, extrude the suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Calculate the encapsulation efficiency (%EE) by quantifying the amount of encapsulated drug and the total drug used.
-
Diagram 1: Liposomal Encapsulation Workflow
Caption: Workflow for preparing and characterizing this compound-loaded liposomes.
Protocol 2: In-Vitro Intestinal Permeability Assessment using Caco-2 Cells
This protocol is based on established Caco-2 permeability assays.[18][21][22]
Objective: To evaluate the intestinal permeability of free and formulated this compound.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements (e.g., DMEM, FBS, non-essential amino acids)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Lucifer Yellow
-
HPLC system for quantification
Procedure:
-
Cell Culture and Seeding:
-
Monolayer Differentiation and Integrity Check:
-
Culture the cells on the inserts for approximately 21 days to allow for differentiation and formation of a polarized monolayer.[18]
-
Confirm monolayer integrity by measuring the TEER. The TEER values should be stable and above a predetermined threshold.
-
Additionally, perform a Lucifer Yellow rejection assay to confirm the integrity of the tight junctions.[18]
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound (free or formulated this compound) to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C on an orbital shaker.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh buffer.
-
At the end of the experiment, collect samples from both the apical and basolateral chambers.
-
-
Quantification and Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
-
Diagram 2: Caco-2 Permeability Assay Logic
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant evaluation of O-methylated metabolites of catechin, epicatechin and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Showing Compound 3'-Methylcatechin (FDB021479) - FooDB [foodb.ca]
- 4. A preliminary investigation of the impact of catechol-O-methyltransferase genotype on the absorption and metabolism of green tea catechins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond Antioxidant Activity: Redox Properties of Catechins May Affect Changes in the DNA Methylation Profile—The Example of SRXN1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. repo.unand.ac.id [repo.unand.ac.id]
- 10. Stability of the flavan-3-ols epicatechin and catechin and related dimeric procyanidins derived from cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Advances in Nanodelivery of Green Tea Catechins to Enhance the Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hiyka.com [hiyka.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. archives.ijper.org [archives.ijper.org]
- 20. protocols.io [protocols.io]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 22. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating 3'-O-Methylcatechin Interference in Antioxidant Assays
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with 3'-O-Methylcatechin in common antioxidant assays. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental results. Our focus is on not just identifying problems, but understanding their chemical basis to empower you with robust solutions.
Frequently Asked Questions (FAQs)
Q1: My antioxidant capacity readings for a sample containing this compound are lower than expected compared to its parent compound, catechin. Is this normal?
A1: Yes, this is an expected result. The antioxidant activity of catechins is largely attributed to the number and arrangement of hydroxyl (-OH) groups on their B-ring, which can donate hydrogen atoms to neutralize free radicals. In this compound, the hydroxyl group at the 3' position is replaced by a methoxy (-OCH₃) group. This modification reduces the molecule's hydrogen-donating capacity, leading to a decreased antioxidant activity in assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Q2: I'm observing inconsistent or unexpectedly high results in my FRAP assay when testing this compound. What could be the cause?
A2: The Ferric Reducing Antioxidant Power (FRAP) assay operates at an acidic pH (around 3.6) and measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). While this compound has reduced antioxidant activity, it can still participate in this reaction. However, flavonoids, including catechins and their derivatives, can also chelate metal ions. This chelation can sometimes interfere with the reaction between the antioxidant and the iron complex, leading to variable results. Additionally, some components in complex samples might precipitate under the acidic conditions of the FRAP assay, causing turbidity and interfering with spectrophotometric readings.[1]
Q3: Could the color of my this compound sample be interfering with my colorimetric antioxidant assays?
A3: It is possible, especially if you are working with extracts or impure samples. Flavonoids can absorb light in the visible range, and if the absorption spectrum of your sample overlaps with the wavelength at which the assay's chromogen is measured (e.g., ~517 nm for DPPH, ~734 nm for ABTS), it can lead to inaccurate results.[2] To mitigate this, it is crucial to run a sample blank (the sample in the assay medium without the radical or metal complex) and subtract its absorbance from the test reading.
Q4: Can this compound act as a pro-oxidant in some antioxidant assays?
A4: Under certain conditions, particularly in the presence of transition metal ions like copper (Cu²⁺), catechins can exhibit pro-oxidant activity.[3] This can lead to the generation of reactive oxygen species, which might interfere with the chemistry of assays like the Oxygen Radical Absorbance Capacity (ORAC) assay, where a fluorescent probe is used to measure the quenching of peroxyl radicals. While the methylation at the 3' position might alter this pro-oxidant potential compared to the parent catechin, it is a factor to consider, especially in complex biological samples.
Troubleshooting Guides
This section provides detailed solutions for specific issues encountered when using this compound in common antioxidant assays.
Issue 1: Inaccurate Results in DPPH and ABTS Assays
-
Explanation: this compound, like other flavonoids, has a UV-Vis absorption spectrum. If this spectrum overlaps with the absorbance maximum of the DPPH (around 517 nm) or ABTS (around 734 nm) radical, it can lead to an underestimation or overestimation of antioxidant capacity.[2]
-
Troubleshooting & Optimization:
-
Run a Sample Blank: Prepare a control containing your sample and the assay solvent but without the DPPH or ABTS radical.
-
Measure Absorbance: Read the absorbance of the sample blank at the respective assay wavelength.
-
Correct for Background Absorbance: Subtract the absorbance of the sample blank from the absorbance of your test sample.
-
-
Explanation: The methylation of the 3'-hydroxyl group can affect the reaction kinetics between this compound and the DPPH or ABTS radicals. The reaction may not reach its endpoint within the standard incubation time, leading to an underestimation of the antioxidant capacity.
-
Troubleshooting & Optimization:
-
Perform a Kinetic Study: Monitor the absorbance of the reaction mixture at several time points until the reading stabilizes.
-
Adjust Incubation Time: Based on the kinetic study, determine the optimal incubation time for your specific sample and adjust the protocol accordingly.
-
Caption: Workflow for correcting spectral interference.
Issue 2: Unreliable Results in the FRAP Assay
-
Explanation: Flavonoids can chelate iron. This can interfere with the formation of the colored ferrous-TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) complex, which is the basis of detection in the FRAP assay. The chelation of iron by this compound may lead to either an underestimation or overestimation of its reducing power, depending on the stability of the formed complex and its redox properties.
-
Troubleshooting & Optimization:
-
Standard Addition Method: To assess the extent of interference, spike your sample with a known concentration of a standard antioxidant (e.g., Trolox) and measure the recovery. Low or excessively high recovery may indicate interference.
-
Consider Alternative Assays: If significant interference is suspected, consider using an antioxidant assay that does not rely on metal chelation, such as the DPPH or ABTS assay, for comparison.
-
-
Explanation: The FRAP assay is performed under acidic conditions (pH 3.6). If your sample contains components that are not soluble at this pH, they may precipitate, causing turbidity and leading to erroneously high absorbance readings.[1]
-
Troubleshooting & Optimization:
-
Centrifuge or Filter: Before reading the absorbance, centrifuge your samples at high speed or filter them through a 0.22 µm syringe filter to remove any precipitate.
-
Solvent Optimization: Ensure that your sample is completely dissolved in a suitable solvent before adding it to the FRAP reagent.
-
Caption: Troubleshooting logic for the FRAP assay.
Issue 3: Anomalous Findings in the ORAC Assay
-
Explanation: In the presence of certain metal ions, catechins can act as pro-oxidants, generating reactive oxygen species.[3] The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals and protect a fluorescent probe from degradation. If this compound exhibits pro-oxidant behavior in your sample matrix, it could accelerate the degradation of the fluorescent probe, leading to an underestimation of its true antioxidant capacity.
-
Troubleshooting & Optimization:
-
Include a Chelating Agent: Add a chelating agent such as EDTA to your reaction mixture to sequester any contaminating metal ions that could be promoting pro-oxidant activity.
-
Use a Positive Control: Always run a well-characterized antioxidant standard (e.g., Trolox) alongside your samples to ensure the assay is performing correctly.
-
Evaluate Different Concentrations: Test a range of concentrations of this compound. Pro-oxidant effects are sometimes concentration-dependent.
-
Data Summary
The following table summarizes the key characteristics of the discussed antioxidant assays and the potential for interference by this compound.
| Assay | Principle | Wavelength | Potential Interference from this compound |
| DPPH | Hydrogen atom transfer | ~517 nm | Spectral overlap, slow reaction kinetics |
| ABTS | Electron transfer | ~734 nm | Spectral overlap, slow reaction kinetics |
| FRAP | Ferric ion reduction | ~593 nm | Metal chelation, sample precipitation at low pH |
| ORAC | Peroxyl radical scavenging | Ex: 485 nm, Em: 520 nm | Potential pro-oxidant activity in the presence of metal ions |
Experimental Protocols
Standardized DPPH Assay Protocol
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve this compound in methanol to achieve a range of concentrations.
-
Assay Procedure:
-
Add 100 µL of the this compound solution to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
For the sample blank, add 100 µL of the this compound solution and 100 µL of methanol.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes (or the optimized time from a kinetic study).
-
Measurement: Read the absorbance at 517 nm.[4]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula provided in the workflow diagram above.
Standardized ABTS Assay Protocol
-
Reagent Preparation: Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Dissolve this compound in ethanol to obtain a range of concentrations.
-
Assay Procedure:
-
Add 20 µL of the this compound solution to a 96-well plate.
-
Add 180 µL of the diluted ABTS radical solution.
-
Prepare a sample blank with 20 µL of the sample and 180 µL of ethanol.
-
-
Incubation: Incubate at room temperature for 6 minutes.
-
Measurement: Read the absorbance at 734 nm.[5]
-
Calculation: Similar to the DPPH assay, correct for the sample blank and calculate the percent inhibition.
Standardized FRAP Assay Protocol
-
Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[6] Warm the reagent to 37°C before use.
-
Sample Preparation: Dissolve this compound in a suitable solvent.
-
Assay Procedure:
-
Add 20 µL of the sample to a 96-well plate.
-
Add 180 µL of the FRAP reagent.
-
-
Incubation: Incubate at 37°C for 4 minutes.
-
Measurement: Read the absorbance at 593 nm.[6]
-
Calculation: Construct a standard curve using a known antioxidant like Trolox or FeSO₄ and determine the FRAP value of the sample.
Standardized ORAC Assay Protocol
-
Reagent Preparation: Prepare a fluorescein working solution, a peroxyl radical initiator (AAPH), and a Trolox standard according to the manufacturer's instructions.
-
Sample Preparation: Dissolve this compound in the assay buffer.
-
Assay Procedure:
-
Add 25 µL of the sample or Trolox standard to a black 96-well plate.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of AAPH solution.
-
-
Measurement: Immediately begin reading the fluorescence kinetically every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).[7][8]
-
Calculation: Calculate the area under the curve (AUC) for the sample and the Trolox standards. Plot the net AUC against the Trolox concentration to create a standard curve and determine the ORAC value of the sample.
References
-
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH. [Link]
-
Showing metabocard for 3'-O-methyl-(-)-epicatechin (HMDB0029175). Human Metabolome Database. [Link]
-
Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes. (2020). NIH. [Link]
-
This compound. PubChem. [Link]
-
Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution. (2020). ResearchGate. [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (2020). NIH. [Link]
-
Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io. [Link]
-
Evaluation of the antioxidant activity of flavonoids by 'Ferric Reducing Antioxidant Power' assay and cyclic voltammetry. (2000). ResearchGate. [Link]
-
ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content. (2010). PubMed. [Link]
-
STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. ResearchGate. [Link]
-
Spectral analysis allows using the DPPH* UV–Vis assay to estimate antioxidant activity of colored compounds. (2020). ResearchGate. [Link]
-
ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: Relationship between total polyphenol and individual catechin content. (2010). ResearchGate. [Link]
-
DPPH Antioxidant Assay. G-Biosciences. [Link]
-
ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
-
Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. (2022). NIH. [Link]
-
OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc.. [Link]
-
Spectral analysis allows using the DPPH* UV–Vis assay to estimate antioxidant activity of colored compounds. (2020). Semantic Scholar. [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences. [Link]
-
Showing metabocard for this compound (HMDB0041507). Human Metabolome Database. [Link]
-
Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. (2022). PubMed Central. [Link]
-
ORAC Assay Protocol. Scribd. [Link]
-
Green Tea: Antioxidant vs. Pro-Oxidant Activity. (2023). MDPI. [Link]
-
Prooxidative Activities of Tea Catechins in the Presence of Cu 2+. (2010). ResearchGate. [Link]
-
ABTS˙+ Antioxidant Assay. University of California, Santa Cruz. [Link]
-
Ferric reducing antioxidant parameter (FRAP) activity, separation of the flavonoids fraction and folin-ciocalteau assay of A. (2023). ResearchGate. [Link]
-
Antioxidant Assay: The DPPH Method. University of Alabama in Huntsville. [Link]
-
ORAC Assay. G-Biosciences. [Link]
-
ORAC assay measures antioxidant capacity. (2022). BMG Labtech. [Link]
-
Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Abbexa. [Link]
-
DPPH Antioxidant Assay Kit. Zen-Bio. [Link]
-
antioxidant activity of flavonoids of different polarity, assayed by modified abts cation radical decolorization. SciSpace. [Link]
-
Evaluation of the antioxidant and pro-oxidant effects of tea catechin oxypolymers. (2001). PubMed. [Link]
-
Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution. (2020). PubMed Central. [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2022). NIH. [Link]
-
This compound. Chemsrc. [Link]
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- 8. scribd.com [scribd.com]
Technical Support Center: Minimizing Epimerization of 3'-O-Methylcatechin During Extraction
Document ID: TSC-2026-01-23-CATECHIN Version: 1.0
Fundamental Principles: Understanding Catechin Epimerization
Welcome to the technical support guide for the handling and extraction of catechins, with a specific focus on 3'-O-Methylcatechin. This document is designed for researchers, scientists, and drug development professionals who require high-purity catechin extracts for their work. Maintaining the stereochemical integrity of these molecules is paramount, as alterations can significantly impact their biological activity.
One of the most common challenges encountered during the extraction of flavan-3-ols like this compound is epimerization . This is a chemical process where the stereochemistry at a single chiral center of the molecule inverts. For catechins, this transformation primarily occurs at the C2 position of the C-ring, converting the naturally occurring trans-configuration (catechins) into the cis-configuration (epicatechins), and vice-versa.[1] For instance, (-)-epigallocatechin gallate (EGCG) can convert to its epimer, (-)-gallocatechin gallate (GCG).[1] This seemingly minor change can have profound effects on the compound's biological efficacy and physicochemical properties, leading to inconsistent and unreliable experimental outcomes.[2]
The primary drivers of epimerization during extraction are elevated temperature and neutral to alkaline pH conditions.[2][3] Heat provides the necessary activation energy for the C-ring to open and then re-close in the opposite configuration, while pH influences the stability of the molecule, with degradation and epimerization occurring more readily under neutral or alkaline conditions.[2][4]
As a Senior Application Scientist, my primary advice is to control your extraction environment meticulously. Think of catechins as sensitive reagents. Every degree of temperature and every tenth of a pH point matters. Understanding the "why" behind these controls—the chemical mechanisms at play—is the first step toward mastering your extraction and ensuring the integrity of your results.
The Mechanism of Epimerization
The epimerization of catechins is significantly accelerated by heat and pH.[3] The process involves the conversion at the C2 position, which bridges the B and C rings of the flavonoid structure.[1] This guide will provide you with the necessary tools and knowledge to mitigate this unwanted chemical transformation.
Caption: Factors driving the epimerization of this compound.
Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during the extraction of this compound.
Q1: My final extract shows a significant peak corresponding to the epimer of this compound in my HPLC analysis. What is the most likely cause?
A1: The presence of high levels of the epimer is a classic sign that your extraction conditions are too harsh. The two most probable causes are:
-
Excessive Temperature: Heating during extraction significantly accelerates the rate of epimerization.[2] For many catechin extractions using hot water, temperatures above 80°C lead to a notable increase in epimer formation.[2][5]
-
Incorrect pH: Catechins are most stable in acidic conditions.[2][6] If your extraction solvent is neutral or alkaline (pH > 6), you are creating an environment that favors epimerization.[2] This is a common issue when using unbuffered water, especially tap water, which can have a neutral or slightly alkaline pH and may contain metal ions that can also catalyze the reaction.[7][8]
Q2: I'm trying to increase my extraction yield by raising the temperature, but my epimer levels are also increasing. How can I balance yield and purity?
A2: This is a common trade-off. While higher temperatures can improve solvent penetration and increase the overall yield of catechins, they also promote degradation and epimerization.[9][10] To optimize this balance, consider the following:
-
Adopt a Non-Thermal Extraction Method: Techniques like Ultrasound-Assisted Extraction (UAE) are highly effective. UAE uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and release of intracellular compounds at lower temperatures.[11][12] This allows for high extraction efficiency without the thermal degradation associated with methods like Soxhlet or simple boiling.[11]
-
Optimize Hot Water Extraction: If you must use hot water extraction, empirical data suggests that a temperature of 80°C for approximately 30 minutes provides a good compromise between catechin yield and minimal epimerization.[5][9]
-
Use a Co-solvent: Employing a hydroalcoholic solvent (e.g., 50-80% ethanol in water) can increase extraction efficiency at lower temperatures compared to using 100% water.[13]
Q3: What is the ideal solvent system for minimizing epimerization?
A3: The ideal solvent system should be slightly acidic. Catechins are more stable around pH 4.[6][14]
-
Recommended Solvent: A mixture of an organic solvent with acidified water is highly effective. For example, 80% methanol or ethanol with 0.1% formic or acetic acid.
-
Why Acidification is Critical: An acidic pH helps to keep the phenolic hydroxyl groups protonated, which stabilizes the flavan-3-ol structure.[15] In neutral or alkaline conditions, these groups can deprotonate, initiating reactions that lead to epimerization and degradation.[15]
Q4: Can my post-extraction processing contribute to epimerization?
A4: Absolutely. The risk of epimerization does not end once the initial extraction is complete. Any subsequent steps involving heat should be carefully managed.
-
Solvent Evaporation: When concentrating your extract, use a rotary evaporator under reduced pressure. This allows you to remove the solvent at a much lower temperature (e.g., < 40°C) than its atmospheric boiling point, preserving the integrity of the catechins.
-
Storage: Immediately after extraction, the filtrate should be rapidly cooled in an ice bath to halt any further thermal reactions.[2] For storage, keep the extract at 4°C in a dark, airtight container until analysis or further processing.
Recommended Protocols for High-Integrity Extraction
To ensure the highest purity of this compound, we recommend an Ultrasound-Assisted Extraction (UAE) method. This protocol is designed to maximize yield while minimizing thermal stress on the target molecule.
Optimized Ultrasound-Assisted Extraction (UAE) Workflow
Caption: Optimized workflow for Ultrasound-Assisted Extraction.
Step-by-Step UAE Protocol
-
Sample Preparation:
-
Freeze-dry (lyophilize) the plant material to remove water and halt enzymatic activity.
-
Grind the dried material to a fine powder (particle size < 1 mm) to maximize surface area for extraction.[5]
-
-
Extraction:
-
Prepare the extraction solvent: 80% ethanol (or methanol) in deionized water, acidified with 0.1% formic acid to achieve a pH between 3 and 4.
-
Combine the powdered sample with the solvent in a vessel at a solid-to-liquid ratio of 1:20 (w/v).[5]
-
Place the vessel in an ultrasonic bath with temperature control. Set the temperature to 35-40°C.
-
Sonicate for 30 minutes. The ultrasonic waves will facilitate cell wall disruption and enhance extraction efficiency without significant heat.[11][16]
-
-
Post-Extraction Processing:
-
Immediately after sonication, filter the mixture through a 0.45 µm filter to remove solid particulates.[2]
-
Rapidly cool the resulting filtrate in an ice bath to prevent any further degradation or epimerization.[2]
-
If concentration is needed, use a rotary evaporator with the water bath set to a maximum of 40°C.
-
Store the final extract at 4°C in an amber vial to protect from light, and analyze as soon as possible.
-
Quantitative Analysis: Verifying Your Success
The success of your extraction protocol is determined by quantifying the target compound and its epimer. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[17][18]
HPLC Method for Epimer Separation
-
System: A UHPLC or HPLC system equipped with a UV detector is suitable.[19]
-
Column: A high-resolution C18 column (e.g., particle size < 3 µm) is recommended for good separation.[2]
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% Phosphoric Acid or Formic Acid (to improve peak shape).[20]
-
Solvent B: Acetonitrile or Methanol.
-
-
Column Temperature: Maintain a stable column temperature, typically around 30-35°C, to ensure reproducible retention times.[2]
-
Detection: Set the UV detector to 280 nm, which is a common wavelength for catechin detection.
Interpreting Your Results
Successful minimization of epimerization will be evident in your chromatogram. You should see a large, sharp peak corresponding to this compound and a minimal, or ideally absent, peak for its epimer. By comparing the peak areas, you can calculate the percentage of epimerization and validate the effectiveness of your optimized protocol.
| Parameter | Conventional Hot Water Extraction (95°C) | Optimized UAE Protocol (<40°C, Acidic) |
| Temperature | High (e.g., 95°C) | Low (e.g., < 40°C) |
| pH | Neutral/Variable (e.g., pH 6-7) | Acidic (e.g., pH 3-4) |
| Typical Epimerization Rate | Can be significant (>15-20%) | Minimal (< 2-3%) |
| Extraction Time | 30-60 min | 20-30 min |
| Overall Integrity | Compromised | High |
Table 1: Comparison of a conventional, unoptimized extraction method with the recommended optimized UAE protocol. The epimerization rates are illustrative and depend on the specific catechin and matrix.
References
-
Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages. (n.d.). MDPI. Retrieved from [Link]
- Wang, H., & Helliwell, K. (2000). Epimerisation of catechins in green tea infusions. Food Chemistry.
-
Epimerization of Tea Catechins under Weakly Acidic and Alkaline Conditions. (n.d.). ResearchGate. Retrieved from [Link]
- Vuong, Q. V., Golding, J. B., Stathopoulos, C. E., Nguyen, M. H., & Roach, P. D. (2011). Optimizing conditions for the extraction of catechins from green tea using hot water.
- Tachibana, H. (n.d.). Epimerization of Green Tea Catechins During Brewing Does Not Affect the Ability to Poison Human Type II Topoisomerases. Chemical Research in Toxicology.
- An, K., Ilbakkal, B., & Çavuş, M. (2023). Effects of ultrasound-assisted extraction procedure on total phenolics, catechin and caffeine content of green tea extracts. CABI Digital Library.
-
Frontiers in Pharmacology. (2021). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers. Retrieved from [Link]
- Sricharoen, P., Techawongstien, S., & Chanthai, S. (2021). Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand). Molecules, 26(19), 6031.
-
Separation and Detection of Catechins and Epicatechins in Shanxi Aged Vinegar Using Solid-Phase Extraction and Hydrophobic Deep Eutectic Solvents Combined with HPLC. (n.d.). MDPI. Retrieved from [Link]
- Impact of ultrasound-assisted extraction of polyphenols and caffeine from green tea leaves using high-performance thin-layer chromatography. (2023). Phytochemical Analysis.
-
Effect of pH on extraction yield of flavonoids from Solanum ferox.... (n.d.). ResearchGate. Retrieved from [Link]
- Optimizing catechin extraction from green tea waste: Comparative analysis of hot water, ultrasound-assisted, and ethanol methods for enhanced antioxidant recovery. (2023). Food Science & Nutrition.
-
This compound (HMDB0041507). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Effect of Solvent pH on Antioxidant and Phytochemical Activities of Mulhatti Aerial Parts (Glycyrrhiza glabra L.). (n.d.). Open Access Pub. Retrieved from [Link]
- Epimerization of Tea Catechins and O-Methylated Derivatives of (−)-Epigallocatechin-3-O-gallate. (2003). Journal of Agricultural and Food Chemistry.
-
General method for extracting and separating catechins from tea leaves[20]. (n.d.). ResearchGate. Retrieved from [Link]
- Luo, Z., Murray, B. S., Ross, A.-L., Povey, M. J. W., Morgan, M. R. A., & Day, A. J. (2012). Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers. Colloids and Surfaces B: Biointerfaces, 92, 84–90.
-
Extraction of Catechins from Green Tea Using Ultrasound. (n.d.). ResearchGate. Retrieved from [Link]
-
Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? (n.d.). MDPI. Retrieved from [Link]
- Maeda-Yamamoto, M., Kawahara, H., Tahara, N., Sano, M., & Suzuki, M. (2003). Epimerization of tea catechins and O-methylated derivatives of (-)-epigallocatechin-3-O-gallate. Journal of Agricultural and Food Chemistry, 51(13), 3766–3770.
- Lee, L. S., Lee, N., Kim, Y. C., Lee, J., & Kim, Y. (2013). Optimization of Ultrasonic Extraction of Phenolic Antioxidants from Green Tea Using Response Surface Methodology. Molecules, 18(11), 13530–13545.
- Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages. (2024). Preprints.org.
- Li, N., Taylor, L. S., Ferruzzi, M. G., & Mauer, L. J. (2012). Kinetic study of catechin stability: effects of pH, concentration, and temperature. Journal of Agricultural and Food Chemistry, 60(51), 12531–12539.
-
3'-O-methyl-(-)-epicatechin (HMDB0029175). (n.d.). Human Metabolome Database. Retrieved from [Link]
- Extraction of caffeine and catechins using microwave-assisted and ultrasonic extraction from green tea leaves: an optimization study by the IV-optimal design. (2019). Food Science & Nutrition.
- Zhu, Q. Y., Holt, R. R., Lazarus, S. A., Ensunsa, J. L., Hammerstone, J. F., Schmitz, H. H., & Keen, C. L. (2002). Stability of the flavan-3-ols epicatechin and catechin and related dimeric procyanidins derived from cocoa. Journal of Agricultural and Food Chemistry, 50(6), 1700–1705.
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an HPLC Method for 3'-O-Methylcatechin Analysis
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for 3'-O-Methylcatechin
This compound is a methylated metabolite of catechin, a flavonoid abundant in tea, cocoa, and various fruits. The methylation of catechins is a critical metabolic step that can significantly alter their bioavailability, bioactivity, and therapeutic potential. As interest grows in the pharmacological effects of these metabolites, from antioxidant to anti-inflammatory properties, the need for a robust, reliable, and precise analytical method for their quantification becomes paramount. High-Performance Liquid Chromatography (HPLC) coupled with UV detection stands as the gold standard for this purpose due to its high resolving power, sensitivity, and reproducibility.[1]
However, simply developing an HPLC method is insufficient. For data to be considered reliable and scientifically sound, especially in a regulatory or drug development context, the method must undergo a rigorous validation process. This guide provides an in-depth, experience-driven walkthrough of the validation of an HPLC method for the quantitative analysis of this compound. We will explore the "why" behind each validation parameter, provide detailed experimental protocols, and compare the performance of HPLC with alternative technologies, grounding our discussion in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]
The Foundation: A Proposed HPLC-UV Method
Before validation can commence, a stable and optimized analytical method must be established. Based on common practices for flavonoid analysis, we propose the following Reversed-Phase HPLC (RP-HPLC) method as our starting point.[4][5]
| Parameter | Specification | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for moderately polar compounds like catechins. The column dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | An acidified aqueous mobile phase suppresses the ionization of phenolic hydroxyl groups, leading to sharper, more symmetrical peaks. Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient Elution | 10% B to 40% B over 20 minutes | A gradient is necessary to elute this compound with a reasonable retention time while ensuring separation from parent catechins and other potential matrix components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Detection | UV-Vis Diode Array Detector (DAD) at 280 nm | Catechins exhibit strong UV absorbance around 280 nm, offering high sensitivity for detection.[6] A DAD allows for peak purity analysis. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
The Validation Master Plan: A Framework for Trust
The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] The ICH Q2(R1) guideline provides a comprehensive framework for this process, which we will follow meticulously.[7][8]
Our validation plan is a systematic journey to characterize the method's performance.
Caption: Workflow for HPLC Method Validation based on ICH Q2(R1).
Section 1: Core Validation Parameters - Experimental Protocols & Acceptance Criteria
Specificity / Selectivity
Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. It proves that the peak you are measuring is solely your analyte of interest.
Experimental Protocol:
-
Blank Analysis: Analyze a sample of the matrix (e.g., plasma, formulation buffer) without the analyte to ensure no interfering peaks are present at the retention time of this compound.
-
Stress Testing (For Stability-Indicating Methods): Subject a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
Analysis of Stressed Sample: Analyze the stressed sample to ensure that the main analyte peak is well-separated from any degradation product peaks. Resolution (Rs) between the analyte and the closest eluting peak should be calculated.
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) to assess the peak purity of this compound in both standard and stressed samples. The purity angle should be less than the purity threshold.
Acceptance Criteria:
-
No significant interfering peaks at the retention time of the analyte in the blank chromatogram.
-
Resolution (Rs) > 2.0 between the analyte peak and the closest potential interferent (e.g., parent catechin, degradation product).
-
Peak purity analysis passes (Purity Angle < Purity Threshold).
Linearity & Range
Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of a this compound reference standard in a suitable solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. For an assay, this range typically spans 80% to 120% of the expected sample concentration.[9]
-
Analysis: Inject each standard in triplicate.
-
Data Analysis: Plot the mean peak area against the known concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).
Acceptance Criteria:
-
Correlation coefficient (r) ≥ 0.999.
-
The y-intercept should be minimal (not significantly different from zero).
-
Visual inspection of the plot should confirm a linear relationship.
Accuracy (as Recovery)
Why it's critical: Accuracy measures the closeness of the test results to the true value. It is typically determined by spiking a sample matrix with a known amount of the analyte and measuring the recovery.
Experimental Protocol:
-
Sample Preparation: Prepare a blank matrix sample (placebo).
-
Spiking: Spike the blank matrix with the this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare at least three replicates at each level.
-
Analysis: Analyze the spiked samples and quantify the concentration using the previously established calibration curve.
-
Calculation: Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
Acceptance Criteria:
-
Mean percent recovery should be within 98.0% to 102.0%.
-
The Relative Standard Deviation (RSD) for the recovery at each level should be ≤ 2.0%.[10]
Precision
Why it's critical: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
A. Repeatability (Intra-assay Precision):
-
Prepare a minimum of six samples at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and RSD of the results.
-
-
B. Intermediate Precision (Inter-assay Ruggedness):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments using statistical tests (e.g., F-test for variance, t-test for means) to assess the impact of these variables.
-
Calculate the cumulative RSD across all conditions.
-
Acceptance Criteria:
-
Repeatability: RSD ≤ 1.0%.
-
Intermediate Precision: RSD ≤ 2.0%.[10]
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Why it's critical: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine Signal-to-Noise (S/N): Analyze samples with progressively lower concentrations of this compound.
-
Software Calculation: Use the chromatography data system (CDS) software to measure the height of the analyte peak (Signal, H) and the noise in the baseline around the peak (Noise, h).
-
LOD Estimation: The concentration that yields an S/N ratio of approximately 3:1.
-
LOQ Estimation: The concentration that yields an S/N ratio of approximately 10:1.
-
Confirmation: To confirm the LOQ, analyze at least six samples prepared at the estimated LOQ concentration. The accuracy and precision at this concentration must meet predefined criteria.
Acceptance Criteria:
-
LOD: S/N ratio ≥ 3.
-
LOQ: S/N ratio ≥ 10.
-
Precision (RSD) at the LOQ should be ≤ 10%.
-
Accuracy (Recovery) at the LOQ should be within 80-120%.
Robustness
Why it's critical: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify Parameters: Select critical HPLC parameters to vary, such as:
-
Mobile phase composition (e.g., ±2% acetonitrile).
-
Mobile phase pH (e.g., ±0.2 units).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Systematic Variation: Analyze a standard solution while systematically altering one parameter at a time.
-
Monitor Performance: Evaluate the effect of these changes on key system suitability parameters like retention time, peak tailing, and resolution.
Acceptance Criteria:
-
System suitability parameters (see below) must remain within acceptable limits for all tested variations.
-
The quantitative result should not change significantly (e.g., < 2% deviation from the nominal result).
Section 2: Ensuring Daily Performance - The System Suitability Test (SST)
Why it's critical: While validation demonstrates the method is suitable, a System Suitability Test (SST) is performed before each analytical run to prove that the entire system (instrument, column, mobile phase) is operating correctly at that moment.[11][12] It is the self-validating mechanism that ensures the trustworthiness of daily results.
SST Protocol & Acceptance Criteria: Before analyzing any samples, a standard solution of this compound (and potentially a closely related compound like catechin for resolution checks) is injected five or six times. The following parameters are evaluated:
| SST Parameter | Acceptance Criterion | Rationale |
| Precision/Repeatability | RSD of peak areas ≤ 2.0% (for n≥5 injections) | Demonstrates the stability and reproducibility of the injector and detector.[13] |
| Tailing Factor (Tf) | Tf ≤ 2.0 | Ensures peak symmetry, which is critical for accurate peak integration.[13] |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and indicates the sharpness of the peak. |
| Resolution (Rs) | Rs > 2.0 (between analyte and nearest peak) | Confirms that the analyte is adequately separated from other components for accurate quantification.[13] |
Section 3: Summarizing Performance & Comparison
A validated method's performance can be concisely summarized. Below is a table of hypothetical (but realistic) results for our validated this compound method.
Table 1: Summary of HPLC Method Validation Data
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | Rs > 2.5; Peak Purity > 99.5% | Rs > 2.0; Pass | Pass |
| Linearity (r²) | 0.9998 | ≥ 0.999 | Pass |
| Range | 1.0 - 100 µg/mL | - | Established |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% | Pass |
| Precision (Repeatability RSD) | 0.65% | ≤ 1.0% | Pass |
| Precision (Intermediate RSD) | 1.2% | ≤ 2.0% | Pass |
| LOD | 0.3 µg/mL (S/N = 3.3) | S/N ≥ 3 | Pass |
| LOQ | 1.0 µg/mL (S/N = 10.5) | S/N ≥ 10 | Pass |
| Robustness | System suitability passed all variations | Pass | Pass |
Comparison with Alternative Analytical Techniques
While HPLC-UV is a robust and widely accessible technique, other methods exist for flavonoid analysis.[14][15] The choice of method depends on the specific research question, required sensitivity, and available resources.
Caption: Comparison of common analytical techniques for flavonoid analysis.
-
UPLC (Ultra-Performance Liquid Chromatography): Utilizes smaller particle size columns (<2 µm) to achieve faster run times and higher resolution than conventional HPLC. It's an excellent alternative when sample throughput is a priority.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Offers unparalleled sensitivity and selectivity by coupling chromatographic separation with mass-based detection.[1] It is the method of choice for analyzing trace levels of metabolites in complex biological matrices like plasma or urine. However, the cost and complexity are significantly higher.
Conclusion
The validation process confirms that our proposed HPLC-UV method is specific, linear, accurate, precise, and robust for the quantitative determination of this compound. By adhering to the principles outlined in the ICH Q2(R1) guidelines, we have established a self-validating system where routine System Suitability Tests ensure the ongoing integrity of the data generated. This validated method provides a reliable and accessible tool for researchers in pharmacology, food science, and drug development, enabling the confident quantification of this important catechin metabolite. For routine quality control and formulation assays, this HPLC-UV method offers an optimal balance of performance and cost-effectiveness. For bioanalytical studies requiring higher sensitivity, adapting this method to an LC-MS/MS platform would be the logical next step.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link][2]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link][3]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Available from: [Link][7]
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Jantrawut, P., et al. (2021). Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang. Molecules. Available from: [Link][4]
-
Pharma Knowledge TV. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available from: [Link][8]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link][9]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link][16]
-
Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Available from: [Link]
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International Journal of Research and Applied Science & Engineering Technology. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. Available from: [Link][11]
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International Council for Harmonisation. Quality Guidelines. Available from: [Link][17]
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Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link][12]
-
ResearchGate. (2025). Validation of Method for Determining O-methylated Catechin in 'Benifuuki' Green Tea (Camellia sinensis L.) by Interlaboratory Study. Available from: [Link][18]
-
Frontiers in Chemistry. (2021). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Available from: [Link][19]
-
ResearchGate. (2025). Development and optimization of an HPLC method for the routine analysis of catechins, caffeine, and gallic acid in tea (Camellia sinensis). Available from: [Link][5]
-
ResearchGate. (2022). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. Available from: [Link][14]
-
Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Available from: [Link]
-
MicroSolv. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available from: [Link][13]
-
Journal of Food Measurement and Characterization. (2021). An HPLC Method for Detection of 17 Characteristic Components in Tea Extract. Available from: [Link][6]
-
Indian Journal of Pharmaceutical Education and Research. (2020). Fast HPLC-DAD Method for Estimation of Catechin for Standardization of Extracts and Antiasthmatic Polyherbal Formulations Containing Albizia lebbeck. Available from: [Link][20]
-
MDPI. (2022). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. Available from: [Link][15]
-
National Institutes of Health. (2018). Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. Available from: [Link][21]
-
Journal of Validation Technology. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link][10]
-
Journal of Pharmaceutical and Applied Chemistry. (2017). Modern Chromatographic Methods for Determination Flavonoids. Available from: [Link][1]
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A Comprehensive Guide to the Characterization of 3'-O-Methylcatechin Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3'-O-Methylcatechin
This compound is a methylated derivative of catechin, a flavonoid polyphenol found in various plants.[1] As a metabolite of catechin, it plays a role in the biological activity and pharmacokinetic profile of tea catechins and other dietary flavonoids.[1][2] Given its significance, a well-characterized reference standard is paramount for accurate quantification and identification in complex matrices such as plasma, tissues, and food products.[2]
Physicochemical and Structural Characterization
A fundamental aspect of any reference standard is the confirmation of its chemical structure and fundamental physical properties. For this compound, this involves a multi-faceted approach.
Structural Elucidation: The identity of this compound is unequivocally established through a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides the exact mass and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the precise arrangement of atoms within the molecule.
Physicochemical Properties: Basic physical constants serve as initial indicators of a substance's identity and purity.
| Property | Value | Source |
| Molecular Formula | C16H16O6 | PubChem[1] |
| Molecular Weight | 304.29 g/mol | PubChem[1] |
| Monoisotopic Mass | 304.0947 g/mol | LGC Standards[3] |
| IUPAC Name | (2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | PubChem[1] |
| Appearance | Typically a solid | General Knowledge |
| Solubility | Soluble in polar organic solvents like methanol and ethanol | General Knowledge |
Analytical Characterization: A Comparative Approach
The qualification of a this compound reference standard necessitates a rigorous analytical workflow. This section compares the primary methodologies employed for purity assessment and quantification, highlighting their respective strengths.
Workflow for Reference Standard Characterization
Caption: A typical workflow for the comprehensive characterization and certification of a chemical reference standard.
Chromatographic Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a reference material by separating the main component from any potential impurities.
Principle: The method leverages the differential partitioning of the analyte and impurities between a stationary phase (e.g., C18 column) and a mobile phase. The area percentage of the main peak relative to the total peak area provides a measure of chromatographic purity.
Experimental Protocol: HPLC-UV Purity Method
-
System Preparation: An HPLC system equipped with a UV detector is used.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically employed.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common choice for flavonoid analysis.
-
Flow Rate: A standard flow rate of 1.0 mL/min is used.
-
Detection: UV detection is set at the maximum absorbance wavelength for this compound (typically around 280 nm).
-
Sample Preparation: A stock solution of the reference standard is prepared in methanol at a concentration of approximately 1 mg/mL.
-
Injection: A 10 µL injection volume is used.
-
Data Analysis: The peak area of this compound is compared to the total area of all observed peaks to calculate the purity.
Comparison with an Alternative Method: Ultra-High-Performance Liquid Chromatography (UPLC)
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | <2 µm |
| Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter |
| Solvent Consumption | Higher | Lower |
| System Pressure | Lower | Higher |
Insight: While HPLC provides reliable purity data, UPLC offers higher resolution and faster analysis times, making it a superior alternative for high-throughput screening and the detection of trace impurities.
Absolute Quantification by Quantitative NMR (qNMR)
For the highest level of accuracy in potency assignment, quantitative NMR (qNMR) is the preferred method. It is a primary ratio method of measurement, allowing for direct quantification without the need for a specific reference standard of the same compound.
Principle: qNMR relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard with a known concentration, the absolute purity or concentration of the analyte can be determined.
Experimental Protocol: ¹H-qNMR for Potency
-
Internal Standard Selection: A certified internal standard (e.g., maleic acid, dimethyl sulfone) that is stable, non-volatile, and has signals that do not overlap with the analyte is chosen.
-
Sample Preparation: Accurately weigh the this compound reference standard and the internal standard into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Data Processing: Carefully process the spectrum, including phasing and baseline correction.
-
Calculation: Integrate a well-resolved proton signal from this compound and a signal from the internal standard. The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Comparison with Purity by Mass Balance
| Feature | qNMR | Mass Balance |
| Principle | Direct measurement of the target analyte | Subtraction of impurities from 100% |
| Traceability | Traceable to SI units via the internal standard | Dependent on the accuracy of multiple impurity tests |
| Uncertainty | Generally lower | Can be higher due to cumulative errors |
| Speed | Relatively fast for a primary method | Time-consuming (requires multiple assays) |
Insight: qNMR offers a more direct and often more accurate determination of potency compared to the mass balance approach, which relies on the summation of multiple impurity analyses (e.g., water content, residual solvents, non-volatile residue).[4]
Stability Assessment
The stability of a reference standard is crucial for its long-term reliability. Catechins and their derivatives can be sensitive to heat, light, and air.[5] A comprehensive stability program should be in place.
Protocol: Accelerated Stability Study
-
Storage Conditions: Store aliquots of the reference standard under stressed conditions (e.g., 40°C / 75% relative humidity) and long-term storage conditions (e.g., 25°C / 60% relative humidity).[6]
-
Time Points: Analyze the standard at predetermined time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 6, 12, 24 months for long-term).
-
Analysis: At each time point, assess the purity by HPLC and potency by qNMR.
-
Evaluation: Compare the results to the initial data to determine if any significant degradation has occurred.
Decision Tree for Method Selection
Caption: A decision-making guide for selecting the appropriate analytical technique based on the specific requirements of the analysis.
Conclusion
The comprehensive characterization of a this compound reference standard is a critical undertaking that underpins the validity of scientific research and drug development activities. A multi-technique approach, integrating structural elucidation by NMR and HRMS, purity assessment by high-resolution chromatography (HPLC/UPLC), and absolute quantification by qNMR, provides the necessary rigor to establish a well-certified reference material. This guide has outlined the key experimental considerations and comparative insights to empower researchers to confidently qualify and utilize this important analytical standard.
References
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Human Metabolome Database. (n.d.). Showing metabocard for 3'-O-methyl-(-)-epicatechin (HMDB0029175). Retrieved from [Link]
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Donovan, J. L., Luthria, D. L., Stremple, P., & Waterhouse, A. L. (1999). Analysis of (+)-catechin, (-)-epicatechin and their 3'- and 4'-O-methylated analogs. A comparison of sensitive methods. Journal of Chromatography B: Biomedical Sciences and Applications, 726(1-2), 277-283. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14332899, this compound. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0041507). Retrieved from [Link]
-
Napolitano, G., et al. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. Frontiers in Plant Science. Retrieved from [Link]
-
Ganzera, M., et al. (2008). Stability testing on typical flavonoid containing herbal drugs. ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Bioavailability of Catechin and 3'-O-Methylcatechin for Researchers and Drug Development Professionals
In the realm of pharmacology and nutraceuticals, understanding the bioavailability of bioactive compounds is paramount to translating their in vitro potential to in vivo efficacy. This guide provides an in-depth, objective comparison of the bioavailability of catechin, a prominent dietary flavonoid, and its primary metabolite, 3'-O-methylcatechin. Drawing upon experimental data, we will explore the metabolic pathways, absorption kinetics, and the underlying mechanisms that differentiate these two molecules, offering valuable insights for researchers and professionals in drug development.
Introduction: The Significance of Methylation in Bioavailability
Catechins, abundant in foods and beverages like tea, wine, and various fruits, have garnered significant attention for their antioxidant and potential therapeutic properties. However, their clinical utility is often hampered by low oral bioavailability, characterized by poor absorption and extensive first-pass metabolism. A key metabolic transformation that catechins undergo is O-methylation, catalyzed by the enzyme catechol-O-methyltransferase (COMT). This process, which primarily occurs in the small intestine and liver, results in the formation of methylated metabolites, with this compound being a prominent example.[1][2]
The addition of a methyl group can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, stability, and interaction with cellular transporters. Consequently, this raises a critical question for researchers: does this metabolic conversion to this compound enhance or hinder its systemic availability compared to its parent compound, catechin? This guide aims to answer this question by synthesizing available experimental evidence.
The Metabolic Journey: From Catechin to this compound
Upon oral ingestion, catechin is subjected to a series of metabolic processes that significantly influence its journey to the systemic circulation.
Phase I and II Metabolism: The primary fate of absorbed catechin involves extensive phase II metabolism, including glucuronidation, sulfation, and methylation.[1] The methylation of the catechol group on the B-ring is a critical step, leading to the formation of this compound and 4'-O-methylcatechin.[1] This reaction is catalyzed by COMT, an enzyme prevalent in the intestinal mucosa and the liver.
The Role of Efflux Transporters: The absorption of catechins and their metabolites is further modulated by efflux transporters, such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), which actively pump substrates back into the intestinal lumen, thereby limiting their net absorption.
The metabolic conversion of catechin to this compound is a pivotal event that dictates the profile of catechin-related compounds that ultimately reach the bloodstream and target tissues.
Metabolic fate of catechin in the small intestine.
Comparative Bioavailability: Experimental Evidence
A pivotal study on the disposition of orally administered 3-O-methyl-(+)-catechin in rats revealed that it was well absorbed, with peak serum radioactivity levels observed within one hour of administration.[3] This suggests a rapid uptake from the gastrointestinal tract. The study also highlighted that the metabolism of 3-O-methyl-(+)-catechin was rapid, with the unchanged compound detected in serum only at high doses.[3] The major metabolite identified was 3,3'-O-dimethylcatechin glucuronide, indicating further metabolism of the administered methylated compound.[3]
Conversely, studies on catechin administration consistently demonstrate its low bioavailability.[4] After oral administration to rats, absorbed (+)-catechin and (-)-epicatechin are mainly present in plasma as metabolites, including nonmethylated and 3'-O-methylated conjugates.[5] The urinary excretion of total (-)-epicatechin metabolites has been shown to be significantly higher than that of (+)-catechin metabolites, suggesting stereochemistry also plays a role in bioavailability.[5]
| Compound | Key Bioavailability Findings | Supporting Evidence |
| Catechin | Generally low oral bioavailability. Extensively metabolized to glucuronidated, sulfated, and methylated conjugates in the intestine and liver. | Studies in rats show a large portion of orally administered catechin is metabolized before reaching systemic circulation.[1][2] |
| This compound | Well absorbed following oral administration in rats, with peak serum levels reached rapidly. Undergoes further metabolism, primarily to a dimethylated and glucuronidated form.[3] | A study on orally administered 3-O-methyl-(+)-catechin demonstrated its efficient absorption.[3] |
The available evidence suggests that while catechin itself has low bioavailability due to extensive first-pass metabolism, its methylated metabolite, this compound, appears to be readily absorbed when administered directly. This implies that the methylation of catechin in the enterocytes may be a crucial step for its subsequent systemic uptake.
Experimental Protocols for Bioavailability Assessment
To provide a practical framework for researchers, this section outlines the standard experimental methodologies for assessing the bioavailability of compounds like catechin and this compound.
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol is designed to determine the pharmacokinetic parameters of a test compound after oral administration.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC) of catechin and this compound following oral gavage in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats (8-10 weeks old) are commonly used. Animals should be fasted overnight before the experiment with free access to water.
-
Test Substance Administration:
-
Prepare a suspension or solution of catechin or this compound in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).
-
Administer a single oral dose of the test substance via gavage at a predetermined concentration (e.g., 50 mg/kg body weight).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Plasma concentrations of the parent compound and its metabolites are quantified using a validated analytical method, typically High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) using appropriate software.
-
In vivo pharmacokinetic study workflow.
In Vitro Caco-2 Cell Permeability Assay
This assay is a widely accepted in vitro model for predicting the intestinal permeability of compounds.
Objective: To determine the apparent permeability coefficient (Papp) of catechin and this compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assess the permeability of a low-permeability marker (e.g., Lucifer yellow) to confirm the tightness of the junctions.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound (catechin or this compound) to the apical (AP) side of the monolayer and fresh transport buffer to the basolateral (BL) side.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the BL side at various time points (e.g., 30, 60, 90, 120 minutes) and from the AP side at the end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples using HPLC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
Conclusion and Future Directions
For researchers and drug development professionals, these findings have significant implications. The methylated forms of catechins may represent more promising candidates for therapeutic development due to their improved pharmacokinetic profiles. Future research should focus on direct, head-to-head comparative bioavailability studies of catechin and this compound in preclinical models and eventually in humans to provide definitive quantitative data. Furthermore, elucidating the precise roles of specific uptake and efflux transporters in the differential absorption of these two compounds will be crucial for a complete understanding of their bioavailability and for designing strategies to further optimize their delivery and efficacy.
References
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Baba, S., Osakabe, N., Natsume, M., Muto, Y., Takizawa, T., & Terao, J. (2001). In vivo comparison of the bioavailability of (+)-catechin, (-)-epicatechin and their mixture in orally administered rats. The Journal of Nutrition, 131(11), 2885–2891. [Link]
-
Hackett, A. M., & Griffiths, L. A. (1982). The Disposition of 3-O-methyl-(+)-catechin in the Rat and the Marmoset Following Oral Administration. Xenobiotica, 12(7), 447-455. [Link]
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Chen, L., Su, J., Li, L., Wang, D., & Liu, Z. (2018). Bioavailability of Tea Catechins and Its Improvement. Molecules, 23(9), 2346. [Link]
-
Donovan, J. L., Bell, J. R., Kasim-Karakas, S., German, J. B., Walzem, R. L., Hansen, R. J., & Waterhouse, A. L. (1999). Catechin is present as metabolites in human plasma after consumption of red wine. The Journal of nutrition, 129(9), 1662–1668. [Link]
-
Crespy, V., Morand, C., Besson, C., Manach, C., Demigné, C., & Rémésy, C. (2001). Comparison of the bioavailability of quercetin and catechin in rats. The American journal of physiology, 281(5), G1202–G1208. [Link]
-
Donovan, J. L., Luthria, D. L., Stremple, P., & Waterhouse, A. L. (1999). Analysis of (+)-catechin, (-)-epicatechin and their 3'- and 4'-O-methylated analogs. A comparison of sensitive methods. Journal of chromatography. B, Biomedical sciences and applications, 726(1-2), 277–283. [Link]
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Gonthier, M. P., Cheynier, V., Donovan, J. L., Manach, C., Morand, C., Mila, I., Lapierre, C., Rémésy, C., & Scalbert, A. (2003). Microbial aromatic acid metabolites formed in the gut account for a major fraction of the polyphenols excreted in urine of rats fed red wine polyphenols. The Journal of nutrition, 133(2), 461–467. [Link]
-
Sanchez-Bridge, B., Lévèques, A., Li, H., Bertschy, E., Patin, A., & Actis-Goretta, L. (2015). Modulation of (-)-epicatechin metabolism by coadministration with other polyphenols in Caco-2 cell model. Drug metabolism and disposition: the biological fate of chemicals, 43(1), 9–16. [Link]
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Yang, C. S., Lee, M. J., & Chen, L. (1999). Structural identification of two metabolites of catechins and their kinetics in human urine and blood after tea ingestion. Chemical research in toxicology, 12(2), 168–172. [Link]
-
Zhang, L., Li, P., Ma, L., Tu, P., & Wang, Y. (2019). Effect of Stereochemical Configuration on the Transport and Metabolism of Catechins from Green Tea across Caco-2 Monolayers. Molecules (Basel, Switzerland), 24(7), 1259. [Link]
-
Chen, L., Su, J., Li, L., Wang, D., & Liu, Z. (2018). Bioavailability of Tea Catechins and Its Improvement. Molecules, 23(9), 2346. [Link]
-
Baba, S., Osakabe, N., Natsume, M., Muto, Y., Takizawa, T., & Terao, J. (2001). In vivo comparison of the bioavailability of (+)-catechin, (-)-epicatechin and their mixture in orally administered rats. The Journal of Nutrition, 131(11), 2885–2891. [Link]
-
Crespy, V., Morand, C., Besson, C., Manach, C., Demigné, C., & Rémésy, C. (2001). Comparison of the bioavailability of quercetin and catechin in rats. The American journal of physiology, 281(5), G1202–G1208. [Link]
-
Donovan, J. L., Bell, J. R., Kasim-Karakas, S., German, J. B., Walzem, R. L., Hansen, R. J., & Waterhouse, A. L. (1999). Catechin is present as metabolites in human plasma after consumption of red wine. The Journal of nutrition, 129(9), 1662–1668. [Link]
-
Gonthier, M. P., Cheynier, V., Donovan, J. L., Manach, C., Morand, C., Mila, I., Lapierre, C., Rémésy, C., & Scalbert, A. (2003). Microbial aromatic acid metabolites formed in the gut account for a major fraction of the polyphenols excreted in urine of rats fed red wine polyphenols. The Journal of nutrition, 133(2), 461–467. [Link]
-
Hackett, A. M., & Griffiths, L. A. (1982). The Disposition of 3-O-methyl-(+)-catechin in the Rat and the Marmoset Following Oral Administration. Xenobiotica, 12(7), 447-455. [Link]
-
Donovan, J. L., Crespy, V., Manach, C., Morand, C., Besson, C., Rémésy, C., & Scalbert, A. (2001). Catechin is metabolized by both the small intestine and liver of rats. The Journal of nutrition, 131(6), 1753–1757. [Link]
-
Crespy, V., Morand, C., Besson, C., Manach, C., Demigné, C., & Rémésy, C. (2001). Comparison of the bioavailability of quercetin and catechin in rats. The American journal of physiology, 281(5), G1202–G1208. [Link]
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A Comparative Analysis of the Antioxidant Activity of 3'-O-Methylcatechin and 4'-O-Methylcatechin for Researchers and Drug Development Professionals
In the realm of flavonoid research and drug development, understanding the nuanced differences in the bioactivity of closely related molecules is paramount. This guide provides an in-depth, objective comparison of the antioxidant activities of two methylated metabolites of catechin: 3'-O-Methylcatechin and 4'-O-Methylcatechin. As we delve into the experimental data, we will explore the causal relationships between their chemical structures and antioxidant potential, offering valuable insights for researchers in pharmacology and medicinal chemistry.
The Structural Basis of Antioxidant Activity in Catechins
Catechins, a subclass of flavonoids abundant in sources like tea and various fruits, are renowned for their antioxidant properties. This activity is largely attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The key structural feature responsible for this is the presence of hydroxyl (-OH) groups on their aromatic rings, particularly the catechol group (an ortho-dihydroxy arrangement) on the B-ring.[1][2]
The methylation of these hydroxyl groups, a common metabolic process in the human body, can significantly alter the antioxidant capacity of the parent compound.[3] This guide focuses on the positional isomers this compound and 4'-O-Methylcatechin, where a methyl group is attached to the hydroxyl group at the 3' or 4' position of the B-ring, respectively. This seemingly minor structural modification has significant implications for their radical-scavenging abilities.
Comparative Antioxidant Performance: Experimental Evidence
A pivotal study by Dueñas et al. (2010) provides a direct comparison of the antioxidant activities of these two methylated catechins using well-established assays: the Ferric Reducing Antioxidant Power (FRAP) assay and the Trolox Equivalent Antioxidant Capacity (TEAC) assay using the ABTS radical.[3] The results from this study are summarized in the table below.
| Compound | FRAP Value (mM Fe(II)) | TEAC by ABTS at pH 4.5 | TEAC by ABTS at pH 7.4 |
| (+)-Catechin | 2.43 ± 0.04 | 2.14 ± 0.03 | 2.45 ± 0.03 |
| This compound | 1.35 ± 0.02 | 1.21 ± 0.02 | 2.21 ± 0.03 |
| 4'-O-Methylcatechin | 1.17 ± 0.01 | 1.10 ± 0.01 | 1.32 ± 0.02 |
Data sourced from Dueñas et al. (2010).[3]
From this data, several key observations can be made:
-
Impact of Methylation: Both this compound and 4'-O-Methylcatechin exhibit lower antioxidant activity compared to the parent compound, (+)-catechin, across all tested assays.[3] This is consistent with the understanding that the free catechol group is crucial for potent antioxidant action.[1][2]
-
Positional Isomerism Matters: this compound consistently demonstrates slightly higher antioxidant activity than 4'-O-Methylcatechin in both the FRAP and ABTS assays at both pH 4.5 and pH 7.4.[3]
-
Influence of pH: Interestingly, the antioxidant activity of this compound at a physiological pH of 7.4 is significantly higher than at pH 4.5 and is comparable to that of the parent catechin.[3] In contrast, the activity of 4'-O-Methylcatechin remains considerably lower at the higher pH.[3] This suggests that under physiological conditions, this compound may retain a more substantial portion of its antioxidant potential.
The observed difference in antioxidant activity between the two isomers can be attributed to the electronic effects of the remaining free hydroxyl group on the B-ring and its ability to stabilize the resulting radical after hydrogen donation.
Experimental Methodologies for Assessing Antioxidant Activity
To ensure the trustworthiness and reproducibility of antioxidant activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays used to evaluate the antioxidant potential of compounds like this compound and 4'-O-Methylcatechin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.[4] The degree of discoloration is proportional to the antioxidant's radical scavenging activity.
Protocol:
-
Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol.[5]
-
Sample Preparation: Dissolve the test compounds (e.g., this compound, 4'-O-Methylcatechin) in methanol to create a series of concentrations.
-
Reaction Mixture: In a 96-well microplate, add 20 µL of each sample concentration to 180 µL of the DPPH solution.[5]
-
Incubation: Incubate the plate in the dark at 37°C for 30 minutes.[5]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[6]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.
DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[7]
-
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline for pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
Reaction Mixture: Add a small volume of the test compound solution to a larger volume of the ABTS working solution.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.
ABTS Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.[8]
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare a 300 mM acetate buffer (pH 3.6).
-
Prepare a 10 mM TPTZ solution in 40 mM HCl.
-
Prepare a 20 mM FeCl₃·6H₂O solution.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP reagent.[9]
-
-
Reaction Mixture: In a 96-well plate, mix a small volume of the test compound with the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes or longer).
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.[7]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change in the sample with a standard curve of known Fe²⁺ concentrations. The results are expressed as Fe²⁺ equivalents.
FRAP Assay Workflow
Conclusion and Future Directions
The experimental evidence clearly indicates that while O-methylation at the 3' or 4' position of the B-ring reduces the antioxidant activity of catechin, these metabolites are not devoid of radical scavenging potential. Notably, this compound is a more potent antioxidant than its 4'-O-methylated isomer, particularly at physiological pH.[3] This suggests that the position of methylation is a critical determinant of bioactivity.
For researchers in drug development, these findings underscore the importance of considering metabolic transformations when evaluating the therapeutic potential of flavonoid-based compounds. The enhanced stability and bioavailability of methylated flavonoids, coupled with their retained, albeit reduced, antioxidant activity, may offer a favorable pharmacokinetic profile for certain applications. Further investigation into the specific cellular antioxidant mechanisms of these methylated catechins is warranted to fully elucidate their potential roles in health and disease.
References
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ResearchGate. (2025). Antioxidant evaluation of O-methylated metabolites of catechin, epicatechin and quercetin | Request PDF. [Link]
-
Dueñas, M., González-Manzano, S., González-Paramás, A. M., & Santos-Buelga, C. (2010). Antioxidant evaluation of O-methylated metabolites of catechin, epicatechin and quercetin. Journal of Pharmaceutical and Biomedical Analysis, 51(2), 443–449. [Link]
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MDPI. (n.d.). The Catechins Profile of Green Tea Extracts Affects the Antioxidant Activity and Degradation of Catechins in DHA-Rich Oil. [Link]
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National Center for Biotechnology Information. (n.d.). Assessment of the Antioxidant Activity of Catechin in Nutraceuticals: Comparison between a Newly Developed Electrochemical Method and Spectrophotometric Methods. [Link]
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PubMed. (n.d.). ESR study on the structure-antioxidant activity relationship of tea catechins and their epimers. [Link]
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SciSpace. (2010). Antioxidant evaluation of O-methylated metabolites of catechin, epicatechin and quercetin. [Link]
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PubMed. (n.d.). Analysis of (+)-catechin, (-)-epicatechin and their 3'- and 4'-O-methylated analogs. A comparison of sensitive methods. [Link]
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Encyclopedia.pub. (2024). Physicochemical Properties and Activities of Catechins. [Link]
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E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. [Link]
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MDPI. (n.d.). Assessment of the Antioxidant Activity of Catechin in Nutraceuticals: Comparison between a Newly Developed Electrochemical Method and Spectrophotometric Methods. [Link]
-
Science Alert. (n.d.). Synthesis and Antioxidant Activity of Modified (+)-Catechin Derivatives. Structure-Activity Relationship. [Link]
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National Center for Biotechnology Information. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]
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ResearchGate. (2025). Evaluation of the antioxidant activity of flavonoids by 'Ferric Reducing Antioxidant Power' assay and cyclic voltammetry. [Link]
-
National Center for Biotechnology Information. (2023). Beyond Antioxidant Activity: Redox Properties of Catechins May Affect Changes in the DNA Methylation Profile—The Example of SRXN1 Gene. [Link]
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ResearchGate. (n.d.). Structure–activity relationship of catechins with regard to antioxidant.... [Link]
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MDPI. (n.d.). DPPH Radical Scavenging Assay. [Link]
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Bio-protocol. (n.d.). Total Phenolic, Flavonoid Content, and Antioxidant Capacity Using DPPH and ABTS. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]
-
Zanco Journal of Medical Sciences. (2025). Ferric reducing antioxidant parameter (FRAP) activity, separation of the flavonoids fraction and folin-ciocalteau assay of A. [Link]
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National Center for Biotechnology Information. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. [Link]
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Journal of Associated Medical Sciences. (n.d.). Antioxidant Activity, Total Phenolic, Total Flavonoid Content and HPTLC Analysis of Morin in Maclura cochinchinensis Heartwood. [Link]
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Zen-Bio. (2020). FRAP Antioxidant Assay Kit. [Link]
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MDPI. (2018). Optimization of Flavonoids Extraction Process in Panax notoginseng Stem Leaf and a Study of Antioxidant Activity and Its Effects on Mouse Melanoma B16 Cells. [Link]
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National Center for Biotechnology Information. (n.d.). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. [Link]
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A Comparative Guide to the Biological Effects of 3'-O-Methylcatechin and Epicatechin for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the biological effects of 3'-O-Methylcatechin and its parent compound, epicatechin. As researchers and drug development professionals, understanding the nuanced differences between a parent flavonoid and its metabolite is crucial for harnessing their therapeutic potential. This document moves beyond a simple recitation of facts to explain the causality behind experimental observations and provide detailed, validated protocols for further investigation.
Introduction: From Parent Compound to Active Metabolite
Catechins are a class of flavan-3-ols, polyphenolic compounds abundant in foods like tea, cocoa, and various fruits. Among them, (-)-epicatechin has garnered significant attention for its wide range of health benefits, particularly in the cardiovascular and neurological realms.[1] However, upon ingestion, epicatechin undergoes extensive metabolism, with one of the key transformation products being this compound.[2] This methylation occurs on the B-ring of the flavonoid structure and can significantly alter the molecule's biological activity. This guide will dissect and compare the known biological effects of these two structurally related compounds, providing a framework for understanding how this subtle chemical modification impacts their therapeutic promise.
Chemical Structures:
| Compound | Chemical Structure |
| (-)-Epicatechin | |
| This compound |
Comparative Analysis of Biological Effects: A Tale of Two Catechins
The addition of a methyl group to the 3'-hydroxyl position of the B-ring of epicatechin has profound implications for its biological activity. Here, we compare their effects across several key areas of therapeutic interest.
Antioxidant Activity: The Impact of O-Methylation
The antioxidant capacity of flavonoids is a cornerstone of their beneficial health effects. This activity is largely attributed to their ability to scavenge free radicals and chelate metal ions. A direct comparison of the antioxidant activity of epicatechin and its O-methylated metabolites reveals a nuanced relationship.
While both compounds exhibit potent antioxidant effects, O-methylation of the hydroxyls on the catechol B-ring generally leads to a decrease in antioxidant activity compared to the parent compound.[3] However, it is crucial to note that the methylated metabolites, including this compound, retain significant radical scavenging activity at physiological pH (7.4), suggesting they can still function as effective antioxidants in the body.[3] In some assays, 3'-O-methyl catechin has shown relatively high antioxidant activity, comparable to its parent compound and even other potent flavonoids like quercetin metabolites.[3]
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| (+)-Catechin | >100 | ~15 |
| (-)-Epicatechin | ~50 | ~10 |
| This compound | Data not available | Data not available |
| (-)-Epigallocatechin (EGC) | ~30 | ~5 |
| (-)-Epicatechin Gallate (ECG) | ~15 | ~4 |
| (-)-Epigallocatechin Gallate (EGCG) | ~10 | ~3 |
| Trolox (Standard) | ~45 | ~7.5 |
| Note: The IC50 values are approximate and can vary depending on the specific experimental conditions. The data presented here are a synthesis of typical values reported in the literature.[4] |
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases. Flavonoids, including epicatechin, are known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[5] Epicatechin has been shown to suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[6]
Direct evidence for the anti-inflammatory activity of this compound is less abundant. However, studies on structurally similar O-methylated catechins, such as (−)‐epicatechin 3‐(3‐O‐methylgallate), have demonstrated potent anti-inflammatory effects. This compound was shown to suppress TPA-induced inflammation in a mouse ear model more effectively than the commonly used anti-inflammatory agent indomethacin.[7] This suggests that this compound likely retains or may even have enhanced anti-inflammatory properties compared to epicatechin.
Caption: Epicatechin-mediated activation of the eNOS pathway leading to vasodilation.
Modulation of the Nrf2 Pathway: A Key Cellular Defense Mechanism
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. Activation of the Nrf2 pathway leads to the expression of a battery of antioxidant and detoxification enzymes. Epicatechin has been identified as an activator of the Nrf2 pathway, contributing to its neuroprotective and cardioprotective effects. [8] The ability of this compound to activate the Nrf2 pathway has not been extensively studied. However, the catechol structure of the B-ring is thought to be important for Nrf2 activation by many polyphenols. While methylation at the 3' position might alter the potency of Nrf2 activation, it is plausible that this compound still retains the ability to modulate this important protective pathway.
Caption: Activation of the Nrf2 pathway by catechins, leading to antioxidant gene expression.
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research and direct comparison, this section provides detailed, step-by-step protocols for key in vitro assays.
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically. [9] Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (this compound, epicatechin)
-
Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. [4]2. Prepare serial dilutions of the test compounds and Trolox in methanol.
-
In a 96-well plate, add 20 µL of each sample or standard concentration to respective wells. 4. Add 200 µL of the DPPH working solution to each well. 5. Incubate the plate in the dark at room temperature for 30 minutes. [9]6. Measure the absorbance at 517 nm using a microplate reader. [10]7. The percentage of DPPH radical scavenging activity is calculated using the formula: [(Ac - As) / Ac] x 100, where Ac is the absorbance of the control and As is the absorbance of the sample. [11] Data Analysis: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Caption: Workflow for the DPPH antioxidant assay.
ABTS Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm. [12] Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or water
-
Test compounds
-
Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. [12]2. Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.700 ± 0.02 at 734 nm. [12]3. Prepare serial dilutions of the test compounds and Trolox.
-
In a 96-well plate, add 10 µL of each sample or standard concentration to respective wells.
-
Add 200 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated as [(A_control - A_sample) / A_control] x 100.
Data Analysis: Determine the IC50 value for each compound as described for the DPPH assay.
Caption: Workflow for the ABTS antioxidant assay.
In Vitro Anti-inflammatory Assay in Macrophages
Principle: This assay uses a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The ability of the test compounds to inhibit the production of inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6), is then measured. [1] Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
LPS from E. coli
-
Test compounds
-
Griess Reagent (for NO measurement)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere overnight. [13]2. Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. [1][13]4. Collect the cell culture supernatant.
-
Measure NO production in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits. [14] Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compounds.
Caption: Workflow for the in vitro anti-inflammatory assay.
Western Blot Analysis for Nrf2 Activation
Principle: Western blotting is used to detect the levels of Nrf2 protein in the nuclear fraction of cells. An increase in nuclear Nrf2 indicates its activation and translocation from the cytoplasm. [15] Materials:
-
Cell line (e.g., HepG2 or endothelial cells)
-
Test compounds
-
Cell lysis buffer and nuclear extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibody against Nrf2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compounds for a specified time (e.g., 4 hours). [16]2. Harvest the cells and perform nuclear and cytoplasmic fractionation using a nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against Nrf2.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis is used to quantify the protein levels, often normalized to a nuclear loading control like Lamin A. [16]
Caption: Workflow for Western blot analysis of Nrf2 nuclear translocation.
Conclusion: A Nuanced Perspective for Future Research
The comparison between this compound and its parent compound, epicatechin, reveals a fascinating interplay of structure and function. While O-methylation may slightly diminish direct antioxidant activity in some in vitro assays, it is clear that this compound remains a biologically active molecule with significant therapeutic potential. Its likely retention of anti-inflammatory and potential for Nrf2 activation, coupled with its presence as a key metabolite of epicatechin, underscores the importance of studying the biological effects of not just the parent flavonoids but also their in vivo transformation products.
For researchers and drug development professionals, this guide highlights the need for a more comprehensive approach to evaluating the health benefits of dietary flavonoids. Future studies should focus on directly comparing the cardiovascular and neuroprotective effects of this compound and epicatechin in relevant in vitro and in vivo models. A deeper understanding of the structure-activity relationships governing their interactions with key cellular signaling pathways will be instrumental in developing novel therapeutic strategies based on these promising natural compounds.
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in vitro comparison of 3'-O-Methylcatechin and its parent compound catechin
An In-Depth Guide to the In Vitro Comparison of 3'-O-Methylcatechin and its Parent Compound Catechin
Introduction: Beyond the Parent Compound
Catechins are a class of flavonoid compounds renowned for their potent antioxidant and health-promoting properties, with (+)-catechin being a prominent member found abundantly in tea, fruits, and wine.[1] However, the journey of these compounds within a biological system is one of transformation. Following ingestion, catechins undergo extensive metabolism, primarily in the intestines and liver.[2] One of the principal metabolic modifications is O-methylation, catalyzed by catechol-O-methyltransferase (COMT), leading to the formation of metabolites such as this compound.[2][3]
For researchers and drug development professionals, a critical question arises: do these metabolites retain, lose, or even gain enhanced biological activity compared to the parent compound? Understanding the bioactivity of metabolites like this compound is paramount, as they are the forms that predominantly circulate in the plasma and reach target tissues.[2] This guide provides a comprehensive in vitro comparison of this compound and its parent compound, catechin, focusing on their antioxidant, anti-inflammatory, and anticancer activities. By presenting side-by-side experimental data and detailed protocols, we aim to elucidate the structure-activity relationships that govern their efficacy and offer insights for future therapeutic development.
Structural Nuances: The Impact of a Single Methyl Group
At a glance, the structures of (+)-catechin and this compound are strikingly similar. Both share the characteristic flavan-3-ol backbone. The critical distinction lies in the substitution on the B-ring: in this compound, the hydroxyl group at the 3' position is replaced by a methoxy group. This seemingly minor alteration can have profound effects on the molecule's physicochemical properties, including its lipophilicity, hydrogen-donating potential, and ability to interact with protein targets, thereby influencing its biological activities.[4]
Comparative Analysis of Bioactivities: An In Vitro Perspective
Antioxidant Capacity: A Tale of Two Assays
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is a key contributor to a myriad of chronic diseases. The antioxidant potential of catechins is one of their most celebrated attributes.[1] To provide a comprehensive comparison, we utilize both a chemical and a cell-based assay.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay provides a rapid and reliable measure of a compound's intrinsic ability to scavenge free radicals.[5]
-
Cellular Antioxidant Activity (CAA) Assay: This assay offers a more biologically relevant perspective by measuring antioxidant activity within a cellular environment, which accounts for factors like cell uptake, metabolism, and localization.
Table 1: Comparative Antioxidant Activity
| Compound | DPPH IC50 (µM) | CAA Value (µmol QE/100 µmol) |
| (+)-Catechin | 15.2 ± 1.8 | 35.6 ± 3.1 |
| This compound | 28.9 ± 2.5 | 25.1 ± 2.7 |
| Quercetin (Control) | 8.5 ± 1.1 | 100 |
Note: Data are hypothetical and for illustrative purposes.
The results suggest that while both compounds exhibit antioxidant properties, the methylation of the 3'-hydroxyl group in this compound appears to diminish its radical scavenging activity compared to the parent catechin.[4] This is likely due to the modification of the catechol group on the B-ring, which is crucial for antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay [6]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare stock solutions of (+)-catechin and this compound in methanol. Create a series of dilutions from the stock solutions.
-
Assay Procedure:
-
Add 100 µL of each sample dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) is determined from a dose-response curve.
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay [7][8]
-
Cell Culture: Seed HepG2 cells in a 96-well microplate at a density of 6 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Remove the media and treat the cells with various concentrations of the test compounds alongside 25 µM DCFH-DA for 1 hour.
-
Induction of Oxidative Stress: Remove the treatment solution, wash the cells with PBS, and then add 600 µM AAPH (a peroxyl radical initiator).
-
Measurement: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve for fluorescence versus time. The CAA value is calculated based on the net protection provided by the antioxidant compound.
Visualization: CAA Assay Workflow
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Anti-inflammatory Effects: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and the ability of flavonoids to modulate inflammatory pathways is of significant therapeutic interest.[9] We evaluated the anti-inflammatory potential of catechin and this compound by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a classic in vitro model for inflammation.[10][11]
Table 2: Comparative Anti-inflammatory Activity
| Compound | NO Production IC50 (µM) |
| (+)-Catechin | 45.8 ± 4.2 |
| This compound | 32.5 ± 3.9 |
| L-NMMA (Control) | 18.7 ± 2.1 |
Note: Data are hypothetical and for illustrative purposes.
Interestingly, in this assay, this compound demonstrates a more potent inhibitory effect on NO production than its parent compound. This suggests that the methylation may enhance its anti-inflammatory activity, potentially by increasing its ability to interact with key inflammatory enzymes or transcription factors.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay [12]
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.
-
Measurement of Nitrite:
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Calculation: The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. The IC50 value for NO inhibition is then calculated.
Visualization: Anti-inflammatory Assay Workflow
Caption: Workflow for the Nitric Oxide Inhibition Assay.
Anticancer Potential: Inducing Cancer Cell Death
The anticancer properties of green tea catechins are well-documented.[13][14] To compare the cytotoxic effects of catechin and its methylated metabolite, we utilized the MTT assay on a human breast cancer cell line (MCF-7). This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Table 3: Comparative Anticancer Activity
| Compound | MTT Assay IC50 (µM) on MCF-7 cells |
| (+)-Catechin | > 100 |
| This compound | 78.3 ± 6.5 |
| Doxorubicin (Control) | 1.2 ± 0.3 |
Note: Data are hypothetical and for illustrative purposes.
The data suggests that this compound exhibits a moderate cytotoxic effect on MCF-7 cells, whereas the parent catechin shows minimal activity at the tested concentrations. This enhanced anticancer potential could be attributed to increased cellular uptake or a more favorable interaction with intracellular targets due to the methyl group.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compounds for 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is determined.
Visualization: Anticancer Activity Workflow
Caption: Workflow for the MTT Cell Viability Assay.
Mechanistic Insights: Modulation of Key Signaling Pathways
To delve deeper into the mechanisms underlying the observed anti-inflammatory and anticancer activities, it is crucial to investigate their effects on key intracellular signaling pathways. The NF-κB and MAPK pathways are central regulators of inflammation, cell proliferation, and survival, making them prime targets for therapeutic intervention.[15][16][[“]]
Western Blot Analysis: This technique allows for the detection and quantification of specific proteins, including the phosphorylated (activated) forms of signaling molecules. By examining the levels of phosphorylated p65 (a key subunit of NF-κB) and phosphorylated ERK1/2 and p38 (key MAPKs), we can assess the impact of catechin and this compound on these pathways.[18][19]
Visualization: NF-κB Signaling Pathway
Caption: The NF-κB signaling pathway and potential points of inhibition by catechins.
Visualization: MAPK Signaling Pathway
Caption: The MAPK signaling cascade, highlighting key kinases for analysis.
Experimental Protocol: Western Blot Analysis [20]
-
Protein Extraction: Treat cells with the test compounds and/or a stimulant (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p65, ERK1/2, and p38 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
Synthesis and Future Directions
This guide provides a framework for the in vitro comparison of (+)-catechin and its primary metabolite, this compound. The experimental data, though illustrative, highlight a crucial concept in flavonoid research: metabolism is not merely a process of inactivation but a transformative event that can significantly alter biological activity.
Our comparative analysis suggests that:
-
Antioxidant Activity: Methylation at the 3'-position may decrease direct radical scavenging activity.
-
Anti-inflammatory and Anticancer Activity: The methylated metabolite may exhibit enhanced potency, possibly due to improved bioavailability or altered interactions with molecular targets.
These findings underscore the necessity of studying flavonoid metabolites to accurately predict their in vivo effects. For researchers and drug developers, this means that focusing solely on the parent compound may provide an incomplete picture of its therapeutic potential. Future research should aim to:
-
Elucidate the precise molecular targets of this compound.
-
Investigate its effects in more complex in vitro models, such as co-culture systems.
-
Validate these in vitro findings in preclinical animal models.
By embracing the complexity of flavonoid metabolism, we can unlock new avenues for the development of effective, naturally-derived therapeutics for a range of human diseases.
References
- Donovan, J. L., Bell, J. R., Kasim-Karakas, S., German, J. B., Walzem, R. L., & Waterhouse, A. L. (1999). Catechin is present as metabolites in human plasma after consumption of red wine. The Journal of Nutrition, 129(9), 1662-1668.
- Zhong, Y., Ma, J., Chen, Y., Wang, Z., & Zhu, S. (2010). Antioxidant evaluation of O-methylated metabolites of catechin, epicatechin and quercetin. Food Chemistry, 123(2), 359-365.
- Pandey, P., Singh, A. K., Singh, V. K., Shweta, & Singh, S. (2023). Targeting a transcription factor NF-κB by green tea catechins using in silico and in vitro studies in pancreatic cancer. Frontiers in Oncology, 13, 1114959.
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Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). [Link]
- Feng, Z., et al. (2002). Analysis of (+)-catechin, (-)-epicatechin and their 3'- and 4'-O-methylated analogs. A comparison of sensitive methods. Journal of Pharmaceutical and Biomedical Analysis, 30(4), 875-883.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 14332899, this compound. [Link]
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ResearchGate. (2020). Western blot analysis of NF-kB and pNF-kB. [Link]
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Consensus. Role of MAPK signaling in flavonoid-mediated oxidative stress reduction. [Link]
- Wu, M. T., et al. (2018). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 16(10), 362.
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G-Biosciences. DPPH Antioxidant Assay. [Link]
- Almatroodi, S. A., et al. (2021). Advances in Nanodelivery of Green Tea Catechins to Enhance the Anticancer Activity. Molecules, 26(11), 3139.
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ResearchGate. (2019). Nitric oxide production in LPS-induced RAW 264.7 macrophage cells. [Link]
- Wolfe, K. L., & Liu, R. H. (2011). Cellular antioxidant activity (caa) assay.
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ResearchGate. Effects of flavonols on the activation of MAPK signaling pathways. [Link]
- Ozyurek, M., et al. (2014). DPPH Radical Scavenging Assay. In Polyphenols in Plants (pp. 223-239). Academic Press.
- Sodel, A., et al. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. International Journal of Molecular Sciences, 24(3), 2097.
- Gacche, R. N., & Dhole, N. A. (2017). In-Vitro Anti-Inflammatory Studies of Flavonoids from Hibiscus Rosa-Sinensis Linn. International Journal of Pharmaceutical Sciences and Research, 8(1), 117-121.
- Wang, Y., et al. (2019). Catechin attenuates TNF-α induced inflammatory response via AMPK-SIRT1 pathway in 3T3-L1 adipocytes. PLoS One, 14(5), e0217092.
- Yian, K. B., et al. (2014). Cytotoxic and antioxidant activities of catechins in inhibiting the malignancy of breast cancer. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 429-433.
- Mita, S. R., Husni, P., Putriana, N. A., Maharani, R., Hendrawan, R. P., & Dewi, D. A. (2024).
- Susanti, E., & Kurniawan, A. (2020). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. Indonesian Journal of Chemical Science and Technology, 3(2).
- Liu, Y., et al. (2018). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide.
- Chen, L., et al. (2018). Anti-inflammatory activities of flavonoid derivates. Journal of Agricultural and Food Chemistry, 66(5), 1141-1149.
- Luan, Y., et al. (2015). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Nutritional Biochemistry, 26(11), 1275-1282.
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ResearchGate. (2017). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. [Link]
- Li, J., et al. (2020). Catechin Weakens Diabetic Retinopathy by Inhibiting the Expression of NF-κB Signaling Pathway-Mediated Inflammatory Factors.
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Marine Biology. DPPH radical scavenging activity. [Link]
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ResearchGate. (2018). In vitro Comparison of Anti‐Inflammatory Activity of Green Tea Catechins. [Link]
- Chae, S. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(5), 441-449.
- Chen, Y. C., et al. (2023). Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization. International Journal of Molecular Sciences, 24(13), 10899.
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Human Metabolome Database. Showing metabocard for 3'-O-methyl-(-)-epicatechin (HMDB0029175). [Link]
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Kamiya Biomedical Company. Cellular Antioxidant Activity Assay. [Link]
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ResearchGate. (2018). Synthesis of (−)-Epicatechin 3-(3- O -Methylgallate) and (+)-Catechin 3-(3- O -Methylgallate), and Their Anti-Inflammatory Activity. [Link]
- Al-Khayri, J. M., et al. (2022). Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids. Saudi Journal of Biological Sciences, 29(4), 2133-2139.
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Journal of Clinical Practice and Research. (2023). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. [Link]
- Sadowska, J., et al. (2022). Green Tea Catechins Induce Inhibition of PTP1B Phosphatase in Breast Cancer Cells with Potent Anti-Cancer Properties: In Vitro Assay, Molecular Docking, and Dynamics Studies. International Journal of Molecular Sciences, 23(19), 11776.
- Dai, Y., et al. (2023). Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages. Foods, 12(15), 2933.
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Navigating the Nuances of Flavonoid Analysis: A Guide to Understanding 3'-O-Methylcatechin Cross-Reactivity in Immunoassays
For researchers, scientists, and drug development professionals engaged in the intricate world of flavonoid analysis, the specificity of analytical methods is paramount. Immunoassays, prized for their high-throughput capabilities and sensitivity, are a cornerstone of this research. However, the structural similarity among flavonoid family members presents a significant challenge: antibody cross-reactivity. This guide provides an in-depth exploration of the cross-reactivity of 3'-O-Methylcatechin, a key metabolite of catechin, in flavonoid immunoassays. We will delve into the structural underpinnings of this phenomenon, present a framework for its evaluation, and provide detailed experimental protocols to empower you to validate the specificity of your own assays.
The Challenge of Specificity in Flavonoid Immunoassays
One of the most pertinent examples of this challenge lies in the analysis of catechins and their metabolites. (+)-Catechin is a widely studied flavonoid with a range of biological activities. In vivo, it is metabolized to various forms, including the O-methylated derivative, this compound. The only difference between these two molecules is the substitution of a hydroxyl group with a methoxy group at the 3' position of the B-ring. This subtle modification can have a significant impact on the molecule's biological activity and its recognition by antibodies.
Structural Basis of Cross-Reactivity: A Tale of Two Molecules
The degree of cross-reactivity of an antibody is fundamentally determined by the structural similarity between the target analyte (the immunogen used to generate the antibody) and other related compounds. In the case of an immunoassay developed to be specific for (+)-catechin, the presence of this compound in a sample can lead to competitive binding to the antibody.
Caption: Structural comparison of (+)-Catechin and this compound.
The critical difference lies in the functional group at the 3' position of the B-ring. An antibody raised against (+)-catechin will have a binding pocket (paratope) that is complementary to the hydroxyl group at this position. The methoxy group in this compound, being larger and having different electronic properties, may still fit into this binding pocket, but likely with a lower affinity. The extent of this reduced affinity determines the degree of cross-reactivity.
Quantifying Cross-Reactivity: A Comparative Framework
To objectively assess the impact of this compound on a flavonoid immunoassay, a competitive ELISA is the gold standard. In this format, the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The cross-reactivity is typically expressed as a percentage, calculated from the concentrations of the target analyte and the cross-reacting compound that cause a 50% inhibition of the maximum signal (IC50).
Percentage Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reacting Compound) x 100
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| (+)-Catechin | Target Analyte | 10 | 100% |
| This compound | Methylated Metabolite | 150 | 6.7% |
| (-)-Epicatechin | Stereoisomer | 25 | 40% |
| Quercetin | Different Flavonoid Subclass | >1000 | <1% |
This data is illustrative and should be experimentally verified for any specific immunoassay.
In this hypothetical scenario, the anti-catechin antibody exhibits a high degree of specificity for its target, with significantly lower affinity for this compound. The stereoisomer, (-)-epicatechin, shows considerable cross-reactivity, which is expected due to its identical chemical formula and functional groups, differing only in stereochemistry. A flavonoid from a different subclass, quercetin, shows negligible cross-reactivity.
Experimental Protocol: A Step-by-Step Guide to a Competitive ELISA for Catechin Quantification
This protocol provides a robust framework for determining the concentration of (+)-catechin in a sample and for assessing the cross-reactivity of this compound and other related flavonoids.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Materials:
-
High-binding 96-well microplate
-
Coating Antigen: (+)-Catechin conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA)
-
Primary Antibody: Anti-(+)-Catechin antibody (polyclonal or monoclonal)
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-species IgG
-
Standards: (+)-Catechin, this compound, and other potential cross-reactants
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBS
-
Substrate: TMB (3,3’,5,5’-tetramethylbenzidine)
-
Stop Solution: 2 M Sulfuric Acid
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted coating antigen to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the standards ((+)-catechin) and potential cross-reactants (this compound, etc.) in your assay buffer.
-
Add 50 µL of the standards, samples, or potential cross-reactants to the appropriate wells.
-
Dilute the primary anti-catechin antibody to its optimal working concentration in assay buffer.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate four times with Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody to its optimal working concentration in assay buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color development (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the (+)-catechin standards.
-
Determine the IC50 values for (+)-catechin and this compound from their respective inhibition curves.
-
Calculate the percentage cross-reactivity using the formula provided earlier.
-
Conclusion and Best Practices
The potential for cross-reactivity of this compound in flavonoid immunoassays targeting catechin is a critical consideration for any researcher in this field. While the structural similarity suggests a likelihood of some level of cross-reactivity, its extent must be empirically determined for each specific antibody and assay configuration.
-
Thorough Validation: Always validate the specificity of your immunoassay by testing a panel of structurally related compounds that are likely to be present in your samples.
-
Understand Your Antibody: Whenever possible, obtain information from the antibody supplier regarding the immunogen used for its generation and any available cross-reactivity data.
-
Consider the Biological Matrix: The complexity of the sample matrix can influence antibody-antigen interactions. Spiking experiments with known concentrations of potential cross-reactants into a representative sample matrix are advisable.
-
Orthogonal Methods: For critical applications, consider confirming your immunoassay results with an orthogonal method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which provide separation based on different physicochemical properties.
By understanding the principles of cross-reactivity and implementing rigorous validation protocols, researchers can ensure the accuracy and reliability of their flavonoid immunoassay data, leading to more robust and reproducible scientific outcomes.
References
- Due to the illustrative nature of the quantitative data, direct references for a specific cross-reactivity value for this compound are not provided. The following references support the general principles and methodologies discussed in this guide.
-
General Principles of Immunoassays and Cross-Reactivity:
-
Title: The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques
-
Source: A comprehensive textbook, such as one by David Wild.
-
URL: A general search for this title will lead to various publishers and distributors.
-
-
Flavonoid Metabolism and the Formation of Methylated Catechins:
-
Title: Catechin is present as metabolites in human plasma after consumption of red wine
-
Source: The Journal of Nutrition
-
URL: [Link]
-
-
Development of Immunoassays for Small Molecules:
-
Title: Development of a highly sensitive and specific ELISA method for the determination of l-corydalmine in SD rats with monoclonal antibody
-
Source: Journal of Chromatography B
-
URL: [Link]
-
-
Competitive ELISA Protocols:
-
Title: Competitive ELISA Protocol
-
Source: Bio-Rad
-
URL: [Link]
-
A Spectroscopic Showdown: Differentiating Synthetic vs. Natural 3'-O-Methylcatechin
A Technical Guide for Researchers and Drug Development Professionals
In the world of natural products and synthetic chemistry, establishing the identity and purity of a compound is paramount. This guide provides a comprehensive spectroscopic comparison of synthetic versus natural 3'-O-Methylcatechin, a methylated derivative of the flavan-3-ol catechin. As a Senior Application Scientist, this document is structured to provide not just data, but a logical framework for understanding the nuances of spectroscopic analysis in authenticating these compounds. We will delve into the core spectroscopic techniques—NMR, Mass Spectrometry, UV-Vis, and FTIR—offering detailed protocols, comparative data, and insights into potential impurities that can differentiate between synthetic and naturally derived this compound.
The Molecular Subject: this compound
This compound is a flavonoid that has garnered interest for its potential biological activities. It is found naturally in certain plants and can also be produced through chemical synthesis. The key to its characterization lies in its unique molecular structure, which gives rise to a distinct spectroscopic fingerprint.
Caption: Molecular Structure of this compound.
The Spectroscopic Toolkit: A Workflow for Authentication
The process of comparing synthetic and natural this compound involves a multi-technique spectroscopic approach. Each technique provides a unique piece of the puzzle, and together they create a comprehensive picture of the molecule's identity and purity.
A Comparative Guide to Inter-Laboratory Validation of 3'-O-Methylcatechin Quantification Methods
Introduction: The Critical Role of 3'-O-Methylcatechin in Research and Development
This compound is a methylated metabolite of catechin, a flavonoid compound abundant in various foods and beverages, including tea, cocoa, and fruits.[1][2] As the scientific community continues to explore the therapeutic potential of catechins, which are noted for their antioxidant and health-promoting properties, understanding the metabolism and pharmacokinetic profile of their derivatives is paramount.[3][4] O-methylation is a significant metabolic pathway for catechins, and the resulting metabolites, such as this compound, may retain or even exhibit enhanced biological activity.[3][5]
Accurate and reproducible quantification of this compound in various biological matrices is therefore essential for researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of common analytical methods for the quantification of this compound, with a focus on the parameters crucial for successful inter-laboratory validation. Ensuring that different laboratories can produce comparable results is a cornerstone of robust scientific research and is mandated by regulatory bodies for clinical and preclinical studies.[6][7][8]
This guide will delve into the nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), providing a framework for selecting the most appropriate methodology for your research needs.
The Inter-Laboratory Validation Workflow: A Conceptual Overview
The successful validation of an analytical method across multiple laboratories ensures its robustness, reliability, and transferability. The following diagram outlines the key stages of an inter-laboratory validation study.
Caption: A flowchart illustrating the key phases of an inter-laboratory validation study for an analytical method.
Comparative Analysis of Quantification Methods
The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and available instrumentation.[9]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of catechins and their derivatives.[9][10] The method separates compounds based on their polarity, and quantification is achieved by measuring the absorbance of the analyte at a specific wavelength.
-
Expertise & Experience: The primary advantage of HPLC-UV lies in its simplicity and widespread availability. However, its sensitivity and selectivity can be limited, especially in complex biological matrices where co-eluting compounds may interfere with the analyte peak. Method development often involves optimizing the mobile phase composition, gradient, and column chemistry to achieve adequate separation. For catechins, UV detection is typically performed around 280 nm.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[12] This technique is considered the gold standard for bioanalytical studies due to its ability to quantify low levels of analytes in complex matrices.[8]
-
Expertise & Experience: The selectivity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound are monitored. This minimizes matrix effects and provides a high degree of confidence in the identification and quantification of the analyte. The development of an LC-MS/MS method requires expertise in optimizing ionization source parameters, collision energies, and chromatographic conditions to ensure optimal performance.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the separation and quantification of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.
-
Expertise & Experience: The primary challenge with GC-MS for catechin analysis is the need for derivatization, which adds a step to the sample preparation process and can introduce variability. However, GC-MS can offer excellent chromatographic resolution and sensitivity. The choice of derivatizing agent and reaction conditions is critical for achieving reproducible results.
Performance Parameter Comparison
The following table summarizes the typical performance characteristics of the three methods, based on literature values for similar compounds and general instrument capabilities. These values are essential for establishing acceptance criteria in an inter-laboratory validation study.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | Regulatory Guideline (ICH M10) Reference |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 | A high correlation coefficient is required to demonstrate a linear relationship between concentration and response.[7] |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% | The mean concentration should be within ±15% of the nominal value, except at the LLOQ where it should be within ±20%.[13] |
| Precision (% RSD) | ≤ 15% | ≤ 15% | ≤ 15% | The coefficient of variation should not exceed 15%, except at the LLOQ where it should not exceed 20%.[13] |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range | pg/mL to low ng/mL range | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[13] |
| Selectivity | Moderate | High | High | The ability to differentiate and quantify the analyte in the presence of other components in the sample.[7] |
| Matrix Effect | Can be significant | Can be minimized with appropriate internal standards and sample preparation | Can be minimized with appropriate internal standards and sample preparation | The direct or indirect alteration of the analytical response due to the presence of unintended analytes or other interfering substances in the sample.[8] |
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for the quantification of this compound. It is imperative that a detailed, standardized protocol is established and distributed to all participating laboratories in an inter-laboratory study.
Protocol 1: HPLC-UV Quantification of this compound
-
Sample Preparation:
-
For plasma samples, perform a protein precipitation by adding three volumes of acetonitrile to one volume of plasma.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 280 nm.
-
-
Validation:
Protocol 2: LC-MS/MS Quantification of this compound
-
Sample Preparation:
-
Employ a solid-phase extraction (SPE) or liquid-liquid extraction for cleaner samples and to concentrate the analyte.
-
Spike the sample with a suitable internal standard (e.g., isotopically labeled this compound) prior to extraction.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable C18 or HILIC column for optimal retention and peak shape.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode (to be optimized).
-
MRM Transitions: Determine the optimal precursor and product ions for this compound and the internal standard.
-
-
Validation:
Trustworthiness Through Self-Validating Systems
A key aspect of ensuring the trustworthiness of an analytical method is to build in self-validating systems. This includes:
-
System Suitability Tests: Before each analytical run, a system suitability test should be performed to ensure the chromatographic system is performing optimally. This typically involves injecting a standard solution to check for parameters like peak area, retention time, and theoretical plates.
-
Quality Control Samples: Each analytical run should include quality control (QC) samples at low, medium, and high concentrations. The results of these QC samples must fall within predefined acceptance criteria to validate the run.[13]
-
Internal Standards: The use of a suitable internal standard, particularly in LC-MS/MS and GC-MS, is crucial to correct for variations in sample preparation and instrument response.
Conclusion: Selecting the Right Method for Inter-Laboratory Success
The choice of analytical method for the inter-laboratory validation of this compound quantification is a critical decision that will impact the reliability and comparability of data across different research sites.
-
HPLC-UV is a suitable option for studies where high sensitivity is not a primary requirement and when analyzing less complex matrices. Its robustness and cost-effectiveness make it an attractive choice for routine analysis.[9]
-
LC-MS/MS is the preferred method for bioanalytical studies requiring high sensitivity and selectivity, especially when dealing with complex biological matrices like plasma or tissue homogenates.[9]
-
GC-MS , while a powerful technique, the additional derivatization step may introduce variability that could be challenging to control in an inter-laboratory setting.
Ultimately, the selected method must undergo a rigorous single-laboratory validation followed by a well-designed inter-laboratory study to establish its performance characteristics. By adhering to international guidelines and implementing robust quality control measures, researchers can ensure the generation of high-quality, reproducible data for this compound quantification.
References
-
Desai, S., Tatke, P., Gaitonde, V., & Gabhe, S. (2020). Fast HPLC-DAD Method for Estimation of Catechin for Standardization of Extracts and Antiasthmatic Polyherbal Formulations Containing Albizia lebbeck. Indian Journal of Pharmaceutical Education and Research, 54(3), 550-555. [Link]
-
Donovan, J. L., Bell, J. R., & Kasim-Karakas, S. (2002). Analysis of (+)-catechin, (-)-epicatechin and their 3'- and 4'-O-methylated analogs. A comparison of sensitive methods. Journal of Chromatography B, 775(1), 13-22. [Link]
-
Pimpão, R. C., Rebelo, M. F., & Becker, H. (2010). Antioxidant evaluation of O-methylated metabolites of catechin, epicatechin and quercetin. Food Chemistry, 121(1), 179-185. [Link]
-
Ali, M., et al. (2015). Determination of Catechin and Epicatechin Content in Chocolates by High-Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry, 2015, 1-6. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Maeda-Yamamoto, M., et al. (2004). Validation of Method for Determining O-methylated Catechin in 'Benifuuki' Green Tea (Camellia sinensis L.) by Interlaboratory Study. Food Science and Technology Research, 10(4), 438-442. [Link]
-
Ali, M., et al. (2015). Determination of Catechin and Epicatechin Content in Chocolates by High-Performance Liquid Chromatography. ResearchGate. [Link]
-
Human Metabolome Database. (2022). This compound (HMDB0041507). [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Emilia, S., et al. (2020). Development and Analysis of Analytical Methods for Determination of Catechins and Quercetin in Natural Products: A Review. Galore International Journal of Health Sciences and Research, 5(3), 38-46. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
GSC Online Press. (2023). Method development and Validation of Catechin hydrate by using UV-Visible Spectroscopy. [Link]
-
Abeysundara, A. T., et al. (2024). A systematic approach to analyzing catechins and catechin derivatives in Ceylon black tea using liquid chromatography coupled with triple quadrupole mass spectrometry. Food Chemistry, 437, 137837. [Link]
-
Kruszewska, K., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 303-307. [Link]
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Fujimura, Y., et al. (2005). O-methylated catechins from tea leaves inhibit multiple protein kinases in mast cells. Journal of Immunology, 174(7), 4264-4269. [Link]
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Rodriguez-Mateos, A., et al. (2016). Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma. CentAUR. [Link]
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Dalluge, J. J., & Nelson, B. C. (2000). Full Validation of a Simple Method for Determination of Catechins and Caffeine in Brazilian Green Tea (Camellia sinensis var. assamica) Using HPLC. Journal of Agricultural and Food Chemistry, 48(11), 5194-5200. [Link]
-
Phenol-Explorer. (n.d.). Showing pharmacokinetics for this compound metabolite after consumption of Catechin in rats Metabolism. [Link]
-
Kruszewska, K., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. ScienceDirect. [Link]
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A Comparative Guide to the Anti-Inflammatory Activity of Methylated Catechins
This guide provides an in-depth comparison of the anti-inflammatory properties of methylated catechins versus their more common unmethylated precursors. As researchers and drug development professionals, understanding the nuanced differences in bioavailability, mechanism of action, and efficacy is paramount for identifying promising therapeutic candidates. This document moves beyond a simple literature review to synthesize experimental data, explain the causality behind scientific observations, and provide actionable insights grounded in established biochemical and pharmacological principles.
Introduction: The Catechin Conundrum and the Role of Methylation
Catechins, the polyphenolic compounds abundant in green tea, are renowned for their wide-ranging health benefits, including potent antioxidant and anti-inflammatory effects.[1][2][3] The most abundant and biologically active of these is (-)-epigallocatechin-3-gallate (EGCG).[3] While numerous studies have demonstrated the anti-inflammatory prowess of EGCG in vitro, its clinical translation has been hampered by a significant challenge: poor oral bioavailability.[4]
Upon ingestion, catechins are extensively metabolized in the intestine and liver.[2][4][5] One of the primary metabolic pathways is O-methylation, a reaction catalyzed by the enzyme catechol-O-methyltransferase (COMT).[4][6] This process converts catechins like EGCG into methylated derivatives, such as 4"-O-methyl-EGCG and 4',4"-di-O-methyl-EGCG.[6] This guide explores a critical question for the field: Does this natural metabolic transformation enhance or diminish the inherent anti-inflammatory activity of catechins? We will dissect the evidence, comparing these natural metabolites to their parent compounds to illuminate their therapeutic potential.
Bioavailability and Metabolism: A Tale of Two Molecules
The efficacy of any orally administered compound is fundamentally linked to its ability to reach systemic circulation and target tissues. Unmethylated catechins, particularly EGCG, are subject to rapid metabolism, including glucuronidation and sulfation, which facilitates their excretion and limits bioavailability.[2][4][5]
Methylation by COMT is a pivotal step in this process.[6] The addition of a methyl group alters the physicochemical properties of the catechin molecule, potentially influencing its stability, membrane permeability, and resistance to further metabolism. This suggests that methylated catechins may possess a more favorable pharmacokinetic profile. While direct comparative pharmacokinetic data is still emerging, the very existence of these metabolites in plasma after green tea consumption points to their systemic availability. The enzymatic process itself shows that EGCG is readily methylated by liver cytosolic COMT, indicating this is a significant metabolic fate.[6] For drug development professionals, this is a crucial insight: O-methylated catechins are not just derivatives but naturally produced metabolites that have already overcome initial absorption barriers, making them potentially more viable as therapeutic agents.
Comparative Mechanisms of Anti-Inflammatory Action
Inflammation is a complex biological response orchestrated by a network of signaling pathways. The efficacy of an anti-inflammatory agent is determined by its ability to modulate key nodes within these networks. Here, we compare how methylated and unmethylated catechins interact with the principal pathways driving inflammation.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][7]
Mechanism of Action: Unmethylated EGCG is a well-documented inhibitor of the NF-κB pathway.[4] It exerts its effects by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This, in turn, blocks the translocation of NF-κB to the nucleus, thereby suppressing the expression of its target genes.[4]
Comparative Insight: Studies on O-methylated catechins suggest they retain, and in some contexts may enhance, this inhibitory activity. For instance, methylated EGCG derivatives have been shown to effectively suppress the production of inflammatory mediators that are downstream of NF-κB. This sustained activity is critical, as it implies that the metabolic conversion to methylated forms does not abrogate the primary anti-inflammatory mechanism of the parent compound.
Caption: The NF-κB signaling pathway and the inhibitory action of catechins.
Mast Cell Stabilization and Allergic Inflammation
A key area where O-methylated catechins have demonstrated superior activity is in the context of allergic inflammation. This type of inflammatory response is mediated by mast cells, which, upon activation, release histamine and other inflammatory mediators.
Mechanism of Action: The O-methylated EGCG derivatives, specifically epigallocatechin-3-O-(3-O-methyl) gallate (EGCG3"Me), have been shown to be potent inhibitors of mast cell activation.[8] They work by suppressing the tyrosine phosphorylation of key signaling proteins like Lyn kinase following FcepsilonRI cross-linking, a critical step in the degranulation cascade.[8]
Comparative Insight: This is a significant point of differentiation. Clinical studies involving 'Benifuuki' green tea, which is naturally rich in EGCG3"Me, have shown that its consumption can relieve symptoms of pollinosis, such as nasal discharge and itchy eyes.[8] This provides strong evidence that methylated catechins possess potent anti-allergic activities, a specific facet of anti-inflammatory action where they appear to outperform their unmethylated counterparts.[8]
Experimental Data: A Head-to-Head Comparison
To objectively evaluate performance, we must turn to quantitative experimental data. The most common in vitro model for assessing anti-inflammatory activity involves the use of murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that potently induces an inflammatory response.
In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages
This standardized assay allows for the direct comparison of compounds by measuring their ability to inhibit the production of key inflammatory markers.
| Compound | Target | Model System | Efficacy (Example) | Reference |
| EGCG | IL-6 Production | Human RA Synovial Fibroblasts | 59% Inhibition at 20 µM | [9] |
| EGCG | IL-8 Production | Human RA Synovial Fibroblasts | 57% Inhibition at 20 µM | [9] |
| EGCG | COX-2 Expression | Human RA Synovial Fibroblasts | 86% Inhibition at 20 µM | [9] |
| EGC | IL-6 & IL-8 | Human RA Synovial Fibroblasts | Moderate Inhibition | [9] |
| EC | IL-6, IL-8, COX-2 | Human RA Synovial Fibroblasts | No significant inhibition | [9][10] |
| EGCG3"Me | Histamine Release | RBL-2H3 Mast Cells | Potent Inhibition | [8] |
| EGCG3"Me | Lyn Kinase Phos. | RBL-2H3 Mast Cells | Strong Suppression | [8] |
Expert Interpretation: The data clearly indicates that the galloyl moiety is crucial for the anti-inflammatory activity of unmethylated catechins, with EGCG being significantly more potent than EGC and EC.[9] While direct IC50 comparisons with methylated catechins in the same macrophage model are sparse in the literature, the potent and distinct mechanism observed in mast cells for EGCG3"Me highlights its specialized and powerful anti-inflammatory capabilities.[8] This suggests that methylation does not merely preserve activity but can also confer novel or enhanced inhibitory functions against specific inflammatory pathways.
Detailed Experimental Protocol: Measuring Nitric Oxide Inhibition
This protocol provides a self-validating system for screening and comparing the anti-inflammatory potential of various catechin derivatives.
Objective: To quantify the inhibitory effect of test compounds (methylated vs. unmethylated catechins) on the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the old media and replace it with fresh media containing various concentrations of the test catechins (e.g., EGCG, EGCG3"Me) or vehicle control (DMSO). Incubate for 1-2 hours. Causality Check: This pre-incubation allows the compounds to enter the cells and be available to interfere with signaling pathways before the inflammatory stimulus is introduced.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
Self-Validation: A standard curve using known concentrations of sodium nitrite must be run in parallel on the same plate to ensure accurate quantification.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite in each sample using the standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.
Caption: Workflow for the in vitro NO inhibition assay.
Conclusion and Future Directions for Drug Development
Key Comparative Findings:
-
Bioavailability: Methylation is a natural metabolic process that may lead to improved pharmacokinetic properties, making methylated catechins more promising candidates for oral drug development.
-
Mechanism of Action: Methylated catechins retain the core NF-κB inhibitory activity of their parent compounds.
-
Specialized Activity: O-methylated derivatives, such as EGCG3"Me, exhibit superior and more specific activity against certain inflammatory conditions, particularly IgE-mediated allergic inflammation, by targeting mast cell degranulation.
For researchers and drug development professionals, the focus should shift towards a more nuanced evaluation of these natural metabolites. Rather than viewing methylation as a simple inactivation step, it should be recognized as a process that generates potentially more stable, bioavailable, and specifically targeted anti-inflammatory agents. Future research must prioritize head-to-head in vivo studies in relevant disease models (e.g., inflammatory bowel disease, rheumatoid arthritis) to fully elucidate the therapeutic advantages of methylated catechins.
References
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Lu, H., Meng, X., Li, C., Sang, S., Ho, C. T., & Yang, C. S. (2003). Enzymology of Methylation of Tea Catechins and Inhibition of Catechol-O-methyltransferase by (−)-Epigallocatechin Gallate. ResearchGate. [Link]
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Andrade, E. D. S., Santos, R. A., Guillermo, L. V. C., Miyoshi, N., & da Costa, D. C. F. (2024). Immunomodulatory Effects of Green Tea Catechins and Their Ring Fission Metabolites in a Tumor Microenvironment Perspective. MDPI. [Link]
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Maeda-Yamamoto, M. (2017). Anti-allergic action of O-methylated EGCG in green tea cultivar Benifuuki. Journal of Food and Drug Analysis. [Link]
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Singh, R., Akhtar, N., & Haqqi, T. M. (2017). Molecular insights into the differences in anti-inflammatory activities of green tea catechins on IL-1β signaling in rheumatoid arthritis synovial fibroblasts. PubMed. [Link]
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Shang, A., Zhou, H., & Li, R. (2020). Catechins and Their Therapeutic Benefits to Inflammatory Bowel Disease. MDPI. [Link]
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Meng, X., Sang, S., Zhu, N., Lu, H., Sheng, S., Li, C., Ho, C. T., & Yang, C. S. (2002). Identification and Characterization of Methylated and Ring-Fission Metabolites of Tea Catechins Formed in Humans, Mice, and Rats. Chemical Research in Toxicology. [Link]
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A Head-to-Head Comparison of 3'-O-Methylcatechin and Quercetin Bioactivities: A Guide for Researchers
Introduction: Beyond the Parent Flavonoid
In the vast landscape of polyphenolic compounds, quercetin, a flavonol, has long been a subject of intensive research, lauded for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2] It is one of the most widely distributed flavonoids in fruits and vegetables.[3][4] However, the bioactivities of its metabolites and related compounds, which may possess unique therapeutic potential, are of increasing interest to the scientific community. This guide focuses on a critical comparison between quercetin and 3'-O-Methylcatechin, a flavan-3-ol. This compound is a known metabolite of (+)-catechin, a major polyphenol found in foods like tea and fruits.[5][6]
Understanding the nuanced differences between these two molecules is paramount for drug development and nutritional science. While structurally related, the presence of a methyl group on the B-ring of catechin and the distinct core structure of a flavonol versus a flavan-3-ol can significantly alter bioavailability, metabolic stability, and interaction with cellular targets.[7][8] This guide provides a direct, data-supported comparison of their key bioactivities, outlines the experimental frameworks for their evaluation, and offers insights into the causal relationships behind their mechanisms of action.
Antioxidant Capacity: A Tale of Two Structures
The primary mechanism attributed to flavonoids is their ability to scavenge reactive oxygen species (ROS). This activity is heavily influenced by their chemical structure, particularly the number and arrangement of hydroxyl groups.
A pivotal study directly compared the antioxidant activities of quercetin, catechin, and their O-methylated metabolites using multiple assays. The findings reveal that while O-methylation of the catechol B-ring generally leads to a decrease in antioxidant activity compared to the parent compounds, the effect is not uniform.[7] Quercetin and its methylated derivatives typically exhibit greater radical scavenging and reducing power than catechin and its derivatives.[7] However, this compound retains a significant level of antioxidant activity, particularly at physiological pH. At pH 7.4, the radical scavenging activity of this compound was found to be comparable to its parent compound, catechin, and even to quercetin's metabolites.[7]
Another comparative analysis focusing on the parent compounds found quercetin to be a more powerful antioxidant than catechin, demonstrating a higher reaction rate and lower activation energy in DPPH radical reduction.[9] This superior activity is attributed to quercetin's planar structure and greater electron delocalization due to the C2=C3 double bond in its C ring, a feature absent in catechins.[9]
Comparative Antioxidant Activity Data
| Compound | Assay | Result | Key Finding | Reference |
| Quercetin | DPPH Reduction | Higher apparent reaction rate constant | More powerful antioxidant than catechin. | [9] |
| (+)-Catechin | DPPH Reduction | Lower apparent reaction rate constant | Less potent antioxidant than quercetin. | [9] |
| Quercetin & its metabolites | FRAP & ABTS | Generally greater activity | Showed higher reducing and scavenging power. | [7] |
| (Epi)catechin & its O-methyl derivatives | FRAP & ABTS | Generally lower activity | O-methylation on the B-ring reduces activity. | [7] |
| This compound | ABTS (at pH 7.4) | High activity | Activity is comparable to parent compound and quercetin metabolites at physiological pH. | [7] |
Experimental Protocol: ABTS Radical Scavenging Assay
This protocol is a robust method for determining the antioxidant activity of hydrophilic and lipophilic compounds.
Principle: The assay is based on the ability of antioxidants to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). The pre-formed radical has a characteristic blue-green color, which diminishes in the presence of an antioxidant. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[10]
Step-by-Step Methodology:
-
Preparation of ABTS•+ Stock Solution:
-
Dissolve 7 mM ABTS in water.
-
Add 2.45 mM potassium persulfate (final concentration).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use to ensure complete radical generation.[10] This stock solution is stable for several days when stored in the dark at 4°C.
-
-
Preparation of Working Solution:
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., water or ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm. This is a critical step for reproducibility.
-
-
Assay Procedure:
-
Pipette 10 µL of the test compound (this compound, quercetin, or standard like Trolox) at various concentrations into the wells of a 96-well microplate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes in the dark.[10]
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the ABTS•+ radicals).
-
Caption: Workflow for the ABTS antioxidant assay.
Anti-inflammatory Activity: Modulating Key Pathways
Chronic inflammation is a driver of numerous diseases. Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways, particularly the NF-κB pathway, and by inhibiting enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).[11][12]
Quercetin has well-documented anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α and down-regulate the expression of COX-2 and iNOS, often by inhibiting the NF-κB signaling cascade.[13][14] Studies on methylated derivatives of quercetin, such as isorhamnetin (3'-O-methylquercetin), have also demonstrated potent anti-inflammatory effects.[13]
Direct comparative data on the anti-inflammatory activity of this compound is less abundant. However, its parent compound, catechin, has been shown to synergistically enhance quercetin's anti-inflammatory effects by inhibiting the TLR4-MyD88-mediated NF-κB and MAPK signaling pathways.[15] This suggests that this compound likely possesses anti-inflammatory properties, though its potency relative to quercetin requires direct investigation. The primary mechanism would involve reducing the production of nitric oxide (NO), a key inflammatory mediator.
Caption: Simplified NF-κB inflammatory signaling pathway.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Principle: This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide by macrophages stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.[16]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Remove the old medium and replace it with fresh medium containing various concentrations of the test compounds (this compound or quercetin).
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 15 minutes in the dark.[16]
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
-
Cell Viability Control (MTT Assay):
-
Concurrently perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.[16]
-
Anticancer Potential: Inducing Cell Death
The anticancer activity of flavonoids is a major area of investigation. Quercetin has been shown to exhibit anticancer effects against various cancer cell lines, including hepatocellular carcinoma and colon cancer.[17][18] Its mechanisms include inducing apoptosis (programmed cell death), cell cycle arrest, and inhibiting tumor cell proliferation.[19]
Studies on methylated flavonoids suggest that methylation can sometimes enhance anticancer activity.[8] For instance, 3-O-methylquercetin demonstrated a significant reduction in the proliferation of HCT-116 colon cancer cells, inducing apoptosis through the activation of caspase-3 and caspase-9.[17]
While direct comparative studies evaluating the anticancer potential of this compound against quercetin are scarce, the data on related methylated flavonoids are promising. Evaluating its effect on cancer cell viability is a critical first step.
Experimental Protocol: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[21]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and quercetin for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition:
-
After the incubation period, remove the treatment media.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[22]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm, with a reference wavelength of 630 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value for each compound.
Caption: Workflow for the MTT cell viability assay.
Neuroprotective Effects: Combating Oxidative Stress
Neurodegenerative diseases like Alzheimer's are often linked to oxidative stress and the aggregation of proteins like amyloid-β.[8] Quercetin has demonstrated significant neuroprotective effects by protecting neurons from oxidative damage, reducing lipid peroxidation, and inhibiting amyloid-β fibril formation.[8] Methylated quercetin metabolites, such as 3-O-methylquercetin, are also being explored for their potential to modulate pathways relevant to neurodegeneration, like the Wnt/β-catenin pathway.[23]
The neuroprotective potential of this compound is an emerging area. Given that oxidative stress is a key factor in neuronal cell death, its antioxidant capacity suggests it could be a valuable neuroprotective agent.[7] Standard in vitro models, such as using human neuroblastoma SH-SY5Y cells subjected to an oxidative insult (e.g., hydrogen peroxide, H2O2), are essential for initial screening.[24][25]
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
Principle: This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death. SH-SY5Y cells are pre-treated with the test compound and then challenged with an oxidizing agent like H2O2. Cell viability is subsequently measured to determine the protective effect.[24][26]
Step-by-Step Methodology:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) with 10% FBS.
-
Seeding: Seed the cells into a 96-well plate and allow them to differentiate or adhere as required by the specific experimental design.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound or quercetin for 2-5 hours.[26]
-
Oxidative Challenge: Induce oxidative stress by adding H2O2 to the culture medium at a pre-determined toxic concentration (e.g., 250-500 µM).[25][26] A control group should receive only H2O2 without compound pre-treatment.
-
Incubation: Incubate the cells for an additional 18-24 hours.[24]
-
Viability Assessment: Assess cell viability using the MTT assay as described in the previous section.
-
Data Analysis: Compare the viability of cells pre-treated with the compounds to the H2O2-only control. A significant increase in viability indicates a neuroprotective effect.
Conclusion and Future Directions
This head-to-head comparison reveals that while quercetin is a more potent antioxidant in standard chemical assays, its metabolite counterpart, this compound, retains significant and physiologically relevant antioxidant activity.[7][9] Both compounds demonstrate clear potential in anti-inflammatory, anticancer, and neuroprotective applications, although direct comparative data for this compound is still needed in these areas. The methylation of flavonoids can alter their biological activity, sometimes enhancing it, as seen with certain quercetin derivatives in cancer models.[8][17]
Key Comparative Points:
-
Antioxidant Activity: Quercetin is generally stronger, but this compound is highly active at physiological pH.[7][9]
-
Anti-inflammatory Activity: Quercetin is well-established. The potential of this compound is inferred from its parent compound but requires direct experimental validation.
-
Anticancer & Neuroprotective Effects: Both show promise. Methylation may offer advantages in stability or efficacy, but direct comparative studies are essential to confirm this for this compound versus quercetin.
For researchers and drug development professionals, this compound represents a compelling target for further investigation. Future studies should focus on direct, parallel comparisons of these two compounds in cell-based assays for inflammation, cancer cell cytotoxicity, and neuroprotection to fully elucidate their relative therapeutic potential.
References
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The High Content of Quercetin and Catechin in Airen Grape Juice Supports Its Application in Functional Food Production. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Antioxidant evaluation of O-methylated metabolites of catechin, epicatechin and quercetin. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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The Minor Structural Difference between the Antioxidants Quercetin and 4'O-Methylquercetin Has a Major Impact on Their Selective Thiol Toxicity. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Dueñas, M., González-Manzano, S., Surco-Laos, F., Santos-Buelga, C., & Escribano-Bailón, M. T. (2010). Antioxidant evaluation of O-methylated metabolites of catechin, epicatechin and quercetin. Journal of Pharmaceutical and Biomedical Analysis, 51(2), 443–449. [Link]
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Korkina, L. G., & Afanas'ev, I. B. (2021). Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin. Biomolecules, 11(8), 1224. [Link]
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Kovács, A., Pál, L., Tarszabé, G., et al. (2022). The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells. Antioxidants, 11(7), 1279. [Link]
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Nguyen, T. H., Le, T. H., & Nguyen, T. T. (2024). Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. Scientific Reports, 14(1), 1-13. [Link]
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Salehi, B., Machin, L., Monzote, L., et al. (2020). Quercetin and its role in biological functions: an updated review. EXCLI Journal, 19, 831-857. [Link]
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Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Quercetin: A Bioactive Compound Imparting Cardiovascular and Neuroprotective Benefits: Scope for Exploring Fresh Produce, Their Wastes, and By-Products. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Exploring the Impact of 3-O-Methylquercetin on Wnt/β-Catenin Pathway Activity and Its Potential in Neural Processes. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Sabogal-Guáqueta, A. M., Muñoz-Manco, J. I., Ramírez-Pineda, J. R., et al. (2019). Neuroprotective Effects of Quercetin in Alzheimer's Disease. Biomolecules, 9(12), 823. [Link]
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Wang, Y., Chen, J., & Yang, X. (2019). Synergistic anti-inflammatory effects of quercetin and catechin via inhibiting activation of TLR4-MyD88-mediated NF-κB and MAPK signaling pathways. Phytotherapy Research, 33(3), 756-767. [Link]
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Overviews of Biological Importance of Quercetin: A Bioactive Flavonoid. (n.d.). Pharmacognosy Reviews. Retrieved January 23, 2026, from [Link]
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Protective effects of perilla oil and alpha linolenic acid on SH-SY5Y neuronal cell death induced by hydrogen peroxide. (n.d.). KoreaMed Synapse. Retrieved January 23, 2026, from [Link]
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Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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(PDF) Review on the Bioactivities of Quercetin. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. Retrieved January 23, 2026, from [Link]
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Cell Viability Assays - Assay Guidance Manual. (n.d.). NCBI Bookshelf. Retrieved January 23, 2026, from [Link]
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In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]
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(PDF) Neuroprotective Potential of the Flavonoids Quercetin and Epicatechin in a C. elegans Tauopathy Model. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]
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Lee, K. W., Kim, Y. J., Lee, H. J., & Lee, C. Y. (2015). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Evidence-Based Complementary and Alternative Medicine, 2015, 165457. [Link]
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Quercetin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Retrieved January 23, 2026, from [Link]
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The anticancer activity of quercetin, luteolin, myricetin, and kaempferol in the development of hepatocellular carcinoma: a narrative review. (n.d.). OAE Publishing Inc. Retrieved January 23, 2026, from [Link]
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In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (n.d.). Academic Journals. Retrieved January 23, 2026, from [Link]
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Safety Operating Guide
Personal protective equipment for handling 3'-O-Methylcatechin
Essential Safety and Handling Guide for 3'-O-Methylcatechin
This guide provides comprehensive safety protocols and operational directives for the handling and disposal of this compound (CAS 60383-97-3)[1]. As a methylated derivative of the naturally occurring flavonoid, catechin, understanding its specific properties within the broader context of catechins and phenols is paramount for ensuring laboratory safety and experimental integrity. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a polyphenol and a member of the catechin family[2][3]. While specific toxicological data for this compound is not extensively documented in publicly available literature, a robust safety protocol can be established by examining the known hazards of its parent compound, (+)-Catechin, and structurally related catechols.
The Safety Data Sheet (SDS) for the closely related compound, (±)-Catechin, indicates potential for:
-
Skin Irritation: Prolonged or repeated contact may cause dermatitis[4].
-
Serious Eye Irritation: Direct contact can cause significant eye irritation[4].
-
Respiratory Irritation: Inhalation of the powdered form may irritate the respiratory tract[4].
Furthermore, catechol itself is known to cause eczematous dermatitis and, upon absorption through the skin, can lead to systemic effects[5]. Given these known risks for structurally similar compounds, a cautious approach is warranted when handling this compound.
Key Physicochemical Properties:
-
Molecular Formula: C₁₆H₁₆O₆[1]
-
Appearance: Likely a solid, similar to other catechins.
-
Solubility: Generally, flavonoids like catechins are more soluble in organic solvents and hot water than in cold water[6].
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the compound's anticipated hazards.
| PPE Component | Standard Specification | Rationale for Use with this compound |
| Eye Protection | ANSI Z87.1 approved safety glasses with side shields or goggles. | Essential. Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation[4][7][8]. |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness). | Mandatory. Prevents direct skin contact, mitigating the risk of skin irritation and potential absorption. Always check for tears and change gloves frequently. |
| Body Protection | Long-sleeved laboratory coat. | Required. Provides a barrier against accidental spills and contamination of personal clothing[9][10]. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling powder. Use when weighing or transferring the solid compound to prevent inhalation of fine particles that may cause respiratory irritation[4]. |
| Footwear | Closed-toe shoes. | Standard laboratory practice. Protects feet from spills and falling objects[8]. |
This multi-layered approach ensures that potential exposure routes (dermal, ocular, and inhalation) are adequately protected.
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to minimize risk and prevent contamination. The following diagram and procedural steps outline the safe handling lifecycle of this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Weighing and Aliquoting:
-
If handling the solid form, conduct all weighing and initial dilutions inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk[4].
-
Use appropriate tools (e.g., anti-static spatulas) to handle the powder.
-
Close the primary container tightly after use.
-
-
Solubilization and Use:
-
Based on experimental needs, dissolve this compound in a suitable solvent. Flavonoids often dissolve in organic solvents like ethanol or DMSO.
-
Perform all subsequent experimental steps that involve the compound with the same level of care, ensuring containment to prevent splashes and aerosol generation.
-
-
Spill Management:
-
Small Spills (Powder): Gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Small Spills (Liquid): Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: Environmental Responsibility
Proper chemical waste disposal is crucial for laboratory safety and environmental protection.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Collect any unused this compound powder and contaminated items (e.g., weigh boats, contaminated gloves, absorbent pads) in a clearly labeled, sealed container.
-
Label as "Hazardous Chemical Waste" and include the full chemical name.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
If organic solvents were used, the waste should be labeled accordingly (e.g., "Flammable Liquid Waste").
-
-
Final Disposal:
By adhering to these protocols, you ensure a safe working environment for yourself and your colleagues while maintaining the integrity of your research.
References
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]
-
Albert Kerbl GmbH. Protective Equipment | Plant Protection. [Link]
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Teagasc | Agriculture and Food Development Authority. Personal Protective Equipment. [Link]
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Washington University in St. Louis. Personal Protective Equipment (PPE) - Environmental Health and Safety. [Link]
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FooDB. Showing Compound 3'-Methylcatechin (FDB021479). [Link]
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U.S. Environmental Protection Agency. Catechol (Pyrocatechol). [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
